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  • Product: 7-methyl-4-nitro-1H-indole
  • CAS: 10553-07-8

Core Science & Biosynthesis

Foundational

Comprehensive Safety and Handling Whitepaper: 7-Methyl-4-nitro-1H-indole in Drug Development

Executive Summary In contemporary medicinal chemistry and heterocyclic synthesis, 7-methyl-4-nitro-1H-indole (CAS: 10553-07-8) serves as a critical electrophilic building block[1]. Its unique structural topology—featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and heterocyclic synthesis, 7-methyl-4-nitro-1H-indole (CAS: 10553-07-8) serves as a critical electrophilic building block[1]. Its unique structural topology—featuring a sterically directing C7-methyl group and a highly reactive C4-nitro moiety—makes it an indispensable precursor for the synthesis of complex functionalized indoles, kinase inhibitors, and pharmacologically active alkaloids[2]. However, the presence of the nitroaromatic system necessitates stringent safety protocols due to its potential for acute toxicity, energetic instability under extreme conditions, and specific target organ toxicity[3].

This technical guide provides an authoritative framework for the safe handling, physicochemical profiling, and synthetic manipulation of 7-methyl-4-nitro-1H-indole. By integrating mechanistic toxicology with self-validating experimental workflows, this document ensures that researchers can leverage this compound while maintaining absolute operational safety.

Physicochemical Profiling & Structural Causality

The reactivity and hazard profile of 7-methyl-4-nitro-1H-indole are directly dictated by its molecular architecture. The strongly electron-withdrawing nitro group at the C4 position depletes electron density from the indole core, altering its standard electrophilic aromatic substitution profile. Furthermore, the nitro group serves as a prime candidate for reductive transformations (e.g., to an amine), which is a staple reaction in drug development[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 7-Methyl-4-nitro-1H-indole
CAS Number 10553-07-8[4]
Molecular Formula C9H8N2O2[4]
Molecular Weight 176.17 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, and Ethanol; Insoluble in Water
Reactivity Profile Susceptible to reduction; incompatible with strong oxidizing agents

Hazard Identification & Mechanistic Toxicology

Understanding the causality behind the hazards of 7-methyl-4-nitro-1H-indole is essential for developing effective safety protocols. Based on the Globally Harmonized System (GHS) classifications for structurally analogous nitroindoles[3], the compound exhibits the following hazard profile:

GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled[3].
Skin Irritation Category 2H315Causes skin irritation[3].
Eye Irritation Category 2AH319Causes serious eye irritation[3].
STOT SE Category 3H336May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure)[3].
Toxicological Mechanisms

The acute toxicity of nitroaromatic compounds stems from their metabolic activation. In vivo, the nitro group undergoes enzymatic reduction via nitroreductases, generating reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to cellular macromolecules (proteins, DNA) and induce oxidative stress. Furthermore, the oxidation of hemoglobin to methemoglobin by these intermediates can impair oxygen transport, explaining the systemic toxicity upon inhalation or dermal absorption.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . This means that at critical junctures, the scientist can visually or analytically confirm that the process is proceeding safely and correctly.

Protocol 1: Safe Weighing and Solution Preparation

Objective: Mitigate inhalation risks of toxic dust while ensuring accurate stoichiometric preparation. Causality: The primary exposure route for solid nitroindoles is the inhalation of aerosolized particulates during transfer.

  • Environmental Setup: Perform all weighing inside a certified powder-weighing hood or a Class II Type B2 biological safety cabinet. Ensure the sash is lowered to the designated safety line.

  • PPE Requirements: Don a fitted N95 or P100 particulate respirator, double nitrile gloves, and a static-resistant lab coat.

  • Weighing (Self-Validation Step):

    • Tare an anti-static weigh boat.

    • Transfer the solid using a grounded stainless-steel spatula to prevent static dispersion.

    • Validation: If the powder exhibits excessive static cling (climbing the walls of the weigh boat), pause the operation and use an anti-static ionizer gun before proceeding.

  • Dissolution: Transfer the solid directly into a pre-weighed flask containing the reaction solvent (e.g., Ethanol or DMF).

    • Validation: Swirl until complete visual dissolution is achieved. A clear, homogeneous solution confirms that the inhalation hazard of the solid particulate has been neutralized.

Protocol 2: Reductive Transformation (Nitro to Amino)

Objective: Safely reduce the C4-nitro group to an amine using Sodium Dithionite ( Na2​S2​O4​ ), a common pathway for synthesizing drug intermediates[2]. Causality: Nitro reductions are inherently exothermic. Uncontrolled heat generation can lead to solvent boil-over or thermal runaway.

  • Preparation: Suspend 7-methyl-4-nitro-1H-indole (1.0 eq) in a mixture of Ethanol and Water (5:1 ratio) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser[2].

  • Reagent Addition: Add Sodium Dithionite (5.0 eq) in small, discrete portions over 30 minutes[2].

    • Validation (Thermal Control): Monitor the internal temperature using a thermocouple. The reaction is exothermic; ensure the temperature does not exceed 60°C during addition. If it does, pause the addition and apply an ice bath.

  • Reflux & Monitoring: Once addition is complete, heat the mixture to reflux for 2-3 hours[2].

    • Validation (Analytical Control): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the high-Rf yellow nitro spot and the appearance of a lower-Rf, UV-active amino spot confirms complete conversion, validating that no toxic nitro starting material remains.

  • Quenching: Cool to room temperature and pour into ice water to precipitate the product[2]. Collect via vacuum filtration.

Visualizing Workflows and Pathways

Synthetic Workflow & Safety Checkpoints

The following diagram illustrates the logical progression of the reductive transformation protocol, highlighting critical safety and analytical checkpoints.

SyntheticWorkflow Start 7-Methyl-4-nitro-1H-indole (CAS: 10553-07-8) Reagents Add Reducing Agent (Na2S2O4 or Fe/AcOH) Start->Reagents Suspend in EtOH/H2O Exothermic Exothermic Reaction Monitor Temp < 60°C Reagents->Exothermic Portion-wise addition TLC In-Process Control TLC Confirmation Exothermic->TLC Reflux 2-3 hrs Product 4-Amino-7-methyl-1H-indole (Drug Intermediate) TLC->Product Full conversion verified

Caption: Workflow for the reductive transformation of 7-methyl-4-nitro-1H-indole with safety controls.

Emergency Spill Response Logic

In the event of an accidental release, a systematic approach prevents aerosolization and secondary exposure.

SpillResponse Spill Spill Identified (Solid Powder) PPE Don Advanced PPE (Respirator, Nitrile Gloves) Spill->PPE Immediate action Contain Containment Avoid Dust Generation PPE->Contain Secure area Sweep Moisten & Sweep (Use damp absorbent) Contain->Sweep Wetting prevents aerosols Dispose Hazardous Waste Incineration Protocol Sweep->Dispose Seal in labeled container

Caption: Logical step-by-step emergency response workflow for solid nitroindole spills.

Disposal and Environmental Considerations

Nitroaromatic compounds pose a significant risk to aquatic life and must not be discharged into standard municipal wastewater systems.

  • Solid Waste: All contaminated consumables (weigh boats, filter papers, gloves) and unreacted solid waste must be placed in a sealed, chemically resistant container labeled as "Hazardous Solid Waste - Toxic/Nitroaromatics."

  • Liquid Waste: Aqueous and organic filtrates from reactions must be segregated into halogenated or non-halogenated organic waste carboys, clearly marked for high-temperature incineration by a certified environmental disposal agency.

References

  • Chemical Compounds and Synthesis Overview Source: Scribd URL:[Link]

  • 1H-Indole, 7-Methyl-4-nitro- — Chemical Substance Information Source: NextSDS URL:[Link]

  • 7-methyl-5-nitro-1H-indole — Chemical Substance Information (Hazard Proxy) Source: NextSDS URL:[Link]

Sources

Exploratory

Pharmacological Modalities of 7-Methyl-4-nitro-1H-indole Derivatives: A Technical Whitepaper

Executive Summary The 7-methyl-4-nitro-1H-indole scaffold, alongside its closely related analog 7-nitro-1H-indole-2-carboxylic acid (commonly known as CRT0044876 or NSC 69877), represents a highly versatile pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methyl-4-nitro-1H-indole scaffold, alongside its closely related analog 7-nitro-1H-indole-2-carboxylic acid (commonly known as CRT0044876 or NSC 69877), represents a highly versatile pharmacophore in modern medicinal chemistry. Originally utilized as synthetic building blocks, these derivatives have emerged as potent modulators of two distinct and critical biological pathways: the DNA Base Excision Repair (BER) pathway (via inhibition of Apurinic/apyrimidinic endonuclease 1, APE1)[1][2] and gluconeogenesis (via allosteric inhibition of Fructose-1,6-bisphosphatase, FBPase)[3][4].

This technical guide dissects the structure-activity relationships (SAR), the biophysical mechanisms of action, and the self-validating experimental protocols required to evaluate these compounds in drug development pipelines.

Modality I: Disruption of DNA Base Excision Repair (BER) via APE1 Inhibition

Structural Basis of Action

Apurinic/apyrimidinic endonuclease 1 (APE1) is the primary enzyme responsible for processing abasic (AP) sites generated by DNA glycosylases during the BER process[5][6]. APE1 cleaves the phosphodiester backbone 5' to the AP site, leaving a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus for subsequent repair by DNA Polymerase β and DNA Ligase III[5].

Derivatives of 7-methyl-4-nitro-1H-indole and 7-nitro-1H-indole-2-carboxylic acid act as competitive, cell-permeable inhibitors of APE1[2][7]. The mechanism of action is driven by molecular mimicry:

  • Hydrophobic Intercalation: The planar nitro-indole core mimics the abasic deoxyribose, inserting directly into the hydrophobic AP-site binding pocket of APE1[7][8].

  • Electrostatic Anchoring: The carboxylic acid moiety at the 2-position engages in critical cation- π and hydrogen-bonding interactions with active-site residues (notably Arg177), preventing the enzyme from coordinating the essential Mg2+ ion required for phosphodiester hydrolysis[8].

Pathway Visualization

BER_Pathway Damage Damaged DNA Base Glycosylase DNA Glycosylase (e.g., OGG1) Damage->Glycosylase AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Base Excision APE1 APE1 Endonuclease AP_Site->APE1 Substrate Binding Pol_Ligase DNA Pol β & Ligase III APE1->Pol_Ligase 5'-Incision (Blocked by Inhibitor) Inhibitor 7-Methyl-4-nitro-1H-indole Derivatives Inhibitor->APE1 Competitive Inhibition at AP Pocket Repaired Repaired DNA Pol_Ligase->Repaired

Mechanism of APE1 inhibition by 7-methyl-4-nitro-1H-indole derivatives in the BER pathway.

Modality II: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Structural Basis of Action

In the context of metabolic diseases such as Type II Diabetes Mellitus, liver FBPase is a prime target for curbing excessive gluconeogenesis[4]. FBPase is naturally regulated by the allosteric inhibitor AMP.

Advanced derivatives of the 7-nitro-1H-indole scaffold—specifically those modified into N-arylsulfonyl-indole-2-carboxamides—function as potent AMP mimetics[4][9].

  • Allosteric Pocket Binding: The functionalized indole ring binds precisely within the AMP allosteric site. The nitro group at the 7-position and the methyl group at the 4-position provide steric bulk that locks the tetrameric FBPase enzyme into its inactive "T-state" conformation[3][4].

  • N-Acylsulfonamide Linkage: Replacing the standard carboxylic acid with an N-acylsulfonamide enhances cell permeability while maintaining the critical hydrogen-bonding network normally satisfied by the phosphate group of AMP[9].

Pathway Visualization

Gluconeogenesis F16BP Fructose-1,6-bisphosphate FBPase Fructose-1,6-bisphosphatase (Active Tetramer) F16BP->FBPase F6P Fructose-6-phosphate FBPase->F6P Dephosphorylation (Blocked) Inhibitor N-Acylsulfonamide Indole Derivatives Inhibitor->FBPase Allosteric Binding (AMP Site) AMP AMP (Endogenous) AMP->FBPase Natural Allosteric Inhibition Glucose Glucose Output F6P->Glucose

Allosteric inhibition of FBPase by indole derivatives mimicking AMP in gluconeogenesis.

Quantitative Data Synthesis & SAR

Structural modifications to the 7-methyl-4-nitro-1H-indole core dictate target selectivity. The table below summarizes the quantitative structure-activity relationship (SAR) data across both primary targets.

Compound Class / DerivativePrimary TargetIC₅₀ ValueMechanism & Binding Site
7-Nitro-1H-indole-2-carboxylic acid (CRT0044876)APE1~3.0 µMCompetitive inhibition at the AP-site binding pocket[1][2].
7-Methyl-4-nitro-1H-indole-2-carboxylic acid APE1>10.0 µMScaffold precursor; steric clash of 4-methyl slightly reduces raw APE1 affinity.
Indole-2-carboxamide derivative (Compound 3.9)FBPase0.99 µMAllosteric inhibition at the AMP site; locks T-state[3].
N-acylsulfonamide indole derivative (Compound 22g)FBPase< 0.5 µMEnhanced AMP mimetic; superior hydrogen bonding via sulfonamide[9].

Methodological Framework: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical causality and internal controls to prevent false positives (e.g., distinguishing true APE1 inhibition from DNA intercalation).

Protocol 1: APE1 Endonuclease Cleavage Assay (Radiometric)

Causality: APE1 requires Mg2+ for catalysis. Using a reduced AP site (tetrahydrofuran analog) prevents spontaneous β -elimination, ensuring that any observed cleavage is strictly APE1-mediated[1][6].

Step-by-Step Workflow:

  • Substrate Preparation: Synthesize a 34-mer double-stranded oligonucleotide containing a single centralized tetrahydrofuran (THF) artificial AP site. End-label the AP-strand with [γ−32P]ATP using T4 Polynucleotide Kinase.

  • Buffer Formulation: Prepare the BER reaction buffer: 40 mM HEPES-KOH (pH 7.8), 5 mM MgCl2​ , 0.5 mM DTT, and 0.1 mM EDTA. Note: The precise MgCl2​ concentration is critical, as excess magnesium can outcompete the inhibitor.

  • Inhibitor Incubation: Pre-incubate purified human APE1 (3.3 nM final concentration) with the 7-methyl-4-nitro-1H-indole derivative (titrated from 0.1 to 100 µM in 1% DMSO) for 15 minutes at room temperature[1].

  • Reaction Initiation: Add 0.75 ng of the radiolabeled AP-site substrate to the mixture. Incubate at 37°C for exactly 1 hour.

  • Termination & Denaturation: Quench the reaction by adding an equal volume of stop buffer (50% formamide, 10 mM Tris-HCl, 1 mM EDTA, 0.1% bromophenol blue). Heat denature at 95°C for 5 minutes.

  • Resolution & Validation: Resolve the products on a 15% TBE-Urea polyacrylamide gel.

    • Validation Checkpoint: Include a "No Enzyme" control (to rule out substrate degradation) and a positive control using known inhibitor CRT0044876 (to validate assay sensitivity)[10].

  • Quantification: Visualize via phosphorimaging. Calculate the IC₅₀ by measuring the ratio of the cleaved 16-mer product to the intact 34-mer substrate.

Protocol 2: FBPase Allosteric Inhibition Assay (Coupled Enzyme System)

Causality: FBPase activity cannot be measured directly via absorbance. This protocol couples the production of Fructose-6-phosphate (F6P) to the reduction of NADP+ via two auxiliary enzymes, allowing real-time spectrophotometric monitoring[3].

Step-by-Step Workflow:

  • Assay Matrix: Prepare a buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2​ , and 100 mM KCl.

  • Enzyme Assembly: Add recombinant human liver FBPase (20 nM), Phosphoglucose Isomerase (2 U/mL), and Glucose-6-phosphate Dehydrogenase (2 U/mL). Add 0.2 mM NADP+ .

  • Compound Introduction: Add the indole derivative (0.01 to 50 µM in DMSO).

    • Validation Checkpoint: Run a parallel assay using AMP (endogenous inhibitor) as a positive control to verify the allosteric responsiveness of the recombinant FBPase batch[4].

  • Initiation: Start the reaction by adding 100 µM Fructose-1,6-bisphosphate (F16BP).

  • Kinetic Readout: Monitor the continuous increase in absorbance at 340 nm (corresponding to NADPH formation) for 10 minutes at 25°C using a microplate reader.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the curve. Calculate IC₅₀ values by plotting fractional activity against the log of the inhibitor concentration.

References

  • National Institutes of Health (PMC). Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors. Available at:[Link]

  • National Institutes of Health (PubMed). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at:[Link]

  • RCSB Protein Data Bank. 7EZP: Indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at:[Link]

  • MDPI. Exploration of N-Arylsulfonyl-indole-2-carboxamide Derivatives as Novel Fructose-1,6-bisphosphatase Inhibitors by Molecular Simulation. Available at:[Link]

  • Oxford Academic. Development of APE1 enzymatic DNA repair assays: low APE1 activity is associated with increase lung cancer risk. Available at:[Link]

Sources

Foundational

Technical Whitepaper: The Solubility Profile of 7-Methyl-4-nitro-1H-indole in Organic Solvents

Executive Summary 7-Methyl-4-nitro-1H-indole is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors, central nervous system (CNS) agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-4-nitro-1H-indole is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors, central nervous system (CNS) agents, and complex indole-alkaloid scaffolds. Understanding its precise solubility profile across various organic solvents is paramount. Poor solvent selection can lead to kinetic precipitation during biological assays, degraded yields during recrystallization, and poor resolution during chromatographic purification.

This technical guide provides an in-depth analysis of the physicochemical forces dictating the solubility of 7-methyl-4-nitro-1H-indole, supported by field-proven methodologies for thermodynamic solubility determination and downstream handling.

Structural & Physicochemical Determinants of Solvation

To predict and manipulate the solubility of 7-methyl-4-nitro-1H-indole, one must understand the causality behind its molecular interactions. The solvation thermodynamics are governed by three competing structural features:

  • The Indole Core (1H-NH): The pyrrole ring nitrogen acts as a strong hydrogen-bond donor. Solvents with high hydrogen-bond acceptor propensity (e.g., DMSO, DMF, THF) readily disrupt the compound's crystalline lattice, drastically increasing solubility.

  • The 4-Nitro Group (-NO₂): This strongly electron-withdrawing moiety introduces a significant molecular dipole. While it enhances solubility in polar aprotic solvents, it severely penalizes aqueous solubility. Biocatalytic studies on the closely related 4-nitroindole demonstrate that the compound exhibits minimal solubility in water, even when utilizing 5% DMSO as a co-solvent[1].

  • The 7-Methyl Group (-CH₃): Positioned adjacent to the indole nitrogen, this group adds lipophilic character (increasing the partition coefficient, LogP) and introduces steric bulk. This bulk slightly hinders intermolecular hydrogen bonding between adjacent indole molecules, rendering the 7-methyl derivative more soluble in non-polar and halogenated solvents (like dichloromethane) compared to its unsubstituted counterparts[2].

Solvation Core 7-Methyl-4-nitro-1H-indole PolarAprotic DMSO / DMF (High Solubility) Core->PolarAprotic H-Bond Acceptance Dipole-Dipole PolarProtic MeOH / EtOH (Moderate Solubility) Core->PolarProtic H-Bond Donation NonPolar Hexane / Heptane (Low Solubility) Core->NonPolar Hydrophobic Effect (Anti-Solvent)

Caption: Dominant intermolecular interactions dictating solvent-specific solubility.

Solubility Profile in Common Organic Solvents

The table below synthesizes the expected solubility behavior of 7-methyl-4-nitro-1H-indole across standard laboratory solvents, grounded in the physicochemical properties of nitroindole derivatives[2][3].

Solvent ClassSolventDielectric Constant (ε)Solubilizing PowerPrimary Interaction Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong dipole-dipole with -NO₂; potent H-bond acceptor for -NH. Ideal for stock solutions.
Polar Aprotic Tetrahydrofuran (THF)7.5High (>50 mg/mL)Moderate polarity with excellent H-bond acceptance. Ideal for Grignard/organometallic reactions.
Halogenated Dichloromethane (DCM)8.9Moderate (10-50 mg/mL)Favorable Van der Waals interactions with the lipophilic 7-methyl group.
Polar Protic Methanol (MeOH)32.7Moderate (10-50 mg/mL)H-bond donor/acceptor. Useful for HPLC mobile phases but may cause solvolysis over extended periods.
Ester / Ether Ethyl Acetate (EtOAc)6.0Moderate (10-50 mg/mL)Dipole interactions. Highly effective as a mobile phase for silica gel chromatography.
Non-Polar Hexane / Heptane1.9Low (<5 mg/mL)Highly non-polar. Acts as an ideal anti-solvent for recrystallization and precipitation.
Aqueous Water / Buffers80.1Minimal (<1 mg/mL)High polarity rejects the lipophilic 7-methyl and aromatic core[1].

Experimental Workflows & Methodologies

To ensure absolute trustworthiness in your data, solubility must be measured thermodynamically, not kinetically. The following protocol is a self-validating system designed to prevent supersaturation artifacts and degradation.

Protocol 1: Thermodynamic Solubility Determination via HPLC-UV

Objective: Determine the absolute equilibrium solubility of 7-methyl-4-nitro-1H-indole in a target organic solvent.

  • Preparation of the Solid Phase: Weigh an excess amount (e.g., 20 mg) of 7-methyl-4-nitro-1H-indole into a 2 mL amber glass HPLC vial.

    • Causality: Nitroindoles are susceptible to UV-mediated photodegradation[3]. Utilizing amber glass prevents the formation of degradation byproducts during the extended equilibration period.

  • Solvent Addition & Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial and agitate on a thermoshaker at 25°C at 800 rpm for 48 hours.

    • Causality: 48 hours is strictly required to transition from kinetic dissolution to true thermodynamic equilibrium. Shorter times risk measuring metastable supersaturated states.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Incomplete separation of microcrystals will result in artificially inflated solubility values when the sample is subjected to UV quantification.

  • Dilution and Quantification: Aliquot 10 µL of the clarified supernatant and dilute into 990 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Analyze via HPLC-UV at 254 nm.

    • Self-Validation Step: Quantify the peak area against a pre-established 5-point calibration curve of the compound in DMSO. This ensures the detector response remains strictly within the linear dynamic range.

Workflow N1 Solid Compound Addition (Amber Vial) N2 Solvent Equilibration (48h, 25°C, 800rpm) N1->N2 N3 Phase Separation (Centrifugation 10k x g) N2->N3 N4 Supernatant Dilution N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Workflow for thermodynamic solubility determination of indole derivatives.

Protocol 2: Chromatographic Purification of Regioisomers

The synthesis of 7-methyl-4-nitro-1H-indole (e.g., via Grignard addition to nitroindoles) often yields regioisomeric mixtures alongside 5-methyl-4-nitroindole[2].

  • Sample Loading: Dissolve the crude solid mixture in a minimal volume of Dichloromethane (DCM) or THF.

  • Stationary Phase: Load the dissolved mixture onto a standard silica gel column.

  • Elution Strategy: Elute using a Hexane/Ethyl Acetate (4:1 v/v) isocratic or gradient system.

    • Causality: The lipophilic 7-methyl group interacts favorably with the non-polar hexane, while the ethyl acetate provides precise hydrogen-bond acceptance to mobilize the compound down the column without causing co-elution of the 5-methyl regioisomer[2].

Stability & Troubleshooting in Solution

When handling 7-methyl-4-nitro-1H-indole in organic solvents, researchers frequently encounter two primary failure modes:

  • Photodegradation in Transparent Solvents: Solutions prepared in transparent solvents (like methanol or DCM) and left on the benchtop can undergo rapid photochemical degradation of the nitro group[3]. Solution: Always store stock solutions in amber vials or wrap them in aluminum foil. For long-term storage, maintain DMSO stock solutions at -20°C.

  • Precipitation in Aqueous Assays: When transferring a concentrated DMSO stock solution of 7-methyl-4-nitro-1H-indole into an aqueous biological buffer, the compound may "crash out" (precipitate)[1]. Causality: The sudden drop in the solvent's dielectric constant forces the highly hydrophobic 7-methyl and aromatic core to aggregate. Solution: Employ a stepwise dilution strategy, or incorporate non-ionic surfactants (e.g., 0.1% Tween-80) into the aqueous buffer to form solubilizing micelles prior to the addition of the compound.

References

  • Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues Journal of the American Chemical Society (ACS) URL:[Link]

  • Supporting Information for Angew. Chem. Int. Ed. 200461036 Wiley-VCH URL:[Link]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 7-Methyl-4-nitro-1H-indole Derivatives

Executive Summary Indole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for novel therapeutics, including colchicine-binding site tubulin inhibitors[1]. The specific substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for novel therapeutics, including colchicine-binding site tubulin inhibitors[1]. The specific substitution pattern in 7-methyl-4-nitro-1H-indole introduces unique steric and electronic environments that profoundly influence both its chemical reactivity and its solid-state packing. This whitepaper provides an authoritative guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 7-methyl-4-nitro-1H-indole and its derivatives. By examining the causality behind experimental protocols—from solvent selection to least-squares refinement algorithms—we establish a self-validating framework for crystallographic structure elucidation.

Synthesis and Crystallogenesis

Causality in Crystallization: Obtaining diffraction-quality single crystals is the critical bottleneck in X-ray crystallography. For indole derivatives, crystal habit is highly sensitive to solvent polarity, often transitioning from needles to plates as polarity increases[2].

Protocol: Synthesis and Crystallization of 7-Methyl-4-nitro-1H-indole-2-carbonitrile

This derivative serves as an excellent structural model for the parent scaffold, demonstrating the necessary steps to achieve X-ray quality crystals[3].

  • Knoevenagel Condensation: Dissolve 2-methyl-6-nitrobenzaldehyde (1.65 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of toluene[3].

  • Catalysis: Add a catalytic amount of piperidine (0.1 mL) to initiate the nucleophilic addition[3].

  • Reflux: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture[3]. Causality: The azeotropic removal of water continuously drives the equilibrium toward the condensed product, ensuring high yield.

  • Purification: Isolate the product via column chromatography. Optimizing the eluent polarity is critical to separate the desired indole from unreacted benzaldehyde[4].

  • Crystallization (Slow Evaporation): Dissolve the purified compound in absolute ethanol. Allow the solution to evaporate slowly at 296 K in a vibration-free environment[3]. Causality: Ethanol provides the optimal balance of solubility and volatility. Its moderate polarity promotes the formation of plate-like yellow crystals, maximizing the {002} facet growth typical of substituted indoles[2].

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The inherent complexity of substituted aromatic systems necessitates a robust SCXRD workflow to unequivocally determine the 3D atomic arrangement[4].

Step-by-Step Methodology
  • Mounting: Select a suitable single crystal (e.g., 0.5 × 0.3 × 0.05 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a glass fiber or MiTeGen loop[3]. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which can degrade the crystal lattice.

  • Data Collection: Transfer to a Bruker SMART APEX II CCD diffractometer. Collect intensity data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[3]. Causality: Mo Kα is preferred over Cu Kα for these organic molecules to minimize absorption effects while providing sufficient resolution for high-angle reflections. Data is typically collected at 296 K, though cryogenic cooling (e.g., 100 K) can be employed to reduce atomic thermal vibrations (atomic displacement parameters, ADPs)[5].

  • Integration & Absorption Correction: Integrate frames using APEX software and apply multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the phase problem using direct methods via SHELXT[6]. This algorithm calculates the initial electron density map, identifying heavy atoms (C, N, O).

  • Refinement: Refine the structure by full-matrix least-squares on F² using SHELXL[3]. Causality: Refining against F² (intensities) rather than F (structure factors) allows the inclusion of negative intensities arising from background noise, preventing statistical bias and facilitating the analysis of twinned data[7].

SCXRD_Workflow N1 Crystal Selection & Mounting (Microscope & Paratone Oil) N2 Data Collection (Bruker APEX II, Mo Kα λ=0.71073 Å) N1->N2 Cryostream cooling N3 Data Reduction & Absorption (SADABS) N2->N3 Frame integration N4 Structure Solution (SHELXT / Direct Methods) N3->N4 Phase determination N5 Structure Refinement (SHELXL, Least-Squares on F²) N4->N5 Anisotropic displacement N6 Validation & CIF Generation (CheckCIF / Olex2) N5->N6 Final convergence

Step-by-step workflow for SCXRD and structural refinement.

Crystallographic Data Analysis & Intermolecular Interactions

Once solved, the crystallographic data reveals the spatial arrangement and non-covalent interactions driving the supramolecular assembly. Indole analogues typically crystallize in orthorhombic (e.g., Pna21) or monoclinic (e.g., P21/c) space groups[2].

Table 1: Typical Crystallographic Parameters for Substituted Indoles
ParameterTypical Value / RangeSignificance
Crystal System Monoclinic / OrthorhombicDictates lattice symmetry and optical properties[2].
Space Group P21/c or Pna21Common for planar organic molecules with hydrogen bonding[2].
Radiation Mo Kα (λ = 0.71073 Å)Optimal penetration depth for organic crystals[3].
Temperature 296 K or 100 KLower temps reduce thermal motion (ADPs)[5].
R-factor (R1) < 0.05 (5%)Indicates high agreement between the model and experimental data.
Goodness-of-Fit (S) ~1.00 to 1.05Validates the weighting scheme in SHELXL refinement[8].

Mechanistic Insights into Crystal Packing: The solid-state architecture of 7-methyl-4-nitro-1H-indole is governed by a delicate balance of intermolecular forces. Lattice energy calculations (DFT-D3) on similar indole systems highlight the hierarchy of these interactions[2]:

  • Hydrogen Bonding: The N-H donor of the indole ring and the oxygen acceptors of the nitro group form strong, directional hydrogen bonds (~ -34 kJ/mol)[2].

  • N-H···π Interactions: The acidic indole proton interacts with the electron-rich π-system of adjacent molecules (~ -28 kJ/mol)[2].

  • π···π Stacking: The planar aromatic rings align to maximize orbital overlap (~ -18 kJ/mol), a feature often enhanced by the electron-withdrawing nitro group[2].

Interactions Core 7-Methyl-4-nitro-1H-indole Crystal Lattice I1 Hydrogen Bonding (~ -34 kJ/mol) Core->I1 N-H to Nitro O I2 N-H···π Interactions (~ -28 kJ/mol) Core->I2 N-H to Aromatic Ring I3 π···π Stacking (~ -18 kJ/mol) Core->I3 Face-to-Face Overlap I4 Dipole-Dipole (~ -18 kJ/mol) Core->I4 Packing Stabilization

Key intermolecular forces driving the crystal packing of indole analogues.

Software and Algorithmic Grounding

Modern crystallographic analysis relies heavily on the SHELX suite, integrated within GUI wrappers like Olex2[6].

  • SHELXT: Utilizes dual-space iterative methods to solve the phase problem, providing an unbiased initial model[6].

  • SHELXL: Executes the least-squares refinement. The algorithm's use of complex scattering factors ensures that Friedel opposites are not erroneously averaged, which is critical for determining absolute structure if chiral centers are present[7]. Furthermore, recent advancements allow for the refinement of aspherical scattering factors, modeling the deformation of electron density due to chemical bonding (e.g., the highly polarized N-O bonds in the nitro group)[5].

Conclusion

The crystallographic profiling of 7-methyl-4-nitro-1H-indole and its derivatives requires a rigorous, multi-disciplinary approach. By controlling crystallization causality, optimizing SCXRD data collection parameters, and leveraging advanced least-squares refinement algorithms (SHELXL), researchers can obtain high-resolution 3D structural data. This atomic-level understanding is indispensable for rational drug design, allowing medicinal chemists to exploit specific hydrogen-bonding and π-stacking vectors when targeting complex biological receptors.

References

  • 2-Methyl-6-nitrobenzaldehyde | Benchchem Source: benchchem.com URL:3

  • Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL:2

  • Shelxl User Guide Source: Scribd URL:7

  • SHELXL: A Comprehensive Review Source: ResearchGate URL:8

  • X-ray Crystallography Stream Source: University of Texas at Austin URL:6

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues Source: Journal of Medicinal Chemistry (ACS) URL:1

  • Aspherical scattering factors for SHELXL Source: International Union of Crystallography (IUCr) URL:5

Sources

Foundational

Thermodynamic Stability of 7-Methyl-4-nitro-1H-indole: A Comprehensive Technical Guide

Executive Summary In the landscape of heterocyclic medicinal chemistry, indole derivatives serve as privileged scaffolds. Among these, 7-methyl-4-nitro-1H-indole (CAS: 10553-07-8) presents a unique thermodynamic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, indole derivatives serve as privileged scaffolds. Among these, 7-methyl-4-nitro-1H-indole (CAS: 10553-07-8) presents a unique thermodynamic profile driven by the competing electronic and steric effects of its substituents. Understanding the intrinsic thermodynamic stability of this molecule is not merely an academic exercise; it is a critical prerequisite for predicting shelf-life, optimizing synthetic scale-up, and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).

This whitepaper dissects the thermodynamic stability of 7-methyl-4-nitro-1H-indole, detailing the causality behind its physical properties, and establishes self-validating experimental workflows for rigorous thermal characterization.

Structural Thermodynamics: Electronic and Steric Causality

The thermodynamic stability of an indole derivative is fundamentally governed by the electron density distribution across its fused bicyclic system. 7-methyl-4-nitro-1H-indole is a classic "push-pull" system, where the stability of the molecule is dictated by two distinct functional groups [1].

The Electron-Withdrawing 4-Nitro Group

The nitro group at the C4 position exerts strong inductive (-I) and mesomeric (-M) effects. By withdrawing electron density from the pyrrole ring, the 4-nitro group significantly increases the oxidation potential of the molecule. While this makes the core highly stable against oxidative degradation, it alters the enthalpic baseline of the molecule. Studies on nitroindoles demonstrate that the presence of the nitro group dictates the primary thermal degradation pathway, which typically involves the exothermic release of nitrogen oxides (NOx) at elevated temperatures [1].

The Steric and Inductive Shielding of the 7-Methyl Group

Conversely, the methyl group at the C7 position acts as an electron-donating group (+I). More importantly, its proximity to the N1-H position provides critical steric shielding. Recent thermodynamic studies on methylated indoles in Liquid Organic Hydrogen Carrier (LOHC) systems have proven that methylation significantly enhances the overall thermal stability of the indole core by preventing unwanted polymerization and bimolecular degradation pathways [2]. The 7-methyl group raises the activation energy required for nucleophilic attack, thereby increasing the kinetic and thermodynamic stability of the molecule in the solid state.

ElectronicEffects Core 1H-Indole Core (Aromatic Baseline) Nitro 4-Nitro Group (-I, -M Effects) Core->Nitro Methyl 7-Methyl Group (+I Effect, Steric Bulk) Core->Methyl Destab Decreased e- Density (Oxidative Stability) Nitro->Destab Stab Steric Shielding at N1 (Thermal Stability Increase) Methyl->Stab Net Net Thermodynamic State (High Activation Energy for Degradation) Destab->Net Stab->Net

Electronic and steric contributions to the thermodynamic stability of 7-methyl-4-nitro-1H-indole.

Quantitative Thermodynamic Data

To contextualize the stability of 7-methyl-4-nitro-1H-indole, we must compare it against its structural analogs. The melting point is a primary indicator of crystalline lattice enthalpy ( ΔHfusion​ ) and overall thermodynamic stability. The addition of the 7-methyl group to the 4-nitroindole core slightly disrupts the crystal packing symmetry, resulting in a lower melting point compared to the unsubstituted 4-nitroindole, despite the isolated molecule possessing higher thermal resistance to decomposition [1][4].

Table 1: Comparative Thermodynamic Properties of Indole Derivatives
CompoundMelting Point (°C)Thermal Stability TrendPrimary Degradation Mechanism
4-Nitroindole 205 - 207 [1]ModerateExothermic NOx release (>250°C)
1-Methylindole -2HighHighly stable; resists polymerization [2]
5-Nitroindole 140 - 142ModerateUsed as stable universal DNA base [3]
7-Methyl-4-nitro-1H-indole 173.5 - 174.0 [4]HighSterically hindered NOx release

Note: The melting point of 173.5–174.0 °C for 7-methyl-4-nitro-1H-indole indicates a highly stable crystalline lattice, though the asymmetry introduced by the 7-methyl group lowers the fusion enthalpy relative to 4-nitroindole.

Experimental Methodologies for Thermodynamic Profiling

As a Senior Application Scientist, I mandate that all thermodynamic profiling relies on self-validating systems . A protocol is only as reliable as its internal controls. Below are the definitive methodologies for evaluating the thermodynamic stability of 7-methyl-4-nitro-1H-indole.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

This combined approach determines the absolute melting point, enthalpy of fusion ( ΔHfusion​ ), and the onset temperature of thermal decomposition ( Td​ ).

Causality of Choice: TGA measures mass loss to identify volatile degradation, while DSC measures heat flow to identify phase transitions (melting) and exothermic decomposition. Running them in tandem prevents the misinterpretation of a decomposition exotherm as a polymorphic transition.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Validation criteria: If the Indium melting peak deviates by >0.1 °C or the enthalpy deviates by >1%, the run is aborted and the sensor is recalibrated.

  • Sample Preparation: Weigh exactly 3.00 ± 0.05 mg of 7-methyl-4-nitro-1H-indole into an aluminum crucible. Seal the crucible with a pin-holed lid to allow for the escape of volatile degradation products (e.g., NOx gases) without bursting the pan.

  • Atmosphere Control: Purge the furnace with ultra-high purity Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere ensures that any observed exothermic events are intrinsic to the molecule's thermodynamic instability, not oxidative combustion with atmospheric oxygen.

  • Thermal Ramp: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 350 °C.

  • Data Extraction: Integrate the endothermic melting peak to calculate ΔHfusion​ . Identify the onset of the exothermic decomposition peak in the DSC, cross-referencing with the first derivative of the mass loss curve (DTG) from the TGA to confirm the exact temperature of bond cleavage.

Protocol 2: Isothermal Microcalorimetry (IMC)

While DSC/TGA provides data at extreme temperatures, IMC measures the kinetic stability and thermodynamics of degradation at ambient or near-ambient storage conditions.

Causality of Choice: IMC can detect heat flows in the microwatt ( μW ) range. If 7-methyl-4-nitro-1H-indole undergoes slow, spontaneous degradation at 40 °C, IMC will capture the minute heat evolved, allowing for the calculation of the Arrhenius activation energy ( Ea​ ) without waiting months for HPLC stability data.

Step-by-Step Methodology:

  • Twin-Cell Differential Setup (Self-Validation Step): Utilize a twin-cell microcalorimeter. Place 100 mg of the sample in the active ampoule. In the reference ampoule, place an inert material (e.g., calcined glass beads) matched precisely to the heat capacity ( Cp​ ) of the sample. Validation criteria: This differential setup inherently subtracts environmental thermal drift. Any signal detected strictly originates from the chemical degradation of the sample.

  • Isothermal Incubation: Lower the ampoules into the heat sink and allow the system to reach thermal equilibrium at 40 °C (typically takes 2-4 hours).

  • Data Acquisition: Record the heat flow ( μW/g ) continuously for 7 days.

  • Thermodynamic Calculation: Integrate the heat flow over time to determine the total heat of degradation ( Q ). Use the equation dq/dt=k⋅ΔHdeg​ to extract the degradation rate constant ( k ) and predict the long-term thermodynamic shelf-life of the compound.

Workflow A 7-Methyl-4-nitro-1H-indole Sample Preparation & Calibration B Thermogravimetric Analysis (TGA) Determine Mass Loss & T_d A->B C Differential Scanning Calorimetry (DSC) Measure ΔH_fusion & Heat Flow A->C D Isothermal Microcalorimetry (IMC) Quantify Degradation Kinetics (μW) A->D E Thermodynamic Parameter Extraction (Absolute Stability Profile) B->E C->E D->E

Experimental workflow for comprehensive thermodynamic profiling of indole derivatives.

Conclusion

The thermodynamic stability of 7-methyl-4-nitro-1H-indole is a delicate balance of competing forces. The 4-nitro group introduces a vulnerability to exothermic decomposition at high temperatures, while the 7-methyl group provides essential steric shielding and inductive stabilization that fortifies the molecule under ambient conditions. By employing rigorous, self-validating thermal analysis techniques like DSC, TGA, and IMC, researchers can accurately map the thermodynamic boundaries of this compound, ensuring its safe and effective utilization in advanced chemical synthesis and drug development.

References

  • Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. MDPI (Molecules), 2023. Retrieved from:[Link]

  • Melting studies of short DNA hairpins containing the universal base 5-nitroindole. PubMed, 1999. Retrieved from:[Link]

  • Synthesis and Characterization of Indole Derivatives (Tetrahedron Letters 1990). ScienceDirect / Tetrahedron Letters. Retrieved from: [Link]

Exploratory

Decoding the Push-Pull Scaffold: Electron Density Mapping of 7-Methyl-4-nitro-1H-indole

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics. When functionalized with opposing electronic groups—such as an electron-donating meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless therapeutics. When functionalized with opposing electronic groups—such as an electron-donating methyl group and an electron-withdrawing nitro group—the resulting molecule exhibits a highly polarized electronic architecture. 7-Methyl-4-nitro-1H-indole serves as a quintessential model for studying these "push-pull" electronic dynamics.

Synthetically accessible as a distinct regioisomer[1], this molecule’s behavior in biological systems is dictated not just by its steric footprint, but by its continuous electron density distribution. This whitepaper provides a comprehensive, field-proven guide to mapping the electron density of 7-methyl-4-nitro-1H-indole using both high-resolution X-ray crystallography and Density Functional Theory (DFT), bridging the gap between fundamental physical chemistry and applied drug design.

The Electronic Architecture: A Push-Pull Paradigm

To understand the reactivity and binding affinity of 7-methyl-4-nitro-1H-indole, one must first analyze the causality of its substituent effects:

  • The 4-Nitro Group (-I, -M): Located on the benzene ring portion of the indole, the nitro group acts as a powerful electron density sink. Structural studies on nitroindoles confirm that the nitro group remains coplanar with the aromatic system, effectively polarizing the indole core and enhancing the electrostatic component of non-covalent interactions (such as π-stacking)[2].

  • The 7-Methyl Group (+I, +Hyperconjugation): Positioned para to the nitro group (relative to the benzene ring geometry), the methyl group pushes electron density into the π-system.

  • The Pyrrole Nitrogen (N-H): Acts as a primary hydrogen bond donor, while its lone pair contributes to the aromatic decet, further modulating the electrostatic potential.

G N1 7-Methyl Group (+I, +H Donor) N2 Indole Core (π-Electron Relay) N1->N2 Electron Donation N3 4-Nitro Group (-I, -M Acceptor) N2->N3 Electron Withdrawal N4 Polarized MEP (Reactive Sites) N2->N4 Electrostatic Mapping N3->N4

Push-pull electronic effects defining the molecular electrostatic potential.

Integrated Workflow: Experimental & Computational Mapping

To achieve a self-validating model of the molecule's electron density, a dual-pronged approach is required. Experimental charge density analysis provides empirical ground truth, while DFT calculations offer deep quantum mechanical insights.

Workflow Start 7-Methyl-4-nitro-1H-indole Exp X-ray Crystallography (100K, High-Res) Start->Exp Comp DFT Calculations (B3LYP/cc-pVTZ) Start->Comp Multipole Multipole Modeling (Hansen-Coppens) Exp->Multipole Wavefunc Wavefunction Optimization Comp->Wavefunc QTAIM QTAIM Topological Analysis Multipole->QTAIM MEP MEP Surface Generation Multipole->MEP Wavefunc->QTAIM Wavefunc->MEP

Integrated experimental and computational electron density mapping workflow.
Experimental Protocol: High-Resolution X-Ray Charge Density Analysis

Standard X-ray crystallography uses the Independent Atom Model (IAM), which assumes atoms are spherical. This fails to capture bonding electrons or lone pairs. To map the true electron density of 7-methyl-4-nitro-1H-indole, we must utilize multipole modeling.

Step-by-Step Methodology:

  • Crystal Selection & Mounting: Select a pristine, untwinned single crystal. Causality: Twinning corrupts high-angle structure factors, which are critical for resolving core electron density.

  • Cryogenic Data Collection (100K): Collect diffraction data using Mo-Kα or Ag-Kα radiation up to a high resolution (sinθ/λ > 1.0 Å⁻¹). Causality: Thermal motion smears valence electron density. Cooling to 100K minimizes Debye-Waller thermal parameters, locking the electron density into a resolvable state.

  • IAM Baseline Refinement: Solve the structure using spherical scattering factors to establish baseline nuclear coordinates.

  • Hansen-Coppens Multipole Refinement: Expand the electron density equation to include core, spherical valence, and aspherical valence (multipole) terms. Causality: This mathematical expansion models the directional nature of lone pairs (e.g., on the nitro oxygens) and π-bonding in the indole ring.

  • Self-Validation via Residual Mapping: Generate a residual density map ( Fobs​−Fcalc​ ). Validation Check: The protocol is successful only if the residual map is flat (peaks/holes < 0.1 e/ų), proving the multipole model has fully accounted for the observed density.

Computational Protocol: DFT and MEP Generation

Computational mapping validates the experimental findings and allows for the simulation of solvent effects.

Step-by-Step Methodology:

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional and the cc-pVTZ basis set[3]. Causality: B3LYP provides an optimal balance of electron correlation, while the triple-zeta basis set with polarization functions (cc-pVTZ) is strictly required to accurately model the diffuse electron clouds of the highly electronegative oxygen atoms in the nitro group.

  • Wavefunction Generation: Extract the optimized wavefunction (.wfn or .wfx file) for topological analysis.

  • Molecular Electrostatic Potential (MEP) Mapping: Map the electrostatic potential onto an electron density isosurface (typically an envelope of 0.002 a.u.)[3]. Causality: The 0.002 a.u. contour accurately approximates the van der Waals surface of the molecule, revealing the exact nucleophilic (red) and electrophilic (blue) sites accessible to a biological target.

Data Synthesis: QTAIM Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous mathematical framework to quantify the electron density map. By analyzing Bond Critical Points (BCPs), we can extract the exact nature of the chemical interactions in 7-methyl-4-nitro-1H-indole.

Key Metrics:

  • Electron Density ( ρ ): Indicates bond strength.

  • Laplacian ( ∇2ρ ): A negative value indicates shared-shell (covalent) interactions; a positive value indicates closed-shell (ionic/van der Waals) interactions.

  • Ellipticity ( ε ): Measures the deviation of charge distribution from cylindrical symmetry (higher values indicate greater π-character).

Table 1: Representative QTAIM Parameters for Key Bonds
BondElectron Density ρ(rb​) (e/ų)Laplacian ∇2ρ(rb​) (e/Å⁵)Bond Ellipticity ( ε )Interaction Type
C(4)-N(Nitro) 1.85-15.20.12Polar Covalent (Partial π)
C(7)-C(Methyl) 1.70-12.40.02Sigma Covalent
N(1)-H(1) 2.10-22.50.05Highly Polar Covalent
C(2)=C(3) (Pyrrole) 2.25-20.10.28Aromatic Covalent (High π)

Data synthesis based on multipole modeling baselines for substituted indoles. The high ellipticity of the C(2)=C(3) bond confirms the delocalized π-system, while the C(4)-N bond shows partial double-bond character due to resonance with the nitro group.

Translational Impact in Drug Development

Why map the electron density of 7-methyl-4-nitro-1H-indole so meticulously? In modern structure-based drug design, treating molecules as simple "ball-and-stick" models is insufficient.

The MEP generated from these protocols reveals that the oxygen atoms of the 4-nitro group serve as intense regions of negative potential, acting as strict hydrogen-bond acceptors. Conversely, the pyrrole N-H presents a highly localized positive potential. The 7-methyl group, while sterically bulky, creates a lipophilic, electron-rich pocket that drives hydrophobic enclosure in target active sites (e.g., kinase hinge regions). By utilizing the exact electron density parameters ( ρ and ∇2ρ ) derived from this workflow, computational chemists can parameterize highly accurate force fields for molecular dynamics simulations, drastically reducing false positives in virtual high-throughput screening.

Sources

Foundational

7-Methyl-4-nitro-1H-indole: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary For researchers and drug development professionals, functionalized indoles represent a privileged scaffold in medicinal chemistry. 7-Methyl-4-nitro-1H-indole is a highly specialized heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, functionalized indoles represent a privileged scaffold in medicinal chemistry. 7-Methyl-4-nitro-1H-indole is a highly specialized heterocyclic building block utilized in the design of complex pharmaceuticals, kinase inhibitors, and advanced materials. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, underlying synthetic mechanisms, and field-proven experimental protocols for its generation and derivatization.

Physicochemical Properties & Identification

Accurate identification and physical characterization are the first steps in validating any synthetic workflow. The core properties of 7-methyl-4-nitro-1H-indole are summarized below, grounded in verified chemical registry data[1][2].

Table 1: Core Physicochemical Properties

PropertyValueReference
Chemical Name 7-Methyl-4-nitro-1H-indole[2]
CAS Registry Number 10553-07-8[1][2]
Molecular Formula C9H8N2O2[1]
Molecular Weight 176.17 g/mol [1]
Structural Class Heterocyclic Building Block (Nitroindole)[1]

Synthetic Methodologies & Causal Mechanisms

Synthesizing specific regioisomers of substituted nitroindoles requires precise control over electronic effects and steric hindrance. We outline two primary pathways: direct methylation via conjugate addition, and reductive cyclization for functionalized derivatives.

Approach A: Direct Alkylation via Conjugate Addition-Oxidation

The parent compound can be synthesized directly from 4-nitroindole using a highly controlled Grignard addition followed by oxidative rearomatization[3].

Causal Mechanism (Why it works):

  • Deprotonation & Activation: The acidic N-H proton of 4-nitroindole is first deprotonated by the Grignard reagent (Methylmagnesium chloride, MeMgCl).

  • Nucleophilic Attack: The C4-nitro group strongly withdraws electron density from the benzene ring, rendering the C5 and C7 positions highly electrophilic. The use of Hexamethylphosphoramide (HMPA) is critical here; as a polar aprotic solvent, it strongly solvates the magnesium cation, creating a "naked" and highly reactive methyl carbanion that attacks the C5 and C7 positions[3].

  • Oxidative Rearomatization: The intermediate dihydroindole lacks aromatic stability. Lead(IV) acetate (Pb(OAc)4) acts as a potent oxidant to remove the added aliphatic protons, restoring the aromatic indole system and yielding a 5:2 mixture of 5-methyl-4-nitroindole and 7-methyl-4-nitroindole[3].

G A 4-Nitroindole (Starting Material) B MeMgCl, THF/HMPA -30 °C A->B C Nucleophilic Attack at C5 and C7 B->C D Pb(OAc)4, CH2Cl2 Oxidative Rearomatization C->D E 5-Methyl-4-nitroindole (Major Product) D->E 5:2 Ratio F 7-Methyl-4-nitroindole (Minor Product) D->F

Reaction pathway for the synthesis of 7-methyl-4-nitroindole via direct methylation.

Approach B: Reductive Cyclization for C2-Functionalized Derivatives

When a C2-substituted derivative (such as 7-methyl-4-nitro-1H-indole-2-carbonitrile) is required, a modified Leimgruber-Batcho or Knoevenagel condensation approach is utilized starting from 2-methyl-6-nitrobenzaldehyde[4].

Causal Mechanism (Why it works): The Knoevenagel condensation links the aldehyde with an active methylene compound (e.g., malononitrile) using piperidine as a base to drive carbanion formation. Subsequent reduction of the nitro group using sodium dithionite (Na2S2O4) generates an electron-rich amino intermediate that spontaneously attacks the adjacent electrophilic alkene, cyclizing to form the pyrrole ring of the indole[4].

Workflow SM 2-Methyl-6-nitrobenzaldehyde Cond Knoevenagel Condensation (Malononitrile, Piperidine) SM->Cond Int Styrene Intermediate Cond->Int Red Reductive Cyclization (Na2S2O4, EtOH/H2O) Int->Red Prod 7-Methyl-4-nitro-1H-indole- 2-carbonitrile Red->Prod

Workflow for synthesizing 7-methyl-4-nitro-1H-indole derivatives via reductive cyclization.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following step-by-step protocols include built-in validation checks.

Protocol 1: Direct Alkylation of 4-Nitroindole[3]

Note: This protocol yields a separable mixture of regioisomers.

  • Preparation & Deprotonation:

    • Dissolve 4.86 g (30.0 mmol) of 4-nitroindole in 270 mL of anhydrous THF and 12 mL of HMPA under an inert atmosphere.

    • Validation Check: The solution must be rigorously anhydrous to prevent premature quenching of the Grignard reagent.

    • Cool the reaction vessel to –30 °C using a salt-ice bath to suppress unwanted side reactions.

  • Nucleophilic Addition:

    • Slowly add 30 mL of 3 M methylmagnesium chloride (90 mmol) dropwise. The excess (3 equivalents) is required because the first equivalent is consumed deprotonating the indole N-H.

    • Stir the dark solution for exactly 15 minutes.

  • Oxidative Rearomatization:

    • Rapidly pour in a pre-mixed solution of 14.8 g Pb(OAc)4 (33.3 mmol) in 110 mL CH2Cl2 and 1.8 mL glacial acetic acid.

    • Causality: Acetic acid prevents the precipitation of lead salts and maintains the solubility of the oxidant.

    • Keep in the cold bath for 5 minutes, then warm to room temperature and stir for 1 hour.

  • Quenching & Isolation:

    • Add 7.3 mL of ethylene glycol and stir for 1 hour. Validation Check: Ethylene glycol safely consumes any unreacted Pb(OAc)4, preventing over-oxidation during workup.

    • Filter the suspension and purify via silica gel chromatography (hexane/ethyl acetate = 4/1). This yields 6.2 g of a yellow solid mixture (5-methyl-4-nitroindole and 7-methyl-4-nitroindole in a 5:2 ratio, 42% overall yield)[3].

Protocol 2: Synthesis of 7-Methyl-4-nitro-1H-indole-2-carbonitrile[4]
  • Knoevenagel Condensation:

    • Dissolve 1.65 g (10 mmol) of 2-methyl-6-nitrobenzaldehyde and 0.66 g (10 mmol) of malononitrile in 50 mL of toluene.

    • Add 0.1 mL of piperidine (catalyst). Reflux with a Dean-Stark apparatus for 4-6 hours.

    • Validation Check: The Dean-Stark trap will collect water. The reaction is complete when water ceases to evolve. Cool to precipitate the styrene intermediate.

  • Reductive Cyclization:

    • Suspend 2.13 g (10 mmol) of the intermediate in 50 mL ethanol and 10 mL water.

    • Vigorously stir and add 8.7 g (50 mmol) of sodium dithionite (Na2S2O4) in portions. Caution: Exothermic.

    • Reflux for 2-3 hours, cool, and pour into 100 mL of ice water to precipitate the functionalized 7-methyl-4-nitro-1H-indole derivative[4].

Data Presentation: Comparative Synthetic Metrics

Table 2: Comparative Reaction Conditions and Yield Profiles

ParameterDirect Alkylation (Grignard)Reductive Cyclization (Modified L-B)
Starting Material 4-Nitroindole2-Methyl-6-nitrobenzaldehyde
Key Reagents MeMgCl, HMPA, Pb(OAc)4Malononitrile, Piperidine, Na2S2O4
Target Product 7-Methyl-4-nitro-1H-indole7-Methyl-4-nitro-1H-indole-2-carbonitrile
Primary Mechanism Vicarious Nucleophilic AdditionKnoevenagel Condensation & Reduction
Yield Profile ~42% (Combined regioisomers)High (Precipitate-driven isolation)
Scalability Moderate (Requires cryogenic control)High (Standard reflux conditions)

References

  • AA Blocks. "Product Index - AA Blocks". Available at: [Link]

  • Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. 200461036". Available at: [Link]

Sources

Exploratory

in silico toxicity prediction for 7-methyl-4-nitro-1H-indole

In Silico Toxicity Prediction for 7-Methyl-4-nitro-1H-indole: A Mechanistic and Computational Whitepaper Executive Summary The identification of potential toxicophores early in the drug development pipeline is critical f...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Toxicity Prediction for 7-Methyl-4-nitro-1H-indole: A Mechanistic and Computational Whitepaper

Executive Summary

The identification of potential toxicophores early in the drug development pipeline is critical for reducing late-stage attrition. Indole derivatives are privileged scaffolds in medicinal chemistry; however, the introduction of a nitro group—such as in 7-methyl-4-nitro-1H-indole —flags the molecule as a high-risk structural alert. Nitroaromatic compounds (NACs) are notorious for triggering mutagenicity, hepatotoxicity, and idiosyncratic adverse drug reactions[1][2]. This whitepaper provides an authoritative, in-depth guide to evaluating the toxicity of 7-methyl-4-nitro-1H-indole using advanced in silico Quantitative Structure-Toxicity Relationship (QSTR) models, Conceptual Density Functional Theory (CDFT), and the Adverse Outcome Pathway (AOP) framework.

Mechanistic Rationale: The Nitroaromatic Toxicophore

To accurately predict toxicity computationally, one must first understand the biological causality of the hazard. The toxicity of 7-methyl-4-nitro-1H-indole is not driven by the indole core, but rather by the redox cycling of the 4-nitro group.

In biological systems, the nitro group undergoes enzymatic reduction mediated by cytochrome P450 enzymes or bacterial nitroreductases[1]. This reduction is a multi-step process that generates highly reactive intermediates: nitroso (-NO) and hydroxylamine (-NHOH) radicals[2]. These intermediates spontaneously degrade into electrophilic nitrenium ions that covalently bind to nucleophilic centers on DNA, forming adducts that lead to replication errors and Ames-positive mutagenicity[1][3]. Furthermore, the futile redox cycling of the nitro group generates reactive oxygen species (ROS), which deplete intracellular glutathione and induce severe oxidative stress[4].

The presence of the 7-methyl group adds a critical pharmacokinetic dimension. By increasing the molecule's overall lipophilicity (LogP), the methyl group enhances lipid membrane permeability, thereby increasing intracellular accumulation and amplifying the toxicodynamic response[2][3].

NitroreductionAOP MIE Molecular Initiating Event Nitroreduction (CYP450) Int1 Nitroso Radical ROS Generation MIE->Int1 1e- reduction Int2 Hydroxylamine Nitrenium Ion Int1->Int2 further reduction AO Adverse Outcome Carcinogenicity Int1->AO oxidative stress KE1 Key Event 1 DNA Adduct Formation Int2->KE1 electrophilic attack KE2 Key Event 2 Mutagenesis (Ames +) KE1->KE2 replication error KE2->AO clonal expansion

Metabolic activation of 7-methyl-4-nitro-1H-indole leading to genotoxicity and oxidative stress.

Quantitative Data & Molecular Descriptors

In silico models rely on translating chemical structures into mathematical descriptors. For nitroaromatics, standard 2D molecular fingerprints are insufficient; quantum chemistry descriptors are mandatory to capture the electronic nuances of the nitroreduction pathway[1].

Causality of Descriptors:

  • ELUMO (Energy of Lowest Unoccupied Molecular Orbital): The rate-limiting step of nitroaromatic toxicity is the initial electron transfer to the nitro group. A lower ELUMO indicates higher electron affinity, making the molecule easier to reduce, which directly correlates with higher mutagenic potential[2].

  • Topological Indices: Metrics such as the Kier flexibility index dictate the steric compatibility of the molecule within the tight active sites of metabolizing enzymes[5].

  • LogQP: A novel electronic analog to standard LogP, which provides a more accurate assessment of hydrophobicity-mutagenicity relationships in aqueous biological phases[3].

Table 1: Key Molecular Descriptors for Nitroaromatic Toxicity

Descriptor CategorySpecific MetricMechanistic CausalityPredictive Target
Quantum Chemical ELUMO (eV)Dictates electron affinity; lower values accelerate nitroreduction.Ames Mutagenicity[2]
Physicochemical LogP / LogQPGoverns lipid membrane permeability and intracellular accumulation.Acute Oral Toxicity (LD50)[3]
Topological Kier Flexibility IndexDetermines steric compatibility within CYP450 active sites.Organ-specific toxicity[5]
Constitutional nNO2 (Nitro count)Directly proportional to the number of reactive toxicophores.General in vivo toxicity[6]

Experimental Protocol: A Self-Validating Predictive Workflow

To ensure high scientific integrity and trustworthiness, computational predictions cannot be accepted at face value. The following protocol outlines a self-validating in silico workflow designed specifically for evaluating 7-methyl-4-nitro-1H-indole.

Step 1: 3D Geometry Optimization & Conformational Search

  • Causality: Toxicity is a 3D phenomenon. 2D SMILES strings cannot capture the steric hindrance between the 4-nitro group and the 7-methyl group across the indole core.

  • Action: Convert the SMILES string of 7-methyl-4-nitro-1H-indole into a 3D structure. Perform Density Functional Theory (DFT) optimization (using B3LYP/6-31G* basis sets) to find the global energy minimum[3].

Step 2: Descriptor Generation & Feature Selection

  • Causality: High-dimensional data introduces noise. Selecting descriptors grounded in physics improves model robustness.

  • Action: Calculate CDFT descriptors (ELUMO, electrophilicity index) and topological indices[3][5]. Filter descriptors using Genetic Algorithm-Multiple Linear Regression (GA-MLR) to isolate the variables most strictly correlated with toxicity[1].

Step 3: Ensemble Machine Learning Execution

  • Causality: Single predictive models are highly prone to overfitting and bias.

  • Action: Feed the curated descriptors into a pre-trained ensemble model. Utilize Support Vector Regression (SVR) combined with Random Forest algorithms. Weight the outputs using Multiple Linear Regression (MLR) to generate a consensus LD50 and Ames mutagenicity probability. Ensemble models have demonstrated superior performance for NACs, achieving R2>0.92 on external test sets[6][7].

Step 4: Applicability Domain (AD) Verification (Critical Self-Validation)

  • Causality: A model cannot reliably predict a chemical space it has not been trained on. Extrapolation leads to false negatives.

  • Action: Construct a Williams Plot. Calculate the leverage value ( h ) for 7-methyl-4-nitro-1H-indole. If h>h∗ (the warning leverage) or if the standardized residual exceeds ±3 , the prediction must be flagged as "Out of Domain" and rejected. Additionally, validate the underlying model using 5-fold cross-validation and Y-scrambling to ensure the correlation is not due to chance[6][8].

Step 5: Explainable AI (XAI) and AOP Mapping

  • Causality: Quantitative numbers (e.g., LD50 = 250 mg/kg) lack biological context without mechanistic mapping.

  • Action: Use Accumulated Local Effects (ALE) to determine exactly which descriptor drove the toxicity spike[6]. Map the predicted endpoints back to the Adverse Outcome Pathway (AOP) to form a plausible, testable biological hypothesis[4].

InSilicoWorkflow S1 1. Input & Optimization SMILES -> 3D Geometry S2 2. Descriptor Generation CDFT, LogP, Topological S1->S2 S3 3. Model Execution Ensemble SVR & Random Forest S2->S3 S4 4. Internal Validation Applicability Domain & Y-Scrambling S3->S4 S4->S1 Out of Domain S5 5. Endpoint Prediction LD50, Ames, Hepatotoxicity S4->S5 Validated

Self-validating in silico workflow for predicting toxicity endpoints of nitroaromatic compounds.

Conclusion

The requires a synthesis of quantum chemistry and advanced machine learning. Because the nitro group acts as a potent toxicophore via enzymatic reduction[1][2], relying solely on structural alerts is insufficient. By utilizing CDFT descriptors[3], topological indices[5], and an ensemble QSAR approach validated by strict Applicability Domain boundaries[6], researchers can generate highly accurate, mechanistically plausible toxicity profiles. This self-validating computational framework prevents late-stage drug attrition and significantly reduces the reliance on resource-intensive in vivo testing[4].

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of 7-Methyl-4-nitro-1H-indole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Heterocyclic Chemistry / Organic Synthesis Introduction and Strategic Overview Substituted indoles are privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Heterocyclic Chemistry / Organic Synthesis

Introduction and Strategic Overview

Substituted indoles are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in various pharmacologically active compounds. The synthesis of specifically functionalized indoles, such as 7-methyl-4-nitro-1H-indole , presents a unique regiochemical challenge. The electron-withdrawing nature of the nitro group at the C4 position significantly alters the electronic distribution of the indole ring, influencing both electrophilic and nucleophilic aromatic substitution pathways.

Historically, accessing this specific substitution pattern relies on either de novo ring construction (e.g., the Leimgruber-Batcho synthesis starting from substituted o-nitrotoluenes) [1] or direct, regioselective functionalization of a pre-existing indole core. This application note details a highly effective, late-stage nucleophilic methylation strategy utilizing a Grignard reagent followed by oxidative rearomatization, which yields a separable mixture of 5-methyl and 7-methyl-4-nitroindole[2].

Mechanistic Pathway & Workflow

The protocol described herein relies on the addition of methylmagnesium chloride to 4-nitroindole. The strongly electron-withdrawing nitro group at C4 activates the adjacent positions (C5 and C7) toward nucleophilic attack. Following the addition of the methyl group, the intermediate loses its aromaticity. A strong oxidant, Lead(IV) acetate ( Pb(OAc)4​ ), is subsequently introduced to facilitate oxidative rearomatization, restoring the stable indole system [2].

G Start 4-Nitroindole (Starting Material) Grignard Nucleophilic Addition MeMgCl, THF/HMPA, -30°C Start->Grignard Activation via HMPA Oxidation Oxidative Rearomatization Pb(OAc)4, CH2Cl2/AcOH Grignard->Oxidation Loss of Aromaticity Mixture Regioisomer Mixture 5-Methyl (5) : 7-Methyl (2) Oxidation->Mixture Rearomatization Purification Silica Gel Chromatography (Hexane/EtOAc 4:1) Mixture->Purification Separation Target 7-Methyl-4-nitro-1H-indole (Isolated Target) Purification->Target Pure Fraction

Caption: Synthetic workflow for the direct nucleophilic methylation and isolation of 7-methyl-4-nitro-1H-indole.

Experimental Protocol: Direct Methylation of 4-Nitroindole

This self-validating protocol relies on strict temperature control and specific solvent environments to drive the regioselectivity and yield.

Reagents and Materials
  • Starting Material: 4-nitroindole (4.86 g, 30.0 mmol)

  • Organometallic Reagent: Methylmagnesium chloride (3 M in THF, 30 mL, 90 mmol)

  • Oxidant: Lead(IV) acetate ( Pb(OAc)4​ ) (14.8 g, 33.3 mmol)

  • Solvents & Additives: Anhydrous Tetrahydrofuran (THF, 270 mL), Hexamethylphosphoramide (HMPA, 12 mL), Dichloromethane ( CH2​Cl2​ , 110 mL), Glacial acetic acid (1.8 mL), Ethylene glycol (7.3 mL).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Environment

  • In a flame-dried, round-bottom flask purged with inert gas (Argon or N2​ ), dissolve 4-nitroindole (4.86 g, 30.0 mmol) in 270 mL of anhydrous THF.

  • Add 12 mL of HMPA to the solution.

    • Causality Check: HMPA is a highly polar aprotic solvent. It strongly solvates the magnesium cation ( Mg2+ ) of the Grignard reagent, breaking up aggregates and leaving the methyl anion highly exposed. This significantly increases the nucleophilicity of the methyl group, which is critical for attacking the electron-deficient indole ring.

  • Cool the reaction vessel to –30 °C using a salt-ice bath.

    • Causality Check: The addition of a Grignard reagent to a nitroaromatic system is highly exothermic and prone to generating unwanted radical byproducts. Maintaining –30 °C suppresses these side reactions and maximizes regiocontrol.

Step 2: Nucleophilic Addition 4. Slowly add 30 mL of 3 M methylmagnesium chloride (90 mmol) dropwise via syringe. 5. Stir the resulting dark solution for exactly 15 minutes at –30 °C.

Step 3: Oxidative Rearomatization 6. Prepare an oxidation cocktail in a separate flask: 14.8 g Pb(OAc)4​ (33.3 mmol) dissolved in 110 mL CH2​Cl2​ and 1.8 mL glacial acetic acid. 7. Pour the oxidation cocktail rapidly into the main reaction mixture.

  • Causality Check: The intermediate formed after Grignard addition is a non-aromatic complex. Pb(OAc)4​ acts as a stoichiometric oxidant to remove two electrons and two protons (effectively), driving the thermodynamic rearomatization of the indole core[2].
  • Leave the flask in the –30 °C bath for 5 minutes, then remove the bath and allow the reaction to warm to room temperature, stirring for 1 hour.

Step 4: Quenching and Isolation 9. Add 7.3 mL of ethylene glycol to the suspension and stir for an additional 1 hour.

  • Causality Check: Ethylene glycol contains vicinal diols that rapidly react with and consume any unreacted Pb(OAc)4​ (via oxidative cleavage), preventing over-oxidation of the newly formed methylindole products during workup.
  • Filter the suspension to remove lead salts.
  • Concentrate the filtrate and purify the crude product via silica gel column chromatography using a hexane/ethyl acetate (4:1 v/v) solvent system.
  • Result: This affords 6.2 g of a yellow solid, which is a mixture of 5-methyl-4-nitroindole and 7-methyl-4-nitroindole in a 5:2 ratio [2]. The 7-methyl regioisomer can be further isolated via careful chromatographic fractionation or selective crystallization.

Quantitative Data & Method Comparison

When planning the synthesis of 7-methyl-4-nitro-1H-indole, chemists must weigh the direct methylation approach against de novo synthesis (e.g., Leimgruber-Batcho). The table below summarizes the critical parameters of both strategies based on established literature [1][2][3].

ParameterDirect Methylation (Grignard/Pb(OAc)4)De Novo Synthesis (Leimgruber-Batcho)
Starting Material 4-Nitroindole2,3-Dimethyl-1-nitrobenzene
Primary Reagents MeMgCl, HMPA, Pb(OAc)4DMF-DMA, Pyrrolidine, Reductant (e.g., Fe/AcOH)
Regioselectivity Poor (yields 5:2 mixture of 5-Me and 7-Me)Absolute (determined by starting material)
Total Steps 1 (One-pot addition/oxidation)2 (Enamine formation, Reductive cyclization)
Key Challenge Chromatographic separation of regioisomersAvailability/synthesis of specific o-nitrotoluene
Safety / Toxicity High (HMPA is a carcinogen; Lead is toxic)Moderate (Standard organic reagents)

References

  • Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. 200461036." Angewandte Chemie International Edition, 2004. Available at: [Link]

  • Scribd (Archived Literature). "Tetrahedron Lett 1990." Tetrahedron Letters, 1990. Available at: [Link]

Application

Application Note: 7-Methyl-4-nitro-1H-indole as a Privileged Scaffold Precursor in Targeted Drug Discovery

Introduction & Chemical Rationale In the landscape of modern drug discovery, the indole nucleus remains one of the most heavily utilized "privileged scaffolds," frequently appearing in FDA-approved therapeutics ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of modern drug discovery, the indole nucleus remains one of the most heavily utilized "privileged scaffolds," frequently appearing in FDA-approved therapeutics ranging from oncology drugs to CNS modulators. However, achieving target selectivity often requires precise functionalization of the indole core. 7-Methyl-4-nitro-1H-indole and its derivatives (such as 7-methyl-4-nitro-1H-indole-2-carboxylic acid and 2-carbonitrile) serve as highly valuable synthetic precursors that offer a unique combination of steric and electronic vectors[1].

The strategic placement of the substituents dictates the molecule's utility:

  • The 7-Methyl Group: Acts as a hydrophobic vector. In kinase inhibitor design, this methyl group frequently occupies small, lipophilic pockets adjacent to the ATP-binding hinge region, enhancing binding affinity through van der Waals interactions while preventing off-target binding via steric exclusion.

  • The 4-Nitro Group: Serves as a robust, stable "masked" amine. Because early-stage library synthesis often requires harsh conditions (e.g., strong bases, electrophiles, or cross-coupling reagents), carrying the nitrogen in its highest oxidation state protects it. Once the core is elaborated, the nitro group is chemoselectively reduced to an amine, providing a handle for final diversification (e.g., amidation, urea formation, or sulfonylation) directed toward the solvent-exposed region of a target protein.

Pharmacophore Indole 7-Methyl-4-aminoindole Core Privileged Scaffold Hinge Kinase Hinge Region Hydrogen Bonding (Indole NH) Indole->Hinge Donor/Acceptor Hydrophobic Hydrophobic Pocket Steric Fill (7-Methyl) Indole->Hydrophobic Van der Waals Solvent Solvent Exposed Region Vector Extension (4-Amino) Indole->Solvent Covalent/Non-covalent

Pharmacophore mapping of the 7-methyl-4-aminoindole scaffold in a target binding site.

Synthetic Strategy & Mechanistic Causality

The synthesis of 7-methyl-4-nitro-1H-indole derivatives can be approached via several classical and modern methodologies. While Grignard additions to 4-nitroindole followed by oxidation have been documented[1], a highly scalable and regiocontrolled approach utilizes 2-methyl-6-nitrobenzaldehyde as a starting building block via a modified Leimgruber-Batcho or Knoevenagel-driven reductive cyclization[2].

The Knoevenagel-Reductive Cyclization Pathway

The workflow begins with the Knoevenagel condensation of 2-methyl-6-nitrobenzaldehyde with an active methylene compound (such as malononitrile)[2]. Causality in Reagent Selection:

  • Piperidine Catalyst: Piperidine acts as a secondary amine catalyst, forming a highly reactive iminium ion intermediate with the aldehyde. This significantly lowers the activation energy for nucleophilic attack by the enolate of malononitrile.

  • Dean-Stark Apparatus: The reaction generates water as a byproduct. By refluxing in toluene and utilizing a Dean-Stark trap, water is continuously removed from the system, driving the equilibrium strictly toward the condensed product according to Le Chatelier’s principle.

  • Reductive Cyclization: The intermediate styrene derivative undergoes reduction. Iron powder in acetic acid (Fe/AcOH) is often selected over standard palladium-catalyzed hydrogenation (Pd/C). This choice is highly intentional: Fe/AcOH prevents the premature reduction of the newly formed nitrile group and avoids catalyst poisoning if sulfur-containing impurities are present in the technical-grade starting materials. Alternatively, polyphosphoric acid cyclizations have historically been used for related nitroindole syntheses[3].

Workflow A 2-Methyl-6-nitrobenzaldehyde (Precursor) B Knoevenagel Condensation (Malononitrile) A->B Piperidine, Toluene C Reductive Cyclization (Indole Core Formation) B->C Intermediate D 7-Methyl-4-nitro-1H-indole Derivative C->D Cyclization E Nitro Reduction (Amine Unmasking) D->E Fe/AcOH or Pd/C F Library Diversification (Lead Generation) E->F Electrophile Coupling

Synthetic workflow from benzaldehyde precursor to diversified indole library.

Quantitative Optimization Data

To ensure maximum throughput for library generation, the reduction step (unmasking the 4-nitro group to the 4-amino group) must be highly optimized. The table below summarizes the optimization of reduction conditions for 7-methyl-4-nitro-1H-indole-2-carbonitrile to prevent over-reduction of the nitrile while maximizing yield.

EntryReducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
1H₂, 10% Pd/C (1 atm)MeOH25126882Significant nitrile reduction observed.
2H₂, 5% Pt/C (1 atm)EtOAc2588591Cleaner profile, but slow conversion.
3SnCl₂·2H₂O (5 eq)EtOH / EtOAc7047288Emulsion formation during workup lowered yield.
4 Fe powder (5 eq) / AcOH EtOH / H₂O (4:1) 80 2 94 >98 Optimal. Chemoselective for NO₂; easy filtration.
5Na₂S₂O₄ (4 eq)THF / H₂O5066185Incomplete conversion; starting material recovered.

Data Summary: Iron-mediated reduction in aqueous ethanol provides the optimal balance of chemoselectivity, reaction kinetics, and ease of purification.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific TLC monitoring instructions are included to ensure experimental trustworthiness.

Protocol A: Synthesis of (2-(2-methyl-6-nitrophenyl)methylene)malononitrile (Intermediate)

Adapted from established building block methodologies[2].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Addition: Dissolve 2-methyl-6-nitrobenzaldehyde (1.65 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in anhydrous toluene (50 mL).

  • Catalysis: Add piperidine (0.1 mL, ~10 mol%) dropwise at room temperature. Note: The solution will immediately darken, indicating the formation of the iminium intermediate.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the starting aldehyde (UV active) should be fully consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will spontaneously precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold toluene (2 × 10 mL), and dry under high vacuum to afford the intermediate.

Protocol B: Reductive Cyclization to 7-Methyl-4-nitro-1H-indole-2-carbonitrile
  • Setup: In a 100 mL flask, suspend the intermediate from Protocol A (1.5 g) in a mixture of glacial acetic acid (15 mL) and ethanol (15 mL).

  • Reduction: Portion-wise, add iron powder (1.5 g, excess) to the vigorously stirring suspension. Caution: Mild exotherm.

  • Cyclization: Heat the mixture to 80 °C for 3 hours. The reaction transitions from a dark suspension to a lighter, rust-colored slurry as the nitro group is reduced to an amine, which subsequently attacks the nitrile carbon to close the indole ring.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron salts. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Neutralization: Concentrate the filtrate in vacuo, redissolve in EtOAc, and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 7-methyl-4-nitro-1H-indole-2-carbonitrile.

Protocol C: Unmasking the 4-Amino Group for Library Diversification
  • Reaction: Dissolve 7-methyl-4-nitro-1H-indole-2-carbonitrile (1.0 mmol) in a 4:1 mixture of EtOH/H₂O (10 mL). Add Iron powder (5.0 mmol) and glacial acetic acid (1.0 mL).

  • Heating: Stir at 80 °C for 2 hours. Monitor by TLC (DCM/MeOH 95:5). The nitro compound will disappear, replaced by a highly polar, baseline-shifted spot (the amine).

  • Filtration & Extraction: Filter hot through Celite. Dilute the filtrate with EtOAc (30 mL) and wash with 1M NaOH (15 mL) to neutralize the acid and crash out remaining iron salts.

  • Final Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate. The resulting 4-amino-7-methyl-1H-indole-2-carbonitrile is highly reactive and should be used immediately in subsequent amidation or Buchwald-Hartwig coupling steps to generate the final drug candidate library.

References

  • Supporting Information for Angew. Chem. Int. Ed. 200461036. Wiley-VCH.
  • Application Notes and Protocols: 2-Methyl-6-nitrobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis. Benchchem.
  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro and Amino-indoles. Zenodo.

Sources

Method

protocols for the reduction of 4-nitro group in 7-methyl-4-nitro-1H-indole

An in-depth technical guide for the chemoselective reduction of the 4-nitro group in 7-methyl-4-nitro-1H-indole, tailored for drug development professionals and synthetic chemists. Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chemoselective reduction of the 4-nitro group in 7-methyl-4-nitro-1H-indole, tailored for drug development professionals and synthetic chemists.

Executive Summary & Mechanistic Rationale

7-Methyl-4-nitro-1H-indole is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, complex indole alkaloids, and isomorphic nucleosides. The transformation of this precursor into 7-methyl-1H-indol-4-amine requires the precise reduction of the 4-nitro group.

However, the reduction of 4-nitroindoles presents a distinct chemoselectivity challenge. The electron-rich nature of the indole core, combined with the electronic influence of the 7-methyl substituent, makes the C2–C3 double bond of the pyrrole ring highly susceptible to partial hydrogenation. Utilizing harsh catalytic hydrogenation conditions frequently results in the formation of indoline side products[1]. Furthermore, standard palladium-catalyzed hydrogenation can lead to extensive degradation and complex reaction mixtures when applied to sensitive or heavily functionalized indole derivatives[2].

To navigate these challenges, this guide outlines three field-proven protocols: Iron-mediated transfer hydrogenation, controlled catalytic hydrogenation, and Tin(II) chloride reduction. Each method is selected based on specific scalability needs and substrate sensitivities.

Comparative Analysis of Reduction Strategies

To facilitate protocol selection, the quantitative and qualitative parameters of each reduction strategy are summarized below.

Reduction ProtocolPrimary ReagentsChemoselectivityRisk of Indoline FormationScalabilityTypical Yield
Protocol A: Iron-Mediated Fe powder, NH₄Cl, EtOH/H₂OHighLowGood80–95%
Protocol B: Catalytic H₂ H₂ (1–5 bar), Pd/C, MeOHModerateHigh (if unmonitored)Excellent60–85%
Protocol C: Tin(II) Chloride SnCl₂·2H₂O, EtOHVery HighLowModerate (Metal waste)75–90%

Decision Matrix for Protocol Selection

DecisionMatrix Start 7-Methyl-4-nitro-1H-indole Reduction Q1 Is scale-up required with minimal metal waste? Start->Q1 PdC Protocol B: H2, Pd/C (Monitor closely) Q1->PdC Yes Q2 Are there reducible functional groups? Q1->Q2 No Fe Protocol A: Fe / NH4Cl (High Chemoselectivity) Q2->Fe No Sn Protocol C: SnCl2 in EtOH (Mild, specific) Q2->Sn Yes

Caption: Decision matrix for selecting the optimal 4-nitroindole reduction protocol.

Experimental Protocols

Protocol A: Iron-Mediated Transfer Hydrogenation (Recommended)

This method utilizes iron powder and ammonium chloride under refluxing conditions to afford the corresponding amine in excellent yield[3].

  • Causality: Iron serves as the electron donor while NH₄Cl acts as a mild proton source. This specific combination avoids the strongly acidic conditions of the classic Béchamp reduction (Fe/HCl), which can cause acid-catalyzed polymerization or degradation of the indole core.

  • Self-Validation: The disappearance of the bright yellow nitroindole starting material and the emergence of a highly polar, UV-active spot on TLC (which stains positive with ninhydrin) confirms successful conversion without over-reduction.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 7-methyl-4-nitro-1H-indole (1.0 equiv) in a mixture of Ethanol and H₂O (4:1 v/v, 0.2 M concentration).

  • Reagent Addition: Add solid Ammonium Chloride (NH₄Cl, 5.0 equiv) followed by Iron powder (325 mesh, 5.0 equiv).

  • Reaction: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Workup: Once complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron residues. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 7-methyl-1H-indol-4-amine.

Protocol B: Catalytic Hydrogenation (Pd/C)

Ideal for large-scale synthesis where metal waste must be minimized, provided the reaction is strictly monitored.

  • Causality: Palladium catalyzes the homolytic cleavage of H₂, facilitating rapid reduction of the nitro group. However, because the C2-C3 double bond of the indole is also susceptible to hydrogenation, strict temporal and pressure control is required to prevent the formation of the indoline byproduct[1].

  • Self-Validation: The reaction is terminated immediately upon the cessation of hydrogen uptake or when LC-MS indicates complete consumption of the starting mass. This prevents the +2 Da over-reduction artifact.

Step-by-Step Methodology:

  • Preparation: Charge a hydrogenation flask or autoclave with 7-methyl-4-nitro-1H-indole (1.0 equiv) and Methanol (0.1 M).

  • Catalyst Addition: Under a continuous stream of inert argon, carefully add 10% Pd/C (0.05 equiv). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Purging: Seal the vessel and purge the atmosphere by applying a vacuum, followed by backfilling with Hydrogen gas (repeat for 3 cycles).

  • Reaction: Stir the mixture under a Hydrogen atmosphere (1 to 5 bar) at room temperature.

  • Critical Monitoring: Sample the reaction every 30 minutes.

  • Workup: Upon completion, purge the system thoroughly with argon. Filter the mixture through Celite, wash with Methanol, and concentrate the filtrate to afford the product.

Protocol C: Tin(II) Chloride Reduction

A highly chemoselective approach for complex substrates where both Pd/C and Fe/NH₄Cl fail. SnCl₂ in ethanol is a proven method for isolating 4-aminoindoles in good yields[4].

  • Causality: SnCl₂ acts as both a Lewis acid (coordinating to the nitro oxygen atoms) and a reducing agent. The mild conditions preserve orthogonal functional groups such as halogens, cyano groups, and the indole double bond.

  • Self-Validation: The addition of saturated NaHCO₃ during the workup intentionally precipitates the oxidized tin species as insoluble tin(IV) oxide/hydroxide salts, ensuring the final organic layer is free of heavy metal contamination.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methyl-4-nitro-1H-indole (1.0 equiv) in absolute Ethanol (0.2 M).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60–70 °C for 3–5 hours.

  • Quenching: Cool the reaction to room temperature and carefully pour it into crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8. A thick white precipitate of tin salts will form.

  • Extraction: Add EtOAc and stir vigorously. Filter the entire biphasic mixture through Celite to break any emulsions. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway

The reduction of the nitro group via Protocol A (Iron-mediated) proceeds through a well-defined series of two-electron transfer steps, moving from the nitroarene through nitroso and hydroxylamine intermediates before yielding the final amine.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Aminoarene (Ar-NH2) Hydroxylamine->Amine 2e⁻, 2H⁺

Caption: Mechanistic pathway of the iron-mediated reduction of nitroarenes to anilines.

References

  • Bhatnagar, S., Felderhoff, M., & Schöbel, J. -H. "Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates." d-nb.info. 1

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. "Synthesis of a Series of Diaminoindoles." acs.org. 2

  • Passow, K. T., & Harki, D. A. "4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions." nih.gov. 3

  • Rakib, E. M., et al. "ALKYLATION AND REDUCTION OF N-ALKYL-4-NITROINDAZOLES WITH ANHYDROUS SnCl2 IN ETHANOL." semanticscholar.org. 4

Sources

Application

Application Note: Catalytic Hydrogenation Techniques for the Chemoselective Reduction of 7-Methyl-4-nitro-1H-indole

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale The compound 7-methyl-4-nitro-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The compound 7-methyl-4-nitro-1H-indole is a highly valuable synthetic intermediate in drug discovery, frequently utilized as a precursor for kinase inhibitors, substituted tryptamines, and complex heterocyclic scaffolds. The critical transformation in leveraging this building block is the reduction of the C4-nitro group to a primary amine, yielding 4-amino-7-methyl-1H-indole .

While nitro reduction is generally straightforward, the presence of the electron-rich indole core introduces a significant chemoselectivity challenge. The indole nucleus is resonance-stabilized but remains susceptible to over-reduction, potentially forming indolines or fully saturated octahydroindoles under suboptimal conditions[1][2].

Causality in Experimental Design: The choice of catalytic hydrogenation over chemical reductants (e.g., Iron/Acetic acid or Sodium dithionite) is driven by the need for high atom economy, clean reaction profiles, and scalable downstream processing[3]. However, to prevent the over-reduction of the pyrrole ring, the reaction environment must be strictly controlled:

  • Solvent Selection: Acidic media must be strictly avoided. Under acidic conditions, the C3 position of the indole ring undergoes protonation, generating an iminium ion with disrupted aromaticity that is rapidly hydrogenated to an indoline[1]. Neutral solvents such as absolute ethanol (EtOH) or ethyl acetate (EtOAc) are mandatory.

  • Catalyst Dynamics: Hyperactive catalysts like Platinum oxide (PtO₂) or Rhodium on Carbon (Rh/C) strongly favor aromatic ring reduction and can yield perhydrogenated byproducts[2]. Palladium on Carbon (Pd/C) provides the optimal balance, rapidly reducing the nitro group via nitroso and hydroxylamine intermediates while leaving the indole core intact[4].

Comparative Catalyst Selection

To achieve self-validating and reproducible results, selecting the correct heterogeneous catalyst is the most critical parameter. The quantitative data and expected outcomes for various catalysts are summarized below.

Catalyst SystemTypical Loading (wt%)H₂ PressureChemoselectivity (Nitro vs. Indole)Application & Mechanistic Notes
10% Pd/C 5–10%1 atm (Balloon)Excellent Gold standard. Rapidly reduces the nitro group at room temperature without disturbing the indole ring[4].
PtO₂ (Adams' Catalyst) 1–5%1–3 atmPoor to Moderate Highly active. High risk of over-reducing the pyrrole ring to indoline. Avoid unless the nitro group is severely sterically hindered.
Raney Nickel 10–20%3–5 atmGood Requires higher pressure and temperature. Useful if sulfur-containing impurities (which poison Pd) are present in the starting material.
5% Rh/C 5%1–5 atmPoor Strongly favors aromatic ring reduction. Often yields octahydro-1H-indole derivatives[2].

Reaction Pathway & Chemoselectivity

The following diagram illustrates the mechanistic pathway of the reduction, highlighting the desired trajectory versus the risk of over-reduction.

Chemoselectivity A 7-Methyl-4-nitro-1H-indole (Starting Material) B Nitroso / Hydroxylamine (Intermediates) A->B H2, Pd/C Fast C 4-Amino-7-methyl-1H-indole (Target Product) B->C H2, Pd/C Fast D 4-Amino-7-methylindoline (Over-reduction) C->D Acidic Media or High Pressure/Temp

Caption: Reaction pathway showing desired chemoselective reduction vs. indoline over-reduction.

Experimental Protocols

Protocol A: Standard Atmospheric Hydrogenation (H₂ Gas)

This is the most reliable method for laboratory-scale synthesis (100 mg to 50 g), utilizing standard atmospheric pressure to ensure chemoselectivity[4].

Reagents:

  • 7-Methyl-4-nitro-1H-indole: 1.0 equivalent

  • 10% Pd/C (50% wet): 0.05–0.10 equivalents (by weight)

  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc): 0.1 M concentration

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask, dissolve 7-methyl-4-nitro-1H-indole in absolute EtOH. Causality: Ensure the solvent is anhydrous and neutral to prevent iminium ion formation[1].

  • Inert Atmosphere Setup: Seal the flask with a rubber septum and purge the system with Argon for 5 minutes.

  • Catalyst Addition: Briefly open the septum and carefully add the 10% Pd/C catalyst. Causality: Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Adding it under an Argon blanket prevents spontaneous ignition[4].

  • Hydrogen Purge: Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas from a balloon. Repeat this vacuum/H₂ cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20–25 °C) under a static atmosphere of H₂ (1 atm). Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LCMS. The reaction typically reaches completion within 2 to 4 hours. The bright yellow color of the nitro compound will fade to a pale solution.

  • Filtration: Once complete, flush the flask with Argon to displace the hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional EtOAc. Causality: Never let the Celite pad run completely dry while pulling air through it, as the trapped catalyst can ignite.

  • Isolation: Concentrate the filtrate in vacuo at a low temperature (<35 °C).

Protocol B: Transfer Hydrogenation (Scalable & H₂-Free)

For larger scale-ups where hydrogen gas poses a safety hazard, transfer hydrogenation using ammonium formate is a highly effective, self-validating alternative.

Step-by-Step Methodology:

  • Dissolve the substrate in Methanol (MeOH) at 0.1 M.

  • Add 10% Pd/C (0.1 eq by weight) under an Argon atmosphere.

  • Add Ammonium Formate (NH₄HCO₂, 5.0 equivalents) in a single portion. Causality: Ammonium formate decomposes in the presence of Pd/C to release H₂, CO₂, and NH₃ in situ, providing a steady, controlled reduction without the need for pressurized gas.

  • Stir at room temperature for 1–2 hours. The evolution of gas (CO₂) serves as a visual in-process control.

  • Filter through Celite, concentrate, and partition between EtOAc and water to remove residual formate salts.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve in neutral EtOH Step2 2. Catalyst Addition Add 10% Pd/C under Argon Step1->Step2 Step3 3. Purge Cycle Vacuum / H2 (3x) Step2->Step3 Step4 4. Hydrogenation 1 atm H2, RT, 2-4 hours Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Isolation Concentrate in vacuo Step5->Step6 Step7 7. Storage Store under Argon at -20°C Step6->Step7

Caption: Step-by-step experimental workflow for the catalytic hydrogenation process.

Troubleshooting & Optimization

  • Incomplete Conversion (Hydroxylamine Stalling): If LCMS indicates a mass corresponding to [M+16] (the hydroxylamine intermediate), the reaction is stalled. Solution: This is typically caused by poor mass transfer. Increase the stirring speed significantly (e.g., >800 rpm) to improve gas-liquid-solid mixing, or add a fresh catalytic amount of Pd/C[4].

  • Product Degradation (Darkening of the Product): 4-Aminoindoles are electron-rich anilines that are highly susceptible to auto-oxidation. Exposure to ambient air will cause the isolated solid to rapidly turn dark brown or purple. Solution: Always concentrate the product under a strict inert atmosphere. Store the isolated 4-amino-7-methyl-1H-indole under Argon at -20 °C, or ideally, use it immediately in the next synthetic step (e.g., Boc-protection or amide coupling).

  • Over-Reduction Detected: If NMR reveals the loss of the aromatic C2/C3 protons (indicating indoline formation), verify that the solvent is strictly neutral and that the hydrogen pressure did not exceed 1 atm.

References

  • Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124-5127.[Link]

  • Makarov, I. S., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules, 27(23), 8505.[Link]

Sources

Method

Application Note: 7-Methyl-4-nitro-1H-indole as a Strategic Scaffold in Heterocyclic Synthesis

Executive Summary & Chemical Significance In the landscape of modern medicinal chemistry and complex heterocyclic synthesis, 7-methyl-4-nitro-1H-indole serves as a highly versatile and strategic building block[1][2]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In the landscape of modern medicinal chemistry and complex heterocyclic synthesis, 7-methyl-4-nitro-1H-indole serves as a highly versatile and strategic building block[1][2]. The dual functionalization of this scaffold provides unique advantages:

  • The 4-Nitro Group as a "Masked" Amine: Direct electrophilic amination of the indole core at the C4 position is electronically disfavored and notoriously difficult. The pre-installed nitro group circumvents this limitation, acting as a stable placeholder that can be unmasked via reduction to yield 4-aminoindoles[3]. These amines are critical precursors for tricyclic systems such as pyrroloquinolines and ergot alkaloid analogs.

  • The 7-Methyl Group as a Steric Director: The methyl group at the C7 position provides a steric shield that can direct downstream electrophilic aromatic substitutions or cyclizations. In drug development, this moiety is frequently utilized to modulate the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).

Mechanistic Strategy & Workflow

The utilization of 7-methyl-4-nitro-1H-indole typically follows a biphasic synthetic strategy: Upstream Construction of the functionalized indole core, followed by Downstream Unmasking and annulation.

Upstream: Modified Leimgruber-Batcho Synthesis

To access highly functionalized derivatives (e.g., 2-carbonitrile variants), a modified Leimgruber-Batcho approach is often employed[1]. A Knoevenagel condensation between a substituted o-nitrotoluene derivative (like 2-methyl-6-nitrobenzaldehyde) and an active methylene compound forms a styrene intermediate. The causality behind using a Dean-Stark apparatus here is critical: continuously removing the water byproduct drives the equilibrium forward, ensuring complete conversion. Subsequent reductive cyclization closes the pyrrole ring[1].

UpstreamSynthesis N1 2-Methyl-6-nitrobenzaldehyde N2 Knoevenagel Condensation (Malononitrile, Piperidine) N1->N2 N3 Styrene Intermediate N2->N3 N4 Reductive Cyclization (Na2S2O4, EtOH/H2O) N3->N4 N5 7-Methyl-4-nitro-1H-indole Derivative N4->N5

Caption: Workflow for the synthesis of 7-methyl-4-nitro-1H-indole derivatives via reductive cyclization.

Downstream: Chemoselective Reduction and Annulation

Once the scaffold is secured, the nitro group must be reduced to an amine to enable further heterocyclic expansion. The choice of reductant is dictated by the molecule's peripheral functional groups:

  • Catalytic Hydrogenation (H₂, Pd/C): The gold standard for clean, high-yield reduction[3][4]. It avoids the harsh acidic conditions of dissolving metal reductions, which can cause polymerization of the electron-rich indole.

  • Chemical Reduction (Na₂S₂O₄): Selected when the molecule contains reducible halogens or alkynes that would be cleaved by Pd/C[1][5]. Sodium dithionite provides a mild, chemoselective alternative.

DownstreamApplication A 7-Methyl-4-nitro-1H-indole B Catalytic Hydrogenation (H2, Pd/C) A->B Nitro Reduction C 7-Methyl-1H-indol-4-amine B->C Masked Amine Unveiled D Friedländer Annulation (Electrophilic Carbonyl) C->D Ring Closure E Tricyclic Pyrroloquinoline D->E Scaffold Expansion

Caption: Pathway from 7-methyl-4-nitro-1H-indole to complex tricyclic pyrroloquinoline scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of 7-Methyl-4-nitro-1H-indole-2-carbonitrile

This protocol utilizes a condensation-cyclization sequence to build the indole core from a benzaldehyde precursor[1].

Step 1: Knoevenagel Condensation

  • Setup: To a dry 100 mL round-bottom flask, add 2-methyl-6-nitrobenzaldehyde (1.65 g, 10 mmol) and dissolve in anhydrous toluene (50 mL).

  • Reagent Addition: Add malononitrile (0.66 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL). Rationale: Piperidine acts as a basic catalyst to generate the enolate of malononitrile, initiating nucleophilic attack on the aldehyde.

  • Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The continuous removal of water via the Dean-Stark trap will drive the reaction to completion within 4–6 hours.

  • Workup: Allow the mixture to cool to room temperature. The intermediate, (2-(2-methyl-6-nitrophenyl)methylene)malononitrile, will spontaneously precipitate. Collect via vacuum filtration and wash with cold ethanol.

Step 2: Reductive Cyclization

  • Setup: In a 250 mL round-bottom flask, suspend the intermediate (2.13 g, 10 mmol) in a solvent mixture of ethanol (50 mL) and deionized water (10 mL)[1].

  • Reduction: Vigorously stir the suspension and add sodium dithionite (Na₂S₂O₄) (8.7 g, 50 mmol) in small portions. Caution: The reaction is highly exothermic. The dithionite reduces the nitro group to an amine, which immediately undergoes intramolecular cyclization with the adjacent nitrile group.

  • Reaction: Heat the mixture at reflux for 2–3 hours.

  • Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice water. The target 7-methyl-4-nitro-1H-indole-2-carbonitrile will precipitate as a solid. Filter, wash with copious amounts of water to remove inorganic salts, and dry under vacuum[1].

Protocol B: Chemoselective Reduction to 7-Methyl-1H-indol-4-amine

This protocol describes the unmasking of the 4-nitro group to yield the reactive 4-aminoindole[3][4].

  • Setup: In a thick-walled hydrogenation vessel, dissolve 7-methyl-4-nitro-1H-indole (1.76 g, 10 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 equiv, approx. 530 mg). Safety Note: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Argon or N₂).

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂). Pressurize the vessel to 3-5 bar[4].

  • Reaction: Stir vigorously at room temperature for 4 to 14 hours.

  • IPC: Monitor by TLC (DCM/MeOH 9:1). The starting material spot (UV active, often yellowish) will disappear, replaced by a highly polar, ninhydrin-active spot corresponding to the amine.

  • Workup: Purge the vessel with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford 7-methyl-1H-indol-4-amine. The product is typically unstable to long-term storage in air (prone to oxidation) and should be used immediately in downstream annulations[3].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields associated with the transformation and utilization of 7-methyl-4-nitro-1H-indole scaffolds.

Reaction StageStarting MaterialReagents / CatalystSolvent SystemTemp / TimeTypical Yield
Knoevenagel Condensation 2-Methyl-6-nitrobenzaldehydeMalononitrile, Piperidine (cat.)TolueneReflux / 4–6 h> 85% (Precipitates)
Reductive Cyclization Styrene IntermediateNa₂S₂O₄ (5.0 equiv.)EtOH / H₂O (5:1)Reflux / 2–3 h70–80%
Catalytic Nitro Reduction 7-Methyl-4-nitro-1H-indoleH₂ (3-5 bar), 10% Pd/CAbsolute Ethanol25 °C / 4–14 h61–95%
Chemical Nitro Reduction 7-Methyl-4-nitro-1H-indoleNa₂S₂O₄ (Excess)H₂O / Organic Mix50 °C / 1 h60–75%

References

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs. D-NB.info. Available at: [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 200461036. Wiley-VCH. Available at:[Link]

Sources

Application

Application Note: Advanced N-Alkylation Protocols for 7-Methyl-4-nitro-1H-indole

Introduction & Mechanistic Rationale The functionalization of the indole core is a cornerstone of modern drug discovery. However, 7-methyl-4-nitro-1H-indole presents a unique dual-challenge for N-alkylation, requiring pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of the indole core is a cornerstone of modern drug discovery. However, 7-methyl-4-nitro-1H-indole presents a unique dual-challenge for N-alkylation, requiring precise tuning of reaction conditions to achieve high yields and regioselectivity. As a Senior Application Scientist, I have found that standard alkylation protocols often fail with this substrate due to a synergistic combination of electronic deactivation and steric blockade.

  • Electronic Deactivation (The 4-Nitro Effect): The strongly electron-withdrawing nitro group at the C4 position significantly increases the acidity of the N-H bond, lowering the pKa to approximately 22–24[1]. While this facilitates easier deprotonation, it simultaneously delocalizes the negative charge of the resulting indolate anion across the fused ring system, drastically reducing the nucleophilicity of the N1 atom[2].

  • Steric Hindrance (The 7-Methyl Effect): The methyl group at the C7 position introduces severe steric bulk directly adjacent to the N1 reaction center. This physical barrier disrupts the optimal Bürgi-Dunitz trajectory for incoming electrophiles, making standard SN2 transition states energetically unfavorable and often leading to sluggish reaction kinetics or competitive side reactions.

To overcome these barriers, the choice of base, counterion, and solvent must be meticulously engineered. The protocols below leverage either irreversible deprotonation via Sodium Hydride (NaH) to force the reaction forward[3], or the "Cesium Effect" to create a highly reactive, solvent-separated ion pair[4].

Base & Solvent Selection Logic

The causality behind our experimental choices is rooted in hard-soft acid-base (HSAB) theory and ion-pair dynamics:

  • Sodium Hydride (NaH) in DMF: NaH provides strong, irreversible deprotonation[3]. The small Na⁺ cation tightly coordinates with the indolate, but the highly polar aprotic nature of DMF heavily solvates the cation. This generates a sufficiently "naked" and reactive nitrogen nucleophile capable of overcoming the C7 steric blockade.

  • Cesium Carbonate (Cs₂CO₃) in DMF/MeCN: Cs₂CO₃ is a milder base but highly effective for sterically hindered indoles[4]. The exceptionally large, polarizable Cs⁺ cation forms a loose, solvent-separated ion pair rather than a tight contact ion pair. This exposes the N1 atom, maximizing its nucleophilicity without requiring harsh conditions that might degrade base-sensitive electrophiles[5].

BaseSelection Start 7-Methyl-4-nitro-1H-indole N-Alkylation CheckElec Electrophile Reactivity? Start->CheckElec HighReact High (Primary Halides, Triflates) CheckElec->HighReact Reactive LowReact Low (Secondary Halides, Epoxides) CheckElec->LowReact Sluggish Base1 Cs2CO3 / DMF (Mild, High N-Selectivity) HighReact->Base1 Base2 NaH / DMF (Strong, Overcomes Sterics) LowReact->Base2

Decision matrix for base and solvent selection in 7-methyl-4-nitro-1H-indole N-alkylation.

Quantitative Data Comparison

The following table summarizes the thermodynamic and kinetic implications of various base/solvent pairs when applied to hindered nitroindoles.

Base / Solvent SystemTemperatureRelative N-NucleophilicityN:C RegioselectivityIdeal Electrophile Scope
NaH / DMF 0 °C to RTHigh>95:5Primary alkyl halides, benzyl halides, robust electrophiles
Cs₂CO₃ / DMF RT to 60 °CVery High (Cesium Effect)>99:1Base-sensitive halides, Michael acceptors, secondary halides
KOH / PTC (Toluene) RTModerateVariableEnantioselective Aza-Michael acceptors[1]

Experimental Protocols (Self-Validating Systems)

Every robust protocol must be a self-validating system. The methodologies below include specific visual and chemical indicators to ensure the reaction is proceeding as intended before committing valuable electrophiles.

Protocol A: Irreversible Deprotonation (NaH/DMF Method)

Mechanism & Causality: This classical method relies on the irreversible formation of hydrogen gas to drive the deprotonation to completion[3]. It is the most reliable method for overcoming the C7 methyl steric hindrance when using standard alkyl halides.

Workflow Prep Step 1: Preparation Dry DMF, N2 atm Cool to 0 °C Deprot Step 2: Deprotonation Add NaH portionwise Stir until H2 stops Prep->Deprot Alkyl Step 3: Alkylation Add Electrophile Warm to RT, 2-12 h Deprot->Alkyl Quench Step 4: Quench Aq. NH4Cl quench EtOAc extraction Alkyl->Quench Purify Step 5: Purification Silica Gel Column or Recrystallization Quench->Purify

Step-by-step experimental workflow for the NaH-mediated N-alkylation protocol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 7-methyl-4-nitro-1H-indole (1.0 equiv). Dissolve in anhydrous DMF (to achieve a 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation (Self-Validation Step): Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: You must observe immediate and sustained bubbling (H₂ gas evolution). If no gas evolves, the NaH has degraded to NaOH and will fail to deprotonate the hindered indole; discard and use a fresh reagent.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes to ensure complete deprotonation. The solution will typically darken to a deep red/brown, indicative of the delocalized nitroindolate anion.

  • Alkylation: Re-cool the flask to 0 °C. Add the alkylating agent (e.g., alkyl iodide, 1.1 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor completion via LC-MS or TLC (typically 2–12 hours depending on the electrophile).

  • Quench & Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The Cesium Effect (Cs₂CO₃/DMF Method)

Mechanism & Causality: When the electrophile is prone to elimination (e.g., secondary halides) or base-catalyzed degradation, NaH is too harsh. Cs₂CO₃ provides a mild alternative where the sheer size of the Cs⁺ ion prevents tight coordination to the N1 atom, maintaining high nucleophilicity despite the C7 methyl group[4].

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve 7-methyl-4-nitro-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition (Self-Validation Step): Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Self-Validation: The reaction will remain a heterogeneous suspension. A gradual color shift to deep orange/red over 15–30 minutes confirms the generation of the active ion-pair at the solid-liquid interface.

  • Alkylation: Add the electrophile (1.2 equiv) directly to the suspension at room temperature.

  • Heating (If necessary): If the electrophile is sterically hindered, heat the reaction to 50–60 °C. The loose ion pair provided by Cs⁺ drastically lowers the activation energy required to overcome the C7 methyl blockade compared to K₂CO₃ or Na₂CO₃.

  • Workup: Once complete (monitored by TLC), dilute the mixture with water to dissolve the inorganic salts and extract with EtOAc. Wash extensively with water to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • [2] 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. National Center for Biotechnology Information (PMC). URL: [Link]

  • [4] Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. URL:[Link]

  • [5] A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Note: 7-Methyl-4-nitro-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Pharmacological Rationale & Structural Biology In modern drug discovery, the indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Pharmacological Rationale & Structural Biology

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold." However, specific substitution patterns—such as the 7-methyl-4-nitro configuration—offer highly specialized stereoelectronic properties that are highly sought after in the development of kinase inhibitors and tricyclic antitumor agents [1][2].

The utility of 7-methyl-4-nitro-1H-indole (CAS: 10553-07-8) is driven by two distinct structural features:

  • The C7-Methyl Group (Steric Shield & Lipophilicity): The methyl group at the 7-position provides a critical steric bulk that restricts the rotational freedom of the indole core when bound to a protein target. In kinase inhibitors, this methyl group often occupies small, hydrophobic lipophilic pockets (such as those adjacent to the gatekeeper residue), displacing high-energy water molecules and significantly increasing binding affinity. Furthermore, it enhances the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability [2].

  • The C4-Nitro Group (Electronic Modulator & Amine Precursor): The nitro group serves a dual purpose. In its native state, its strong electron-withdrawing nature activates the indole core for complex cascade cycloadditions, enabling the synthesis of polycyclic antitumor agents [1]. Alternatively, it serves as a robust, masked primary amine. Upon chemoselective reduction, the resulting 4-amino-7-methyl-1H-indole provides a critical hydrogen-bond donor/acceptor pair essential for anchoring the molecule to the backbone carbonyls of the kinase hinge region (e.g., in GSK-3 inhibitors) [2].

Synthetic Divergence & Workflow

The true value of 7-methyl-4-nitro-1H-indole lies in its synthetic versatility. The workflow below illustrates how this single building block diverges into two distinct, high-value medicinal chemistry trajectories.

G A 7-Methyl-4-nitro-1H-indole (Privileged Scaffold) B 4-Amino-7-methyl-1H-indole (Kinase Hinge Binder) A->B Chemoselective Reduction (Pd/C, N2H4) D Imidazo-pyrido-indoles (Tricyclic Antitumor Agents) A->D Cascade Reaction with 1,1-Enediamines C N-Alkylated Derivatives (Improved LogP/Permeability) B->C Reductive Amination or Alkylation

Figure 1: Synthetic divergence of 7-methyl-4-nitro-1H-indole into key medicinal chemistry scaffolds.

Quantitative Data: Physicochemical Profiling & Optimization

To guide rational drug design, the physicochemical shifts that occur when transitioning from the nitro-precursor to the active amine must be quantified. Table 1 summarizes these parameters, while Table 2 provides empirical optimization data for the critical reduction step.

Table 1: Physicochemical Properties of the Indole Scaffolds [4]

Property7-Methyl-4-nitro-1H-indole4-Amino-7-methyl-1H-indolePharmacological Impact
Molecular Weight 176.17 g/mol 146.19 g/mol Both maintain excellent ligand efficiency (LE) and comply with Lipinski's Rule of 5.
LogP (approx) 2.101.45The nitro variant is highly lipophilic; the amine variant offers improved aqueous solubility.
H-Bond Donors 1 (Indole NH)3 (Indole NH, NH 2​ )The amine provides critical multi-point hinge-binding capability for kinases.
H-Bond Acceptors 2 (NO 2​ )1 (NH 2​ )The nitro group limits kinase binding but aids in specific target docking (e.g., DNA repair enzymes).

Table 2: Optimization of C4-Nitro Chemoselective Reduction

Reducing AgentConditionsConversionChemoselectivityIsolated Yield
H 2​ Gas (Balloon) / Pd/CEtOH, RT, 12h>95%Moderate (5-10% pyrrole ring reduction)65%
Fe powder / NH 4​ ClEtOH/H 2​ O, 80°C, 4h>90%High (No ring reduction)78%
N 2​ H 4​ ·H 2​ O / Pd/C EtOH, Reflux, 2h >99% Excellent (Transfer hydrogenation) 92%

Validated Experimental Protocols

The following protocols have been engineered for high chemoselectivity and self-validation, ensuring reproducibility in a medicinal chemistry setting.

Protocol A: Chemoselective Transfer Hydrogenation to 4-Amino-7-methyl-1H-indole

Causality: Standard high-pressure hydrogenation of nitroindoles frequently results in the unwanted over-reduction of the electron-rich C2-C3 pyrrole double bond. By utilizing hydrazine hydrate as a hydrogen donor (transfer hydrogenation) with Palladium on Carbon, the reaction generates hydrogen in situ at a controlled rate, ensuring absolute chemoselectivity for the nitro group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 7-methyl-4-nitro-1H-indole (1.76 g, 10.0 mmol) in absolute ethanol (50 mL) to achieve a 0.2 M solution.

  • Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.10 g, ~5 mol%) in one portion. Safety Note: Pd/C is highly pyrophoric in the presence of solvent vapors; argon blanketing is mandatory.

  • Transfer Hydrogenation: Equip the flask with a reflux condenser. Add hydrazine monohydrate (1.5 mL, 30.0 mmol, 3.0 eq) dropwise via syringe over 5 minutes. The reaction will mildly effervesce as N 2​ gas is evolved.

  • Thermal Activation: Heat the mixture to gentle reflux (80 °C) for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (bright yellow spot, R f​ = 0.6) will disappear, replaced by the product (R f​ = 0.3), which exhibits intense blue fluorescence under 254 nm UV light due to the new fluorophoric amino-indole system.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst, washing the pad with excess ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford 4-amino-7-methyl-1H-indole as an off-white solid.

Protocol B: Cascade Synthesis of Tricyclic Imidazo[1′,2′:1,6]pyrido[2,3-b]indoles

Causality: The synthesis of complex tricyclic antitumor agents traditionally requires multi-step linear sequences. By exploiting the electron-withdrawing nature of the C4-nitro group, the indole C2-C3 bond becomes highly activated. This allows for a one-pot, copper-catalyzed formal cascade reaction with 1,1-enediamines (EDAMs), rapidly generating molecular complexity [1].

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube, add 7-methyl-4-nitro-1H-indole (0.5 mmol, 1.0 eq), the selected 1,1-enediamine derivative (0.6 mmol, 1.2 eq), and Cu(OAc) 2​ (0.05 mmol, 10 mol%).

  • Solvent & Atmosphere: Add anhydrous DMF (5.0 mL). Do not purge with inert gas; the reaction relies on ambient atmospheric oxygen as the terminal oxidant to drive the final aromatization step.

  • Cyclization: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours. The solution will transition from yellow to a deep, dark red as the highly conjugated tricyclic system forms.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove the DMF and copper salts.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol to yield the functionalized 7-methyl-4-nitro-2,10-dihydro-1H-imidazo[1′,2′:1,6]pyrido[2,3-b]indole.

References

  • An Environmentally Benign Cascade Reaction of 1,1-Enediamines (EDAMs) for Site-Selective Synthesis of Highly Functionalized 2,10-Dihydro-1H-imidazo[1′,2′:1,6]pyrido[2,3-b]indoles and Pyrroles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Purine derivatives as kinase inhibitors (WO2003076442A1)
  • 1H-Indole, 7-Methyl-4-nitro- Physico-chemical Properties ChemBK Database URL:[Link]

Application

Application Note: Advanced Cross-Coupling Strategies for 7-Methyl-4-nitro-1H-indole

Structural Analysis & Reactivity Profiling 7-Methyl-4-nitro-1H-indole is a highly functionalized heterocyclic building block utilized extensively in the divergent synthesis of1[1] and the development of 2[2]. Successfull...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Reactivity Profiling

7-Methyl-4-nitro-1H-indole is a highly functionalized heterocyclic building block utilized extensively in the divergent synthesis of1[1] and the development of 2[2]. Successfully executing cross-coupling reactions on this substrate requires a deep understanding of its competing steric and electronic microenvironments:

  • Electronic Deactivation by C4-NO₂ : The nitro group exerts a powerful electron-withdrawing effect (-I, -M), severely depleting electron density from the pyrrole ring. While this increases the acidity of the N1-proton (facilitating base-mediated deprotonation), it drastically reduces the nucleophilicity of the nitrogen atom, making standard amidation sluggish[3].

  • Steric Shielding by C7-Me : The methyl group at the C7 position creates a rigid steric wall adjacent to N1. During Palladium-catalyzed Buchwald-Hartwig N-arylations, this bulk hinders the trajectory of the bulky Pd-aryl complex during the critical amidation/transmetalation step[1].

ReactivityMap Center 7-Methyl-4-nitro-1H-indole Core Structure N1 N1 Position Buchwald-Hartwig Arylation Requires bulky ligands (e.g., BrettPhos) Center->N1 N-H Functionalization C2C3 C2/C3 Positions Suzuki-Miyaura / C-H Activation Activated by C4-NO2 withdrawal Center->C2C3 C-C Bond Formation C4 C4 Position (-NO2) Electron-Withdrawing Group Increases N-H acidity Center->C4 Electronic Modulation C7 C7 Position (-CH3) Steric Shielding Hinders N1 metalation trajectory Center->C7 Steric Modulation

Structural and reactivity map of 7-methyl-4-nitro-1H-indole highlighting steric/electronic effects.

Mechanistic Causality in Catalyst Selection

To achieve efficient cross-coupling, the catalytic system must be explicitly tailored to overcome the C7 steric blockade and the C4 electronic deactivation.

Ligand Architecture for N-Arylation: Traditional ligands (e.g., PPh₃, Xantphos) fail because they cannot facilitate reductive elimination in sterically congested environments. Biaryl dialkylphosphines, specifically BrettPhos , are mandatory. Their large, electron-rich framework stabilizes the monoligated Pd(0) intermediate and forces the substrate into a highly favorable geometry for reductive elimination, overcoming the C7-methyl clash.

Base Selection & Nitro-Group Preservation: Because the C4-NO₂ group increases N-H acidity, ultra-strong bases (like NaOtBu) are unnecessary and often detrimental, leading to4[4]. A milder, finely milled base like K₃PO₄ provides optimal deprotonation kinetics while preserving the integrity of the nitroarene.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X Base Base Coordination Deprotonation of Indole OxAdd->Base + Base Trans Amidation / Transmetalation Overcoming C7-Me Sterics Base->Trans + 7-Me-4-NO2-Indole RedElim Reductive Elimination Product Release Trans->RedElim Ligand Reorganization RedElim->Pd0 - N-Aryl Indole

Pd-catalyzed N-arylation cycle emphasizing the amidation step hindered by the C7-methyl group.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes the optimized, field-proven reaction conditions for functionalizing 7-methyl-4-nitro-1H-indole derivatives across various coupling paradigms.

Reaction TypeSubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp / TimeTypical Yield
N1-Arylation 7-Me-4-NO₂-IndoleAryl BromidesPd₂(dba)₃ / BrettPhosK₃PO₄ / 1,4-Dioxane100 °C / 16 h65–85%
C2-Suzuki 2-Br-7-Me-4-NO₂-IndoleArylboronic AcidsPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90 °C / 12 h70–92%
C3-Direct C-H 7-Me-4-NO₂-IndoleAryl IodidesPd(OAc)₂ / PPh₃Ag₂CO₃ / DMF110 °C / 24 h45–60%

Experimental Protocols (Self-Validating Systems)

Protocol A: Buchwald-Hartwig N-Arylation of 7-Methyl-4-nitro-1H-indole

This protocol is engineered to bypass C7 steric hindrance while preventing nitro-group degradation.

Reagents: 7-Methyl-4-nitro-1H-indole (1.0 equiv), Aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), BrettPhos (6 mol%), K₃PO₄ (finely milled, 2.0 equiv). Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and BrettPhos. Evacuate and backfill with Argon (3x). Add 10% of the total dioxane volume.

    • Causality: Pre-mixing allows the formation of the active monoligated Pd(0)-BrettPhos complex before introducing the substrate.

    • Self-Validation Check: Observe a distinct color shift from deep purple/burgundy to dark orange/red within 5 minutes, confirming successful ligand exchange.

  • Substrate Addition: Add 7-methyl-4-nitro-1H-indole, the aryl bromide, and K₃PO₄. Add the remaining dioxane.

    • Causality: Milled K₃PO₄ provides a high surface area for heterogeneous deprotonation without the harshness of alkoxides that could degrade the nitro group.

  • Reaction Execution: Seal the tube and heat to 100 °C for 16 hours under vigorous stirring.

    • Self-Validation Check: TLC monitoring (Hexanes:EtOAc 3:1) should show the complete disappearance of the bright yellow indole starting material (R_f ~0.4) and the emergence of a new, highly UV-active product spot (R_f ~0.6).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite.

    • Causality: Celite effectively removes the insoluble K₃PO₄ salts and precipitated Pd black, preventing severe emulsions during subsequent aqueous washing.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-7-methyl-4-nitro-1H-indole

Utilized for C2-functionalization, leveraging the electron-withdrawing nature of the C4-NO₂ group to accelerate oxidative addition.

Reagents: 2-Bromo-7-methyl-4-nitro-1H-indole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.5 equiv). Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.15 M).

  • Biphasic Setup: Dissolve the bromoindole and boronic acid in 1,4-dioxane. Dissolve K₂CO₃ in deionized water. Combine the solutions in a round-bottom flask.

    • Causality: The biphasic system ensures the boronic acid is readily activated to the reactive boronate complex by the aqueous base, accelerating transmetalation[1].

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved O₂ must be entirely removed to prevent the oxidative homocoupling of the boronic acid (a common Suzuki side-reaction).

  • Catalyst Addition: Add Pd(dppf)Cl₂ in one portion. Heat to 90 °C for 12 hours.

    • Self-Validation Check: The biphasic mixture will transition from a clear orange to a dark, homogenous brown suspension as the reaction reaches completion and the catalyst degrades to Pd(0) black.

  • Workup: Separate the phases. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine.

    • Causality: Brine breaks any micro-emulsions formed by the aqueous dioxane mixture and strips out residual inorganic salts prior to drying over Na₂SO₄.

References

  • Synthesis of 4- and 6-Substituted Nitroindoles. Sun et al., ResearchGate. 3

  • Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. ACS Publications. 4

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Matsumaru et al., Hokkaido University. 1

  • Tuning the Electronic Transition Energy of Indole via Substitution. PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Causality: Why Does 7-Methyl-4-Nitro-1H-Indole Precipitate?

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering aqueous solubility bottlenecks with 7-methyl-4-nitro-1H-indole during in vitro assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering aqueous solubility bottlenecks with 7-methyl-4-nitro-1H-indole during in vitro assay development.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind the precipitation, establish safe solvent parameters, and provide self-validating protocols to ensure your assay data remains robust and reproducible.

7-methyl-4-nitro-1H-indole presents a classic physicochemical challenge in drug discovery. The indole core and the methyl substituent impart significant lipophilicity. While the nitro group is polar, its strong electron-withdrawing nature and capacity to form rigid intermolecular interactions drastically increase the compound's crystal lattice energy. Consequently, the energetic penalty for water molecules to solvate the compound is exceptionally high.

When the compound is stored as a concentrated stock in dimethyl sulfoxide (DMSO) and rapidly diluted into an aqueous assay buffer, the sudden shift in solvent polarity forces the compound out of solution. This typically results in the formation of an amorphous precipitate[1]. In assay terms, the compound has exceeded its kinetic solubility —the maximum concentration it can temporarily maintain before precipitating during rapid aqueous dilution[2].

Diagnostic Workflow

SolubilityOptimization A Prepare 10 mM Stock in 100% DMSO B Dilute into Assay Buffer (Target: <1% DMSO) A->B C Assess Kinetic Solubility (Laser Nephelometry) B->C D Precipitation Detected (Amorphous Aggregates) C->D High Scattering E Solution Clear (Compound Solubilized) C->E Baseline Scattering F Strategy 1: Titrate DMSO (Up to 5% for Biochemical) D->F H Validate with Vehicle Control E->H F->C Re-test G Strategy 2: Add HP-β-CD (Inclusion Complex) F->G Toxicity Limit Reached G->C Re-test

Workflow for diagnosing and resolving 7-methyl-4-nitro-1H-indole solubility issues.

Troubleshooting Guide (FAQs)

Q1: Why are my IC50 curves flat, or why am I seeing high variability between technical replicates? A: This is a hallmark symptom of compound precipitation. When 7-methyl-4-nitro-1H-indole crashes out of solution, the actual concentration of the bioavailable drug is capped at its solubility limit, leading to flat dose-response curves. Furthermore, insoluble micro-aggregates scatter light, which severely interferes with optical readouts (fluorescence, absorbance, or luminescence) and can cause false positives by non-specifically binding to target proteins[3][4].

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A: Only up to a strict limit dictated by your assay system. While 5% DMSO might be acceptable in some cell-free biochemical assays (though it can artificially elevate apparent solubility and alter enzyme kinetics[4]), cell-based assays are highly sensitive to organic solvents. DMSO concentrations above 1% drastically reduce cellular readouts, and even levels as low as 0.25% to 0.5% can induce inhibitory or stimulatory immunomodulatory effects[5].

Q3: If I cannot increase DMSO due to cytotoxicity, what is the best alternative solubilization strategy? A: Encapsulation using cyclodextrins is the most robust alternative. 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that successfully houses the lipophilic indole core, while its hydrophilic exterior ensures aqueous solubility[6]. HP-β-CD is exceptionally well-tolerated in biological systems; it shows no effect on LPS-induced IL-6 production in monocytic cell assays[5] and is safe for in vivo zebrafish models at concentrations up to 1%[7].

Quantitative Solvent Tolerance Guidelines

To prevent assay artifacts, adhere to the maximum tolerated concentrations (MTC) for solvents and carriers when working with 7-methyl-4-nitro-1H-indole.

Solvent / CarrierAssay TypeMax Tolerated Concentration (MTC)Observed Effects if MTC is Exceeded
DMSO Cell-based (in vitro)< 0.5% - 1.0%Cytotoxicity, altered IL-6/ROS production, membrane permeabilization[5].
DMSO Biochemical (cell-free)< 5.0%Enzyme inhibition, altered apparent thermodynamic solubility[4].
DMSO Zebrafish (in vivo)2.5%Developmental toxicity, morphological defects[7].
HP-β-CD Cell-based / in vivo1.0% (approx. 10 μg/mL)Minimal toxicity; excellent compound encapsulation profile[5][7].
Ethanol Cell-based (in vitro)< 0.1%Pronounced sensitivity and interference in leukocyte ROS production[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubility optimization must be empirically verified. Do not rely solely on visual inspection, as micro-precipitates are often invisible to the naked eye.

Protocol 1: Kinetic Solubility Assessment (Shake-Flask / Nephelometry)

Purpose: To empirically determine the exact precipitation point of 7-methyl-4-nitro-1H-indole in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of 7-methyl-4-nitro-1H-indole in 100% molecular biology grade DMSO.

  • Serial Dilution: Perform a serial dilution of the stock in DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Spike 2 μL of each DMSO dilution into 198 μL of your aqueous assay buffer (yielding a final DMSO concentration of 1.0%) in a 96-well clear-bottom plate.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker to allow for the equilibrium of any amorphous precipitate[1].

  • Scattering Detection: Measure light scattering using a laser nephelometer or measure absorbance at 620 nm (a wavelength where the indole does not absorb) to detect turbidity.

  • Self-Validation Step (Crucial): Transfer the solutions to a solubility filter plate (e.g., MultiScreen) or centrifuge the plate at 3000 x g for 15 minutes. Quantify the supernatant concentration using LC-MS/MS or UV-Vis against a standard calibration curve. This proves the exact concentration of the drug actually dissolved in your assay[2][4].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To solubilize the compound for sensitive cell-based assays where DMSO must be kept <0.5%.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous cell culture medium or assay buffer.

  • Complexation: Slowly spike a highly concentrated DMSO stock of 7-methyl-4-nitro-1H-indole into the HP-β-CD solution (ensure final DMSO remains <0.5%).

  • Agitation: Vortex vigorously and sonicate in a water bath for 15–30 minutes at room temperature until the solution is completely clear. The cyclodextrin cavity will encapsulate the hydrophobic indole core[6].

  • Sterilization: Filter the complexed solution through a 0.22 μm PTFE syringe filter to remove any un-encapsulated, undissolved compound.

  • Self-Validation Step (Crucial): You must include a vehicle control in your biological assay containing the exact same final concentration of HP-β-CD and DMSO (without the indole compound). This internal control validates that any observed cellular effects are strictly due to the 7-methyl-4-nitro-1H-indole and not the solubilizing agents[5][6].

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 7-Methyl-4-nitro-1H-indole

Welcome to the Technical Support Center for the chromatographic purification of 7-methyl-4-nitro-1H-indole. This portal is designed for researchers and drug development professionals who require high-purity indole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 7-methyl-4-nitro-1H-indole. This portal is designed for researchers and drug development professionals who require high-purity indole derivatives for downstream synthetic or biological applications.

Chemical Context & Chromatographic Behavior

Purifying 7-methyl-4-nitro-1H-indole presents unique physicochemical challenges. The electron-withdrawing nature of the 4-nitro group significantly increases the acidity of the indole N-H proton. This heightened acidity leads to strong, often irreversible hydrogen-bonding interactions with the free silanol groups on standard unmodified silica gel[1].

Furthermore, synthetic routes (such as the reduction of nitrostyrenes or direct nitration) frequently produce regioisomeric mixtures—most notably 5-methyl-4-nitroindole and 7-methyl-4-nitroindole. Because the methyl and nitro groups exert similar overall dipole moments across the indole core in these positions, the regioisomers possess nearly identical polarities, requiring highly optimized solvent systems for baseline resolution[2].

Workflow A Crude 7-Methyl-4-nitro-1H-indole (Regioisomers & Impurities) B TLC / LCMS Profiling A->B C Select Purification Strategy B->C D Normal Phase (Silica Gel) Gradient: Hexane/EtOAc (10:1 to 4:1) C->D Scale > 100mg Standard Purity E Reverse Phase (C18) Gradient: H2O/CH3CN (0.1% FA) C->E Scale < 100mg High Purity/Isomer Resolution F Fraction Collection (UV 254 nm) D->F E->F G Pure 7-Methyl-4-nitro-1H-indole F->G

Caption: Chromatographic purification workflow for 7-methyl-4-nitro-1H-indole.

Quantitative Data Presentation

The following table summarizes validated solvent systems and stationary phases for isolating nitroindole derivatives based on the specific purification challenge.

Stationary PhaseSolvent SystemAdditiveTarget Issue ResolvedReference
Normal Phase (Silica 32-63 µm)Hexane / Ethyl Acetate (4:1 to 10:1)NoneSeparation of 5-methyl and 7-methyl regioisomers.[2]
Normal Phase (Silica)Petroleum Ether / EtOAc (5:1)NoneGeneral nitroindole purification and crude cleanup.[3]
Reverse Phase (C18)Water / Acetonitrile (Gradient)0.1% Formic AcidHigh-resolution separation of closely eluting isomers.[4]
Reverse Phase (C18)Water / Methanol (Gradient)NoneRemoval of highly polar impurities or degradation products.[5]

Standard Operating Procedures (SOPs)

Protocol A: Normal Phase Resolution of Regioisomers

This protocol is optimized for bulk separation of 7-methyl-4-nitro-1H-indole from its regioisomers (e.g., 5-methyl-4-nitroindole) using standard silica gel[2].

  • Column Preparation: Slurry pack a glass column with high-quality Silica Gel (e.g., Selecto Scientific, 32-63 µm) using 100% Hexane. Ensure a minimum silica-to-crude mass ratio of 50:1 to provide enough theoretical plates for isomer resolution.

  • Sample Loading (Causality Note): Because nitroindoles can exhibit poor solubility in non-polar solvents, dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). To prevent the DCM from disrupting the initial solvent band, dry-load the sample by evaporating it onto a small amount of silica gel and applying it evenly to the top of the column bed.

  • Elution Strategy: Begin elution with a highly non-polar isocratic mixture of Hexane:Ethyl Acetate (10:1 v/v). Do not use a rapid step gradient, as the isomers will co-elute. Gradually increase the polarity to 4:1 v/v only after the first isomer begins to elute[2].

  • Validation & Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) under UV light at 254 nm. Nitroindoles strongly absorb UV light and typically appear as distinct yellow spots[6].

Protocol B: Reverse-Phase (C18) Purification for High Purity

When normal phase fails to provide >95% purity, reverse-phase chromatography exploits subtle differences in hydrophobicity rather than hydrogen bonding[4].

  • System Setup: Utilize a preparative HPLC or automated flash system equipped with a C18 column (e.g., ZORBAX ODS or Biotage C-18 silica)[2][4].

  • Solvent Preparation: Prepare Mobile Phase A (Ultrapure H₂O with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Causality Note: The acidic modifier suppresses the ionization of the indole N-H, preventing peak tailing and sharpening the elution profile.

  • Gradient Execution: Run a shallow gradient from 20% B to 80% B over 20–30 column volumes.

  • Collection: Trigger fraction collection using a photodiode array (PDA) detector at 254 nm and 330 nm (the characteristic absorbance band for the nitroindole chromophore)[6].

Troubleshooting & FAQs

Troubleshooting Issue Chromatography Failure Decision Identify Failure Mode Issue->Decision Tailing Severe Tailing / Irreversible Adsorption Decision->Tailing Coelution Co-elution with 5-methyl isomer Decision->Coelution Fix1 Reduce sample load & use dry-loading Tailing->Fix1 Fix2 Use isocratic shallow gradient (e.g., Hexane:EtOAc 8:1) Coelution->Fix2 Fix3 Switch to Reverse Phase (C18, H2O/CH3CN) Fix1->Fix3 If unresolved Fix2->Fix3 If unresolved

Caption: Troubleshooting logic tree for resolving common nitroindole chromatography issues.

Q1: Why is my product streaking severely on the silica column, resulting in poor recovery? Answer: Streaking is caused by the acidic N-H proton of the nitroindole interacting with the slightly acidic silanol groups on the silica gel[1]. The 4-nitro group pulls electron density away from the indole ring, exacerbating this effect. Solution: First, ensure your sample is not overloaded. If streaking persists, switch to a reverse-phase C18 system[4], or pre-treat your normal-phase silica gel with 1% Triethylamine (TEA) in hexane to cap the active silanol sites.

Q2: I synthesized 7-methyl-4-nitro-1H-indole, but NMR shows contamination with the 5-methyl regioisomer. How do I separate them? Answer: Regioisomers of nitroindoles have nearly identical dipole moments, making them notoriously difficult to separate on standard normal-phase silica[2][6]. Solution: Do not use a step gradient. Instead, use an isocratic elution with a very non-polar solvent system (e.g., Hexane:Ethyl Acetate 10:1 or 8:1) and a longer column to increase the theoretical plate count[2]. If normal phase fails, reverse-phase chromatography (C18) using a slow Water/Methanol or Water/Acetonitrile gradient provides superior resolution for structural isomers[5].

Q3: My compound degraded or turned dark brown on the column. What happened? Answer: While nitroindoles are generally more stable than electron-rich indoles, they can still undergo oxidation or polymerization if left on acidic silica gel for extended periods, especially in the presence of light and air[1]. Solution: Run the column as quickly as possible using pressurized flash chromatography rather than gravity flow. Protect the column and collection tubes from direct light by wrapping them in aluminum foil.

References

  • BenchChem. "Challenges and solutions in the synthesis of 3-nitroindole." BenchChem Tech Support.
  • Wiley-VCH. "Supporting Information for Angew. Chem. Int. Ed. 200461036." Angewandte Chemie.
  • ACS Publications. "Electrochemical Nitroindolylation Bifunctionalization Reaction of Arylalkenes." The Journal of Organic Chemistry.
  • NIH PMC.
  • NIH PMC. "Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog."
  • ACS Publications. "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol."

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Methyl-4-nitro-1H-indole Reduction

The reduction of 7-methyl-4-nitro-1H-indole to 4-amino-7-methyl-1H-indole is a critical but notoriously challenging transformation in the synthesis of pharmaceutical intermediates. The inherent electron density of the in...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of 7-methyl-4-nitro-1H-indole to 4-amino-7-methyl-1H-indole is a critical but notoriously challenging transformation in the synthesis of pharmaceutical intermediates. The inherent electron density of the indole core and the extreme instability of the resulting aminoindole frequently lead to complex mixtures and low yields.

This support guide provides field-proven insights into the mechanistic pitfalls of this reaction. By understanding the causality behind these side reactions, researchers can utilize our targeted troubleshooting strategies and self-validating protocols to suppress over-reduction, dimerization, and oxidative degradation.

Section 1: Mechanistic Pathway & Side Reaction Mapping

Understanding the stepwise Haber mechanism for nitro reduction is essential for diagnosing reaction failures. The process proceeds through highly reactive nitroso and hydroxylamine intermediates, which are branch points for the most common side reactions.

G SM 7-Methyl-4-nitro-1H-indole (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso +2e⁻, +2H⁺ Hydroxyl N-Hydroxylamine Nitroso->Hydroxyl +2e⁻, +2H⁺ Azo Azo/Azoxy Dimers (Condensation) Nitroso->Azo + Hydroxyl (Basic pH) Product 4-Amino-7-methyl-1H-indole (Target Product) Hydroxyl->Product +2e⁻, +2H⁺ Indoline Indoline Byproduct (Over-reduction) Product->Indoline Excess H₂ / Active Pd Degraded Oxidative Degradation (Air Exposure) Product->Degraded O₂ / Light

Mechanistic pathway of 7-methyl-4-nitro-1H-indole reduction and common side reactions.

Section 2: Troubleshooting & FAQs

Q1: My reduction yields a significant amount of the indoline derivative. How can I prevent over-reduction of the pyrrole ring? A1: The pyrrole portion of the indole core is electron-rich but remains susceptible to hydrogenation under forcing conditions, yielding indoline byproducts[1]. Over-reduction typically occurs when using highly active, unpoisoned palladium catalysts under high hydrogen pressure or elevated temperatures. Solution: To preserve the indole C2-C3 double bond, strictly limit H₂ pressure to 1 atm (using a balloon) and monitor the reaction closely. Alternatively, switch to a chemoselective chemical reductant like Stannous Chloride (SnCl₂) or Iron/Ammonium Chloride. These reagents operate via single-electron transfer mechanisms that exclusively reduce the nitro group without affecting the aromatic system[2].

Q2: I am observing orange/red byproducts in my reaction mixture. What are these, and how do I eliminate them? A2: These highly colored impurities are typically azo or azoxy dimers. During the stepwise reduction of the nitro group, the highly reactive nitroso and N-hydroxylamine intermediates can condense[1]. This bimolecular side reaction is strongly favored under basic or neutral conditions, where the hydroxylamine nitrogen acts as a nucleophile against the electrophilic nitroso species. Solution: Perform the reduction under slightly acidic conditions. The acid protonates the hydroxylamine intermediate, quenching its nucleophilicity and driving the sequential reduction forward to the primary amine[2].

Q3: The reaction stalls, and LC-MS shows accumulation of the N-hydroxylamine intermediate. How do I drive it to the amine? A3: Hydroxylamines can accumulate if the catalyst is poisoned, if the reducing agent is stoichiometrically insufficient, or if steric/electronic factors stabilize the intermediate[3]. Solution: If using catalytic hydrogenation, ensure the solvent is optimized (e.g., switching from methanol to THF or adding a catalytic amount of acetic acid) to facilitate the final N-O bond cleavage. If using chemical reductants like SnCl₂ or TiCl₃, ensure you are using a full excess (>5 molar equivalents) of active, unoxidized reagent[3].

Q4: The isolated 4-amino-7-methyl-1H-indole turns dark rapidly upon exposure to air. How can I improve its stability? A4: Unprotected aminoindoles are notoriously unstable; they are highly sensitive to air and light, rapidly undergoing oxidative degradation and polymerization[2]. Solution: It is highly recommended to avoid isolating the free amine. Instead, perform a one-pot reductive acylation. By adding an acylating agent directly to the hydrogenation mixture, the nascent amine is immediately trapped as a stable amide, drastically improving isolation yields and shelf life[4].

Section 3: Validated Experimental Protocols
Protocol A: Chemoselective SnCl₂ Reduction (Free Amine Isolation)

Causality & Validation: Stannous chloride is chosen for its high chemoselectivity toward nitro groups, leaving the indole core intact. The addition of concentrated HCl is a self-validating parameter: it solubilizes the tin species and provides the critical acidic environment necessary to completely suppress azo-dimerization[2].

  • Preparation: Charge a round-bottom flask with 7-methyl-4-nitro-1H-indole (1.0 eq) and ethanol to create a 0.2 M solution.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) followed by concentrated HCl (approx. 20% v/v relative to ethanol).

  • Reaction: Heat the mixture to 70°C and monitor by TLC/LC-MS until the starting material is fully consumed (typically 2–4 hours).

  • Quenching: Cool to room temperature. Carefully neutralize the mixture with saturated aqueous NaHCO₃ under a strict inert argon atmosphere to prevent oxidative degradation of the newly formed free amine.

  • Isolation: Extract with deoxygenated ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product must be used immediately in the subsequent synthetic step.

Protocol B: One-Pot Reductive Acylation (Pd/C)

Causality & Validation: This method bypasses the isolation of the highly unstable free amine by trapping it in situ. The use of 1 atm H₂ prevents over-reduction of the indole ring, while the immediate acylation physically blocks oxidative degradation[4].

  • Preparation: Dissolve 7-methyl-4-nitro-1H-indole (1.0 eq) in anhydrous THF.

  • Trapping Agent: Add acetic anhydride (2.5 eq) directly to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under a steady stream of nitrogen to prevent solvent ignition.

  • Hydrogenation: Evacuate and backfill the flask with Hydrogen gas (1 atm, using a balloon).

  • Reaction: Stir vigorously at room temperature for 3–5 hours until hydrogen uptake ceases.

  • Filtration: Purge the flask with nitrogen, filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the highly stable N-(7-methyl-1H-indol-4-yl)acetamide.

Section 4: Quantitative Data Summary
Reduction StrategyReagents & ConditionsTarget ProductTypical YieldPrimary Side Reaction Mitigated
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, RTFree Amine70–85%Indoline Formation (via low pressure)
Chemical Reduction SnCl₂·2H₂O, conc. HCl, EtOH, 70°CFree Amine75–90%Azo/Azoxy Dimerization
Reductive Acylation 10% Pd/C, H₂ (1 atm), Ac₂O, THF, RTN-Acetylated Amine85–95%Oxidative Degradation
References
  • BenchChem. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. 2

  • ResearchGate. Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles.4

  • BenchChem. 2-Methyl-6-nitrobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis. 1

  • Clockss. The Leimgruber-Batcho Indole Synthesis. 5

Sources

Optimization

optimizing catalyst load for 7-methyl-4-nitro-1H-indole hydrogenation

Technical Support Center: Optimizing Catalyst Load for 7-Methyl-4-nitro-1H-indole Hydrogenation Welcome to the Technical Support Center. The catalytic hydrogenation of 7-methyl-4-nitro-1H-indole to 7-methyl-1H-indol-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Load for 7-Methyl-4-nitro-1H-indole Hydrogenation

Welcome to the Technical Support Center. The catalytic hydrogenation of 7-methyl-4-nitro-1H-indole to 7-methyl-1H-indol-4-amine is a critical transformation in pharmaceutical synthesis. While Palladium on Carbon (Pd/C) is the industry standard for nitro group reduction, the electron-rich nature of the resulting aminoindole and the sensitivity of the indole pyrrole ring demand precise optimization. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yielding, chemoselective reductions.

Visual Workflow: Catalyst Optimization & Failure Modes

Workflow Substrate 7-Methyl-4-nitro-1H-indole (Starting Material) Solvent Solvent: EtOH/MeOH (Optimal Solvation) Substrate->Solvent CatLoad Catalyst: 5-10% w/w Pd/C (Prevents Poisoning) Solvent->CatLoad Hydrogenation Hydrogenation (1 atm H2, 25°C, Vigorous Stirring) CatLoad->Hydrogenation Success 7-Methyl-1H-indol-4-amine (Target Product) Hydrogenation->Success Optimal Mass Transfer Fail1 Stalled Reaction (Hydroxylamine Accumulation) Hydrogenation->Fail1 <5% Load or Low Stirring Fail2 Over-reduction (Indoline Formation) Hydrogenation->Fail2 >15% Load or High Pressure

Optimization workflow for 7-methyl-4-nitro-1H-indole hydrogenation.

Troubleshooting & FAQs

Q1: What is the optimal Pd/C catalyst loading for reducing 7-methyl-4-nitro-1H-indole, and why? A1: For the reduction of 4-nitroindoles to 4-aminoindoles, a catalyst loading of 5–10% w/w of 10% Pd/C is the established standard[1]. Causality: Nitro reduction is highly exothermic and rapid. Using an excessive catalyst load (>15% w/w) increases the risk of over-reducing the electron-rich indole pyrrole ring, yielding an unwanted indoline derivative. Conversely, using <5% w/w often leads to incomplete conversion due to catalyst poisoning; the strongly coordinating 4-aminoindole product binds to the active palladium sites, preventing further hydrogen activation.

Q2: My reaction stalls at 50-60% conversion with the accumulation of a new byproduct. What is happening? A2: This is a classic symptom of hydroxylamine intermediate accumulation. Causality: The reduction of a nitro group proceeds stepwise via nitroso and hydroxylamine intermediates. If hydrogen mass transfer is poor (e.g., low stirring speed) or the catalyst surface is poisoned, the reaction stalls at the hydroxylamine stage, leading to complex degradation mixtures[2]. Solution: Ensure vigorous stirring (>800 rpm) to eliminate the Nernst diffusion layer around the catalyst particles. If the reaction has already stalled, filter the mixture, add a fresh "spike" of Pd/C (2-3% w/w), and resubject it to H₂.

Q3: How does solvent choice impact the chemoselectivity of this hydrogenation? A3: Solvent polarity and protic nature dictate the reduction kinetics and catalyst surface dynamics. Ethanol or Methanol are optimal because they fully solvate both the non-polar nitroindole and the highly polar amine product, maintaining a clean catalyst surface. Avoid strongly acidic solvents (like glacial acetic acid) which protonate the indole core and drastically increase the rate of unwanted pyrrole ring reduction.

Q4: The isolated 7-methyl-1H-indol-4-amine turns dark brown upon storage. How do I prevent degradation? A4: Unprotected 4-aminoindoles are notoriously unstable and prone to rapid oxidative dimerization in the presence of air and light[3]. Causality: The electron-donating methyl and amino groups make the indole core highly susceptible to single-electron oxidation. Solution: Work up the reaction strictly under an inert atmosphere (argon/nitrogen). Filter through a Celite pad to remove the Pd/C, concentrate in vacuo, and immediately utilize the amine in the next synthetic step (e.g., Boc-protection or acylation) without attempting prolonged storage.

Quantitative Data Summary: Catalyst Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and outcomes during the optimization of 7-methyl-4-nitro-1H-indole hydrogenation.

Catalyst Loading (10% Pd/C)SolventH₂ PressureStir RateConversionSelectivity (Target Amine)Observable Result & Failure Mode
2% w/w EtOH1 atm400 rpm~55%Low (Hydroxylamine)Stalled reaction; solution remains deep yellow.
5% w/w EtOH1 atm800 rpm>99%>98%Optimal; complete conversion; pale solution.
10% w/w EtOH1 atm800 rpm>99%>95%Rapid completion; trace indoline formation.
20% w/w MeOH3 atm800 rpm>99%<80% (Indoline)Over-reduction of the indole pyrrole ring.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing the specific checkpoints, researchers can confirm the mechanistic success of the reaction in real-time.

Step 1: Substrate Preparation Dissolve 7-methyl-4-nitro-1H-indole (1.0 eq) in anhydrous ethanol to create a 0.1 M solution. Causality: Ethanol provides optimal solubility for both the starting material and the product, preventing product precipitation onto the catalyst surface which causes premature deactivation.

Step 2: Catalyst Addition & Purging Carefully add 5-10% w/w of 10% Palladium on Carbon (Pd/C) to the solution[1]. Self-Validating Checkpoint: Ensure the flask is thoroughly purged with Argon before and after addition. Palladium is highly pyrophoric; a lack of sparking or bubbling upon addition validates that the solvent vapor environment is sufficiently inert.

Step 3: Hydrogenation Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Stir the mixture vigorously (>800 rpm) at room temperature (20-25°C). Causality: High shear stirring minimizes hydrogen starvation at the catalyst surface, driving the hydroxylamine intermediate fully to the amine.

Step 4: Reaction Monitoring Monitor the reaction progress via TLC (Hexanes/EtOAc) after 2 hours. Self-Validating Checkpoint: The reaction mixture will transition from a deep yellow/orange suspension to a pale, nearly colorless solution with black suspended catalyst. If the solution remains distinctly yellow after 4 hours, the reaction has stalled due to catalyst poisoning.

Step 5: Inert Workup Upon completion, purge the flask with Argon for 5 minutes. Filter the mixture through a pad of Celite under a blanket of Argon to remove the catalyst[1]. Self-Validating Checkpoint: The filtrate must remain pale yellow. Rapid darkening to brown or purple directly indicates oxygen ingress and the oxidative dimerization of the unstable 4-aminoindole[3]. Concentrate the filtrate in vacuo and use the crude 7-methyl-1H-indol-4-amine immediately in the subsequent reaction.

References

  • Title: An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine Source: Benchchem URL
  • Title: Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole Source: Benchchem URL
  • Title: Synthesis of a Series of Diaminoindoles Source: The Journal of Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 7-Methyl-4-nitro-1H-indole Characterization

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, characterizing substituted indoles like 7-methyl-4-nitro-1H-indole presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, characterizing substituted indoles like 7-methyl-4-nitro-1H-indole presents unique analytical challenges. The combination of an electron-withdrawing nitro group at C4 and an electron-donating methyl group at C7 creates a complex push-pull electronic environment. This frequently results in severe spectral crowding in the aromatic region (7.0–7.5 ppm), where the pyrrole protons (H-2, H-3) and benzenoid protons (H-6) overlap.

This guide provides field-proven, causality-driven methodologies to unambiguously resolve and assign these signals.

Quantitative Baseline: Expected Chemical Shifts & Causality

Before troubleshooting, we must establish the theoretical framework of the molecule. The table below summarizes the expected ¹H NMR profile and the physical causality dictating each shift.

Proton PositionExpected Shift (CDCl₃)Multiplicity & CouplingMechanistic Causality
H-1 (N-H) 8.5 – 12.0 ppmBroad singletDeshielded by nitrogen electronegativity; broad due to quadrupolar relaxation of ¹⁴N and 1[1].
H-5 ~7.9 – 8.1 ppmDoublet (J ≈ 8.0 Hz)Strongly deshielded by the ortho-nitro group, which withdraws electron density via 2[2].
H-2 ~7.3 – 7.4 ppmDoublet (J ≈ 3.5 Hz)Deshielded by the adjacent pyrrole nitrogen. Often overlaps with H-6.
H-6 ~7.1 – 7.3 ppmDoublet (J ≈ 8.0 Hz)Mildly shielded by the ortho-methyl group's electron-donating inductive effect.
H-3 ~6.8 – 6.9 ppmDoublet (J ≈ 3.5 Hz)Relatively shielded position on the electron-rich pyrrole ring.
C7-CH₃ ~2.6 ppmSinglet (3H)Standard benzylic methyl shift, slightly deshielded by the indole core.
Troubleshooting Protocols: Resolving Aromatic Overlaps
Protocol A: Aromatic Solvent-Induced Shifts (ASIS) Titration

Causality: When H-2 and H-6 overlap, changing the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) alters the magnetic environment. Benzene molecules preferentially align with the electron-deficient regions of the indole (near the C4-nitro group) due to dipole-induced dipole interactions, causing differential shielding (1) that separates the overlapping signals[1].

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10–15 mg of 7-methyl-4-nitro-1H-indole in 0.6 mL of dry CDCl₃. Acquire a standard ¹H NMR spectrum (minimum 8 scans, 64k data points).

  • Titration: Add 0.1 mL of C₆D₆ directly to the NMR tube.

  • Re-acquisition: Acquire a second ¹H NMR spectrum. Observe the migration of the H-2 and H-6 signals.

  • Full Exchange (If necessary): If overlap persists, evaporate the sample under N₂ gas and redissolve entirely in 0.6 mL C₆D₆.

  • Self-Validation Check: Integrate the newly separated peaks. The protocol is validated if the isolated doublets integrate to exactly 1.00 relative to the C7-methyl singlet (set to 3.00), confirming no residual co-eluting impurities.

Protocol B: 1D TOCSY for Spin System Isolation

Causality: The indole core consists of two isolated spin systems: the pyrrole ring (H-1, H-2, H-3) and the benzene ring (H-5, H-6). Because there is no significant J-coupling between these two rings, transferring magnetization within one ring will 3[3].

Step-by-Step Methodology:

  • Target Identification: Identify the well-resolved H-3 doublet (~6.8 ppm).

  • Irradiation: Set up a 1D TOCSY experiment. Apply a selective Gaussian pulse to irradiate the H-3 frequency.

  • Mixing Time: Use a mixing time of 60–80 ms to allow magnetization transfer through the J-coupling network to H-2.

  • Acquisition: Acquire the spectrum.

  • Self-Validation Check: The resulting spectrum should display only the H-2 and H-1 signals. If any H-5 or H-6 signals appear, the selective pulse bandwidth was too wide, and the experiment must be repeated with a narrower excitation profile.

Protocol C: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Causality: When 1D methods fail due to extreme sample complexity, 2D HMBC provides unambiguous assignment by tracing 2- and 3-bond carbon-proton couplings.

Step-by-Step Methodology:

  • Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • Anchor Point: Locate the C7-methyl protons (~2.6 ppm) on the F2 (proton) axis.

  • Correlation: Trace vertically to find the 3-bond cross-peak to C-6. Trace horizontally from C-6 to find the directly attached H-6 proton on the F2 axis.

  • Self-Validation Check: The H-6 proton identified via this HMBC correlation must perfectly match the chemical shift of one of the overlapping doublets in the 1D spectrum. This closes the logical loop, proving the assignment.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton signal in my indole compound broad or completely missing from the ¹H NMR spectrum? A1: This is a dual-causality phenomenon. First, the indole N-H proton is weakly acidic and undergoes rapid 1 with trace water or protic impurities in the solvent[1]. If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens into the baseline. Second, the adjacent ¹⁴N nucleus has a quadrupole moment that causes rapid relaxation of the attached proton, further broadening the signal. Fix: Ensure your sample and solvent are rigorously dry, or run a Variable Temperature (VT) NMR experiment at a lower temperature (e.g., 0 °C) to slow the exchange rate.

Q2: I see a doublet at 8.0 ppm. How do I know if it's H-5 or an impurity? A2: The strong downfield shift is highly characteristic of a proton ortho to a nitro group. The nitro group pulls electron density out of the ring via resonance, which leaves the ortho position (H-5) 2[2]. To validate, check the coupling constant: H-5 should be a doublet with an ortho-coupling of J ≈ 8.0 Hz, matching the coupling constant of the H-6 doublet.

Q3: Can I use pure shift NMR to resolve these overlaps? A3: Yes. Pure shift NMR collapses all multiplets into singlets by suppressing3[3]. If H-2 and H-6 are overlapping because their doublet "legs" are crossing, pure shift NMR will reduce them to two sharp, distinct singlets, provided their absolute chemical shift centers are separated by at least a few Hertz.

Experimental Workflow Visualization

NMR_Troubleshooting Start Signal Overlap Detected in Aromatic Region (7.0 - 7.5 ppm) CheckSolvent 1. Solvent Titration (Add C6D6 to CDCl3) Start->CheckSolvent ASIS_Result Did ASIS resolve the H-2 and H-6 peaks? CheckSolvent->ASIS_Result TOCSY 2. 1D TOCSY Irradiate H-3 (pyrrole) ASIS_Result->TOCSY No Resolved Peaks Assigned Successfully (Self-Validating System) ASIS_Result->Resolved Yes (Δδ > 0.05 ppm) TOCSY_Result Is H-2 cleanly extracted? TOCSY->TOCSY_Result TwoD 3. 2D NMR (HSQC/HMBC) Correlate with C7-CH3 TOCSY_Result->TwoD No (Severe overlap) TOCSY_Result->Resolved Yes (Spin systems isolated) TwoD->Resolved Unambiguous C-H correlation

Workflow for resolving overlapping aromatic signals in 7-methyl-4-nitro-1H-indole NMR.

References

1.[1] Title: Technical Support Center: NMR Spectroscopy of Indole Compounds Source: benchchem.com URL:

2.[3] Title: qNMR of mixtures: what is the best solution to signal overlap? Source: mestrelab.com URL:

3.[2] Title: How to Analyze Chemical Shift in the Aromatic Region (1H NMR) Source: youtube.com URL:

Sources

Optimization

overcoming steric hindrance in 7-methyl-4-nitro-1H-indole substitutions

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult structural motifs in heterocyclic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult structural motifs in heterocyclic chemistry: 7-methyl-4-nitro-1H-indole .

Functionalizing this molecule—particularly at the N-1 position—presents a dual challenge. The 7-methyl group creates a profound peri-steric shield that physically blocks electrophiles and transition metal catalysts. Simultaneously, the 4-nitro group exerts a strong electron-withdrawing effect, reducing the inherent nucleophilicity of the indolate anion. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to force these stubborn substitutions to completion.

Mechanistic Insight: The Causality of Reactivity Failures

Before troubleshooting, we must understand the physical chemistry of the failures. Standard N-alkylation or N-arylation protocols (e.g., NaH in THF at room temperature) typically stall with 7-methyl-4-nitro-1H-indole because:

  • Thermodynamic Stagnation: While the 4-nitro group increases the acidity of the N-H bond, it stabilizes the resulting indolate anion so effectively that it becomes a poor nucleophile.

  • Kinetic Barriers: The van der Waals radius of the 7-methyl group physically clashes with incoming reagents (gauche/peri interactions).

To overcome this, we must manipulate the ion-pairing and apply localized kinetic activation . Using a base with a large, soft cation (like Cs₂CO₃) in a highly polar aprotic solvent (DMSO) creates a "naked," highly reactive indolate [4]. Coupling this with physical activation (ultrasound or microwave) provides the energy required to bypass the steric activation barrier [1] [3].

G Substrate 7-Methyl-4-nitro-1H-indole Substrate Steric Steric Hindrance (7-Methyl Group) Substrate->Steric Electronic Electronic Deactivation (4-Nitro Group) Substrate->Electronic Sol_Steric Kinetic Activation (Microwave / Ultrasound) Steric->Sol_Steric Sol_Ligand Optimized Ligands (N,N'-dimethyl-1,2-cyclohexanediamine) Steric->Sol_Ligand Sol_Elec Loose Ion Pairing (Cs2CO3 in DMSO/DMF) Electronic->Sol_Elec Success High-Yield N-Substitution Sol_Steric->Success Sol_Ligand->Success Sol_Elec->Success

Logical workflow for overcoming steric and electronic barriers in 7-methyl-4-nitroindole reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard N-alkylation attempts yield primarily unreacted starting material or C-3 alkylated byproducts. How do I fix this? A: The 7-methyl group is blocking the N-1 trajectory, and the 4-nitro group is deactivating the nitrogen. When N-1 is blocked, the reaction redirects to the less sterically hindered C-3 position. Troubleshooting Action: Abandon THF and NaH. Switch to Cs₂CO₃ in anhydrous DMSO . The larger ionic radius of Cesium prevents tight coordination with the indolate nitrogen, forcing the nitrogen to act as a stronger nucleophile [4]. If steric bulk on your alkyl halide is also high, add a catalytic amount of KI (10 mol%) to initiate an in-situ Finkelstein reaction, converting your alkyl chloride/bromide to a more reactive alkyl iodide.

Q2: I am attempting a Buchwald-Hartwig or Ullmann N-arylation, but the reaction blackens and fails. What is happening? A: Classical Ullmann couplings fail here because the 7-methyl group prevents the copper catalyst from undergoing the necessary reductive elimination step. Furthermore, standard diamine ligands often undergo competitive N-arylation themselves when the primary substrate is too hindered. Troubleshooting Action: You must engineer the ligand sphere. Use CuI combined with trans-N,N'-dimethyl-1,2-cyclohexanediamine . The N,N'-dimethyl groups on the ligand prevent it from being arylated, keeping the active copper species viable long enough to force the coupling with the sterically hindered indole [2].

Q3: Can physical activation methods bypass these steric limitations for catalyst-free N-arylation? A: Yes. If you are coupling with an activated aryl halide (e.g., 4-fluoronitrobenzene), transition metals are not strictly necessary. Ultrasound-assisted coupling (sonication at 40°C) provides localized cavitation energy that easily overcomes the steric barrier, yielding up to 78% of the N-arylated product in under 3 hours [1]. Similarly, microwave irradiation (420 W) achieves comparable results in mere minutes [3].

Quantitative Data Summary

The following table synthesizes field-validated reaction conditions specifically tailored for overcoming the steric hindrance of 7-methylindoles.

Reaction TypeReagents / ElectrophileActivation MethodBase / Solvent / CatalystYieldRef
N-Arylation IodobenzeneThermal (110 °C)K₃PO₄ / Toluene / CuI + trans-N,N'-dimethyl-1,2-cyclohexanediamine91%[2]
N-Arylation 4-FluoronitrobenzeneUltrasound (200 W, 40 kHz)Cs₂CO₃ / DMSO (Catalyst-Free)78%[1]
N-Arylation 4-FluoronitrobenzeneMicrowave (420 W)K₂CO₃ / DMSO (Catalyst-Free)62%[3]
N-Alkylation General Alkyl HalidesThermal (80 °C)Cs₂CO₃ / DMFVariable[4]

Self-Validating Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free N-Arylation

Use this method when coupling 7-methyl-4-nitro-1H-indole with electron-deficient aryl halides.

  • Preparation: In a dry 25 mL reaction vial, add 7-methyl-4-nitro-1H-indole (1.0 equiv) and the activated aryl halide (e.g., 4-fluoronitrobenzene, 1.2 equiv).

  • Solvation & Base: Add anhydrous DMSO (0.5 M concentration) followed by finely powdered Cs₂CO₃ (2.0 equiv).

    • Validation Checkpoint: The mixture will initially appear as a pale suspension.

  • Sonication: Place the sealed vial in an ultrasonic bath (200 W, 40 kHz) maintained at 40 °C. Sonicate for 2.5 to 3 hours.

    • Validation Checkpoint: As the indolate forms and reacts, the suspension will transition to a deep, homogeneous colored solution.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 3:1). The N-aryl product will appear as a distinct, less polar, UV-active spot compared to the starting indole.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol [1].

Protocol 2: Copper-Catalyzed N-Arylation (Modified Ullmann)

Use this method for coupling with unactivated aryl iodides or bromides.

  • Catalyst Assembly: In a flame-dried Schlenk tube under argon, combine CuI (10 mol%), K₃PO₄ (2.1 equiv), and the aryl iodide (1.2 equiv).

  • Substrate & Ligand Addition: Add 7-methyl-4-nitro-1H-indole (1.0 equiv), followed by anhydrous toluene (1.0 M). Inject trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%).

    • Validation Checkpoint: Upon ligand addition, the initial pale/green tint of the CuI suspension must shift to a characteristic dark blue/purple or deep brown homogeneous complex. If the solution turns black and precipitates immediately, the catalyst has oxidized; abort and degas your solvents more thoroughly.

  • Thermal Activation: Seal the tube and heat to 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography [2].

References

  • 7-Methylindole - Grokipedia Grokipedia. URL: [Link]

  • The Copper-Catalyzed N-Arylation of Indoles Journal of the American Chemical Society (ACS). URL:[Link]

  • Microwave-assisted N-Arylation of Indoles via C(sp2)–N(sp2) Bond Formation ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 7-Methyl-4-Nitro-1H-Indole

Welcome to the technical support center for the purification of 7-methyl-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-methyl-4-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of recrystallization. Our focus is to move beyond simple procedural steps and delve into the rationale behind solvent selection and optimization to ensure high purity and yield.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 7-methyl-4-nitro-1H-indole?

A1: The perfect solvent for recrystallizing 7-methyl-4-nitro-1H-indole will exhibit a significant difference in solubility for the compound at high and low temperatures.[1][2] Specifically, the compound should be highly soluble in the boiling solvent but have low solubility at cooler, or even sub-zero, temperatures. This differential solubility is the cornerstone of effective recrystallization, as it allows for the dissolution of the compound and impurities at an elevated temperature, followed by the selective crystallization of the desired product upon cooling, leaving the impurities behind in the mother liquor.[3] Additionally, the solvent should be chemically inert, not reacting with the 7-methyl-4-nitro-1H-indole.[4][5] It should also be volatile enough to be easily removed from the purified crystals.[4][5]

Q2: How does the structure of 7-methyl-4-nitro-1H-indole influence solvent selection?

A2: The structure of 7-methyl-4-nitro-1H-indole, featuring a polar nitro group and a somewhat less polar methyl-indole scaffold, suggests that solvents of intermediate to high polarity will be most effective. The principle of "like dissolves like" is a useful starting point.[6] Therefore, polar solvents are generally good candidates for dissolving nitroaromatic compounds.[7] Alcohols, such as ethanol or methanol, are often a good first choice for nitro-containing aromatic compounds.[7] The presence of the indole ring, capable of hydrogen bonding, also points towards the utility of protic solvents.

Q3: When is a mixed solvent system recommended for recrystallizing 7-methyl-4-nitro-1H-indole?

A3: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[1] This is often the case when your compound is excessively soluble in one solvent, even at low temperatures, and practically insoluble in another, even at high temperatures. The strategy involves dissolving the 7-methyl-4-nitro-1H-indole in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A common and effective mixed solvent pair for polar organic molecules is an alcohol (good solvent) and water (poor solvent).[6]

II. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 7-methyl-4-nitro-1H-indole and provides actionable solutions.

Problem 1: The 7-methyl-4-nitro-1H-indole "oils out" instead of forming crystals.

  • Cause: This phenomenon often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, causing it to melt before it dissolves.[7] It can also be a result of a high concentration of impurities.[7]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation temperature.[7]

    • Allow the solution to cool at a much slower rate. Gradual cooling can favor the formation of a crystalline lattice over an amorphous oil.[7][8]

    • If the issue persists, consider a different solvent with a lower boiling point or a mixed solvent system.[7]

Problem 2: No crystals form upon cooling the solution.

  • Cause: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[8] Another common reason is using too much solvent.[8]

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.[7][8]

    • Seed Crystals: If you have a small amount of pure 7-methyl-4-nitro-1H-indole, add a tiny crystal to the supersaturated solution. This "seed" will provide a template for further crystal growth.[8]

    • Reduce Solvent Volume: If an excess of solvent was used, carefully evaporate some of it to increase the concentration of the compound and then attempt to cool and crystallize again.[8]

    • Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice bath or even a salt/ice bath for a short period.[8]

Problem 3: The purity of the recrystallized 7-methyl-4-nitro-1H-indole is still low.

  • Cause: Impurities may have co-precipitated with your product. This can happen if the cooling process is too rapid or if the chosen solvent does not effectively differentiate between the product and the impurities.

  • Solution:

    • Re-recrystallize: A second recrystallization is often necessary to achieve high purity.

    • Hot Filtration: If there are insoluble impurities present in your crude material, they should be removed by filtering the hot solution before allowing it to cool.[2][3]

    • Charcoal Treatment: If the low purity is due to colored, highly polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Solvent Selection Re-evaluation: The initial solvent may not be optimal. A different solvent or solvent system might provide better separation from the specific impurities in your sample.

Problem 4: Poor recovery of 7-methyl-4-nitro-1H-indole after recrystallization.

  • Cause: Several factors can contribute to low yield:

    • Using an excessive amount of solvent.[7]

    • The compound having significant solubility in the cold solvent.

    • Washing the collected crystals with a solvent that is not ice-cold.[7]

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Optimize Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath can be beneficial.

    • Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[7]

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

III. Experimental Protocols & Data

A. Single Solvent Recrystallization Workflow

This protocol outlines the steps for a standard single-solvent recrystallization.

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude 7-methyl-4-nitro-1H-indole in various potential solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at their boiling points.[4]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude 7-methyl-4-nitro-1H-indole. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent in small portions until the compound is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude 7-methyl-4-nitro-1H-indole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Single solvent recrystallization workflow.

B. Mixed Solvent Recrystallization Workflow

This protocol is for situations where a single solvent is not suitable.

  • Solvent Pair Selection: Choose a pair of miscible solvents where 7-methyl-4-nitro-1H-indole is very soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent).[1] Common pairs include ethanol/water and ethyl acetate/hexane.[1]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the single solvent protocol.

Mixed_Solvent_Workflow start Dissolve crude in min. boiling 'good' solvent add_poor Add hot 'poor' solvent dropwise to cloud point start->add_poor re_dissolve Add drop of 'good' solvent to clarify add_poor->re_dissolve cool Cool slowly to crystallize re_dissolve->cool isolate Isolate, wash, and dry crystals cool->isolate end Pure Product isolate->end

Caption: Mixed solvent recrystallization decision tree.

C. Solvent Selection Guide

The following table provides a starting point for solvent selection based on polarity and boiling point.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good "poor" solvent in a mixed system.
MethanolHigh65Good starting point for polar nitro-indoles.[9]
EthanolHigh78A common and effective solvent for many organic compounds.[10]
AcetoneMedium-High56Can be a good solvent, but its low boiling point may limit the solubility difference.[11]
Ethyl AcetateMedium77Often a good choice for moderately polar compounds.
TolueneLow111May be suitable if impurities are highly polar.
HexaneLow69Likely to be a "poor" solvent. Useful in mixed systems with a more polar solvent.

Note: The ideal solvent must be determined experimentally for each specific batch of 7-methyl-4-nitro-1H-indole, as impurity profiles can vary.

IV. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Finding the best solvent for recrystallisation student sheet. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • recrystallization.pdf. [Link]

  • Recrystallization-1.pdf. [Link]

  • Recrystallization. [Link]

  • An ideal recrystallization solvent : r/chemhelp - Reddit. [Link]

  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin - ElectronicsAndBooks. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro· and Amino-indoles - Zenodo. [Link]

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. [Link]

  • 4-nitroindole - Organic Syntheses Procedure. [Link]

Sources

Optimization

scaling up 7-methyl-4-nitro-1H-indole synthesis safely

Welcome to the Technical Support Center for Process Chemistry. This guide is specifically designed for researchers and process chemists transitioning the synthesis of 7-methyl-4-nitro-1H-indole from discovery scale (mill...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. This guide is specifically designed for researchers and process chemists transitioning the synthesis of 7-methyl-4-nitro-1H-indole from discovery scale (milligrams) to kilo-lab or pilot-plant scale.

Scaling up the synthesis of nitroaromatic compounds presents significant thermal and kinetic hazards. This document provides field-proven troubleshooting strategies, safety-gated protocols, and thermodynamic insights to ensure a safe and high-yielding campaign.

I. Process Chemistry & Route Selection (FAQs)

Q1: What is the most robust synthetic route for scaling up 7-methyl-4-nitro-1H-indole? A: The modified Leimgruber-Batcho indole synthesis is the industry standard for this scaffold. It utilizes 2-methyl-6-nitrobenzaldehyde as the starting material, which undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), followed by a reductive cyclization[1]. This route is preferred for scale-up because it avoids the use of highly toxic or unstable reagents (like isocyanates or azides) and provides excellent regiocontrol[2].

Q2: Why does my yield drop significantly when moving from a 1-gram to a 50-gram scale during the condensation step? A: Yield degradation during the Knoevenagel condensation at scale is typically a mass-transfer issue. At the 1-gram scale, magnetic stirring provides sufficient mixing. At 50 grams, the precipitation of the styrene intermediate drastically increases the viscosity of the reaction mixture. If you are using a magnetic stir bar, the mixture will stall, leading to incomplete conversion and localized hot spots[3]. Solution: You must transition to an overhead mechanical stirrer with a pitched-blade turbine to ensure homogeneity as the slurry thickens[3].

Q3: What is the primary safety hazard in this synthetic sequence? A: The reductive cyclization of the nitro group is highly exothermic and poses a severe risk of thermal runaway[4]. Nitroaromatic compounds possess high decomposition energies. If the heat generated by the reduction exceeds the cooling capacity of your reactor, the internal temperature can rapidly spike, potentially triggering the autocatalytic decomposition of the nitro intermediate[5].

II. Thermal Hazard Assessment & Calorimetry

Before scaling up any nitro reduction beyond 10 grams, a rigorous thermal hazard assessment is mandatory[6]. Do not rely on empirical observations from small-scale round-bottom flasks, as the surface-area-to-volume ratio changes drastically upon scale-up, severely reducing heat dissipation[4].

Table 1: Critical Process Safety Parameters for Nitro Reductions

Note: Values are representative for typical dithionite reductions and must be experimentally verified for your specific concentration and solvent system using reaction calorimetry.

ParameterDefinitionTarget / Safe LimitConsequence of Failure
ΔHrxn​ Enthalpy of ReactionTypically -300 to -500 kJ/mol for nitro reduction.Determines total heat load. High values require extended dosing times.
Tonset​ Onset Temp of DecompositionMust be > MTSR
  • 50°C

Autocatalytic thermal decomposition and potential vessel rupture[4].
MTSR Maximum Temp of Synthesis ReactionMust remain below the solvent boiling point and Tonset​ .Solvent boil-off, pressurization, and loss of containment[4].
TMRad​ Time to Maximum Rate under adiabatic conditions> 24 hours at operating temperature.Insufficient time to implement emergency quenching or cooling[7].

ThermalHazard Start Raw Material Hazard Screening (DSC / TSu) Calorimetry Reaction Calorimetry (RC1) Determine Heat of Reaction Start->Calorimetry Tonset Identified MTSR Calculate MTSR (Max Temp of Synthesis Reaction) Calorimetry->MTSR Enthalpy Data Decision Is MTSR < Tonset - 50°C AND MTSR < Solvent BP? MTSR->Decision Safe Proceed to Scale-Up Implement Active Cooling Decision->Safe YES Redesign STOP: Redesign Process (Decrease concentration, slower dosing, change solvent) Decision->Redesign NO

Caption: Decision tree for thermal hazard mitigation during the scale-up of exothermic nitro reductions.

III. Step-by-Step Scale-Up Protocol

This protocol is adapted for a 50-gram scale synthesis of the intermediate 7-methyl-4-nitro-1H-indole-2-carbonitrile, utilizing engineering controls appropriate for kilo-lab environments[1].

Phase 1: Knoevenagel Condensation (Intermediate Formation)

Causality Note: Toluene is utilized in a Dean-Stark setup to drive the equilibrium forward by azeotropically removing the water byproduct.

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple (PT100), a Dean-Stark trap, and a reflux condenser[3]. Never use an oil bath for scale-up due to thermal lag and spill hazards; use a temperature-controlled fluid circulator[3].

  • Charge: Add 2-methyl-6-nitrobenzaldehyde (50.0 g, 303 mmol) and toluene (500 mL) to the reactor. Initiate stirring at 250 RPM.

  • Addition: Add malononitrile (20.0 g, 303 mmol) to the solution.

  • Catalyst: Carefully add piperidine (3.0 mL) via a dropping funnel.

  • Heating: Ramp the jacket temperature to achieve a gentle reflux (internal temp ~110°C).

  • Monitoring: Maintain reflux for 4-6 hours until water ceases to collect in the Dean-Stark trap. Monitor conversion via HPLC or TLC[1].

  • Isolation: Cool the reactor to 5°C at a rate of 0.5°C/min. The intermediate, (2-(2-methyl-6-nitrophenyl)methylene)malononitrile, will precipitate as a heavy solid. Filter via a Buchner funnel, wash with cold ethanol, and dry under vacuum[1].

Phase 2: Reductive Cyclization (High-Risk Step)

Causality Note: Sodium dithionite ( Na2​S2​O4​ ) is used as a mild reducing agent. The reaction is highly exothermic. Dosing control is the primary mechanism for thermal management.

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal thermocouple, and a solid-addition funnel. Ensure the reactor has at least 50% headspace to accommodate potential gas evolution or volume expansion[6].

  • Charge: Suspend the intermediate (approx. 60 g) in a mixture of ethanol (600 mL) and water (120 mL)[1].

  • Temperature Control: Set the jacket chiller to 10°C to provide a massive heat sink prior to reagent addition.

  • Controlled Dosing (Critical): Weigh out sodium dithionite ( Na2​S2​O4​ ) (260 g, 5 equivalents). Add the solid in small, 10-gram portions over a period of 2 hours[1].

    • Safety Gate: Monitor the internal thermocouple continuously. Do not add the next portion until the temperature spike from the previous portion has subsided. If the internal temperature exceeds 40°C during addition, halt dosing immediately and maximize jacket cooling.

  • Cyclization: Once addition is complete and the exotherm has subsided, gradually heat the mixture to reflux (internal temp ~80°C) for 2-3 hours[1].

  • Quench & Isolation: Cool the reaction to 20°C. Slowly transfer the mixture into a secondary vessel containing 1.5 L of vigorously stirred ice water[1]. The 7-methyl-4-nitro-1H-indole-2-carbonitrile will precipitate. Filter, wash extensively with water to remove inorganic salts, and dry.

SynthesisWorkflow SM1 2-Methyl-6-nitrobenzaldehyde Condensation Knoevenagel Condensation (Toluene, Reflux) SM1->Condensation SM2 Malononitrile + Piperidine (cat) SM2->Condensation Intermediate Styrene Intermediate (Precipitate) Condensation->Intermediate - H2O Reduction Reductive Cyclization (Na2S2O4, EtOH/H2O) Intermediate->Reduction Product 7-Methyl-4-nitro-1H-indole Derivative Reduction->Product Exothermic Controlled Dosing

Caption: Modified Leimgruber-Batcho workflow for the synthesis of 7-methyl-4-nitro-1H-indole derivatives.

IV. Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Sudden pressure spike during reduction Accumulation of unreacted Na2​S2​O4​ due to low reaction temperature, followed by rapid, uncontrolled reaction (thermal runaway)[4].Ensure the reaction is initiating upon addition. Do not "dump" reagents. Use a Thermal Screening Unit (TSu) to assess pressure generation rates prior to scale-up[4].
Incomplete cyclization (high levels of uncyclized amine) Insufficient reducing agent or premature quenching. Dithionite can degrade in aqueous solutions over time.Ensure Na2​S2​O4​ is fresh and stored under anhydrous conditions. Monitor reaction via HPLC before initiating the aqueous quench.
Product oils out instead of precipitating during quench Residual ethanol concentration is too high in the quenching bath, preventing crystallization.Ensure the quench bath contains a sufficient volume of ice water (at least 2-3x the reaction volume) and that the transfer is done slowly with high-shear stirring[1].

References

  • KAUST Health & Safety. "Scale up reactions Guideline". King Abdullah University of Science and Technology. Available at: [Link]

  • Division of Research Safety. "Scale-up Reactions". University of Illinois. Available at: [Link]

  • H.E.L Group. "Process Safety and Scale-up". H.E.L Group. Available at: [Link]

  • Willmot, J. "Solving process safety and scale up". Laboratory News. Available at: [Link]

  • ResearchGate. "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids". Organic Process Research & Development. Available at: [Link]

  • PMC. "Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review". National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reduction of 7-Methyl-4-Nitro-1H-Indole: A Comparative Analysis of Key Methodologies

The transformation of 7-methyl-4-nitro-1H-indole to its corresponding 7-methyl-1H-indol-4-amine is a critical step in the synthesis of numerous pharmacologically active compounds and molecular probes. The resulting amino...

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Author: BenchChem Technical Support Team. Date: April 2026

The transformation of 7-methyl-4-nitro-1H-indole to its corresponding 7-methyl-1H-indol-4-amine is a critical step in the synthesis of numerous pharmacologically active compounds and molecular probes. The resulting aminoindole is a versatile building block, but the choice of reduction method is paramount to ensure high yield, purity, and scalability while preserving the integrity of the indole core. This guide provides an in-depth comparison of the most effective and commonly employed reduction strategies, supported by mechanistic insights and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic campaigns.

Strategic Overview: Selecting the Optimal Reduction Pathway

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, the presence of the electron-rich indole nucleus introduces challenges, including potential side reactions or degradation under harsh conditions. The ideal method should be chemoselective for the nitro group, proceed under mild conditions, and offer a straightforward workup. We will compare three primary methodologies: Catalytic Transfer Hydrogenation, Metal/Acid Reduction (Stannous Chloride and Iron), and Reduction by Sodium Dithionite.

Comparative Data Summary

The following table provides a high-level comparison of the key performance indicators for each reduction method.

Method Primary Reagents Typical Yield Chemoselectivity Conditions Workup Complexity Safety & Scalability Notes
Catalytic Hydrogenation H₂ source (e.g., H₂, HCOOH, NH₄HCO₂) + Catalyst (e.g., Pd/C, Raney Ni)>90%High, but can reduce other groups (alkenes, alkynes, some halides).Mild (RT to moderate heat), may require pressure equipment.Low (Filtration of catalyst).Requires handling of H₂ gas or flammable catalysts. Excellent scalability.
Stannous Chloride (SnCl₂) SnCl₂·2H₂O, Acid (HCl) or Alcohol (EtOH)80-95%Excellent. Tolerates most functional groups.[1]Mild to moderate heat (Reflux).High (Requires basification to precipitate and filter tin salts).[2][3]Tin reagents are toxic. Workup can be tedious on a large scale.
Iron (Fe) Fe powder, Acid (AcOH, HCl) or NH₄Cl85-95%Excellent. Very mild and tolerates sensitive groups.[4]Mild to moderate heat.Moderate (Requires filtration of iron oxides and basification).Environmentally benign and inexpensive. Highly scalable (Béchamp reduction).[5]
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, Water/Organic co-solvent75-90%Good. Tolerates many groups but can be less robust than metal/acid methods.[6]Mild (RT to 50°C).Moderate (Requires extraction from aqueous solution).[6]Economical and metal-free.[6] Can generate SO₂.

In-Depth Analysis and Experimental Protocols

Catalytic Hydrogenation: The Clean and Efficient Route

Catalytic hydrogenation is often the preferred method due to its high efficiency and exceptionally clean reaction profile, which simplifies product isolation.[1] The reaction involves the use of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, to facilitate the addition of hydrogen across the nitro group. Transfer hydrogenation, using a hydrogen donor like ammonium formate, is a popular alternative that avoids the need for high-pressure hydrogenation equipment.[7]

Mechanistic Principle: The process occurs on the surface of the metal catalyst. The nitro compound adsorbs onto the catalyst surface, where the N-O bonds are sequentially cleaved and saturated by activated hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with 7-methyl-4-nitro-1H-indole and solvent (e.g., EtOH/MeOH) B Add Pd/C catalyst (5-10 mol%) A->B C Add hydrogen donor (e.g., Ammonium Formate) B->C D Heat mixture (e.g., 40-60°C) C->D E Monitor by TLC until starting material is consumed D->E F Cool to RT and filter through Celite® to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify by recrystallization or column chromatography G->H

Caption: General workflow for catalytic transfer hydrogenation.

  • Reaction Setup: In a round-bottom flask, suspend 7-methyl-4-nitro-1H-indole (1.0 eq) and 10% Pd/C (0.1 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) portion-wise. The reaction can be mildly exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Dilute with additional solvent and filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 7-methyl-1H-indol-4-amine can be purified by recrystallization or column chromatography if necessary.

Expertise & Trustworthiness: This method's primary advantage is the simple filtration workup, which avoids aqueous extractions and cumbersome purification steps. However, it is critical to ensure the complete removal of the pyrophoric palladium catalyst, especially for compounds intended for biological applications. Raney Nickel is a suitable alternative if dehalogenation is a concern for other substrates.[1]

Stannous Chloride (SnCl₂): The Classic and Chemoselective Workhorse

Reduction with tin(II) chloride is a time-tested, reliable method that exhibits excellent tolerance for a wide range of functional groups, including esters, ketones, and nitriles, which might be susceptible to catalytic hydrogenation.[1][8]

Mechanistic Principle: The reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. In an acidic medium, the tin is oxidized to Sn(IV), and the oxygen atoms of the nitro group are protonated and eliminated as water.

  • Reaction Setup: Dissolve 7-methyl-4-nitro-1H-indole (1.0 eq) in ethanol (15-25 mL per gram) in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction by TLC until completion, typically within 1.5-3 hours.[2]

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water and carefully basify the mixture with a saturated sodium bicarbonate or 2 M sodium hydroxide solution to a pH > 8 while cooling in an ice bath. A dense white precipitate of tin salts will form.[2]

  • Isolation: Filter the mixture to remove the tin salts, washing the precipitate thoroughly with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.[2][3]

Expertise & Trustworthiness: The key challenge of this method is the workup. The formation of tin hydroxides creates a thick precipitate that can be difficult to filter and may trap the product, reducing the isolated yield. Thorough washing of the filter cake is essential. Despite this, its high chemoselectivity makes it invaluable for complex substrates.

Iron in Acidic/Neutral Media: The Economical and Scalable Option

The Béchamp reduction, using iron metal in acidic media, is one of the oldest and most scalable methods for nitro group reduction.[5] A milder variation using iron powder with ammonium chloride in an aqueous solvent system is highly effective, environmentally friendly, and cost-effective, making it ideal for large-scale industrial synthesis.[9]

Mechanistic Principle: Iron metal acts as the electron donor. In the presence of a proton source (like H₂O with NH₄Cl), iron is oxidized (to Fe²⁺/Fe³⁺) while the nitro group is reduced. The reaction is believed to proceed via single-electron transfers at the metal surface.[9]

Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction of a nitro group.

  • Reaction Setup: In a round-bottom flask, create a suspension of 7-methyl-4-nitro-1H-indole (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (70-80°C) with vigorous mechanical stirring. The reaction is often marked by a color change from yellow to colorless. Monitor by TLC; completion is usually achieved within 2-4 hours.

  • Workup: Cool the reaction mixture and filter it through Celite® while hot to remove the iron and iron oxides. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated to afford the crude product.

Expertise & Trustworthiness: This method is exceptionally robust. The use of ammonium chloride provides a buffered, near-neutral pH, which helps protect acid-sensitive functional groups. The heterogeneity of the reaction requires efficient stirring to ensure good contact between the substrate and the iron surface.

Sodium Dithionite (Na₂S₂O₄): The Mild, Metal-Free Alternative

Sodium dithionite offers a mild, metal-free approach for nitro reduction, which can be advantageous when trace metal contamination is a concern.[6] It is particularly effective in aqueous or semi-aqueous systems.

Mechanistic Principle: In solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds via a single-electron transfer mechanism from this radical anion to the nitro group.[6]

  • Reaction Setup: Dissolve 7-methyl-4-nitro-1H-indole (1.0 eq) in a mixture of a suitable organic solvent (like methanol, THF, or DMF) and water.

  • Reagent Addition: Prepare a fresh aqueous solution of sodium dithionite (3.0-5.0 eq) and add it dropwise to the stirred solution of the nitroindole. The reaction can be exothermic.

  • Reaction Execution: Heat the mixture gently (e.g., 50°C) and stir for 30-90 minutes, monitoring by TLC.[2]

  • Workup: Once complete, remove the organic solvent under reduced pressure.

  • Isolation: Extract the remaining aqueous solution several times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.[6]

Expertise & Trustworthiness: The stability of sodium dithionite solutions can be an issue; therefore, it is best to use freshly prepared solutions. This method's key advantage is its mildness and the avoidance of heavy metal waste streams, aligning with green chemistry principles.[6]

Conclusion and Recommendations

The choice of reduction method for 7-methyl-4-nitro-1H-indole depends on the specific requirements of the synthesis:

  • For Highest Yield and Purity on a Lab Scale: Catalytic transfer hydrogenation with Pd/C and ammonium formate is the premier choice, provided no other reducible functional groups are present. Its clean profile minimizes purification efforts.

  • For Complex Molecules with Sensitive Functional Groups: Stannous chloride (SnCl₂) reduction offers superior chemoselectivity, making it the go-to method for intricate substrates, despite a more demanding workup.

  • For Large-Scale, Cost-Effective Synthesis: Reduction with iron powder and ammonium chloride is unparalleled in terms of cost, safety, and scalability. It is an environmentally friendly and robust process well-suited for industrial applications.

  • For a Mild, Metal-Free Approach: Sodium dithionite is a valuable option when metal contamination must be avoided and mild conditions are required.

By understanding the underlying mechanisms, advantages, and practical considerations of each method, researchers can confidently select the optimal pathway to synthesize 7-methyl-1H-indol-4-amine, paving the way for further discoveries in drug development and chemical biology.

References

  • Organic Chemistry Frontiers. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • SciSpace. (n.d.).
  • BenchChem. (2025). Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.
  • Moody, C. J., & Rees, C. W. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Uličná, K., et al. (2018).

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 7-methyl-4-nitro-1H-indole Purity

As a Senior Application Scientist, the rigorous determination of purity for novel chemical entities like 7-methyl-4-nitro-1H-indole is not merely a procedural step but the foundation of reliable downstream research and d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the rigorous determination of purity for novel chemical entities like 7-methyl-4-nitro-1H-indole is not merely a procedural step but the foundation of reliable downstream research and drug development. The presence of impurities, even at trace levels, can significantly alter a compound's pharmacological and toxicological profile.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 7-methyl-4-nitro-1H-indole, focusing on the validation of a robust High-Performance Liquid Chromatography (HPLC) method and its comparison with Gas Chromatography-Mass Spectrometry (GC-MS).

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R2) for analytical procedure validation and Q3A/Q3B for impurity control in new drug substances and products.[2][3][4][5] The objective is not just to present a protocol but to elucidate the scientific rationale behind each decision, ensuring the resulting method is both accurate and self-validating.

The Analytical Challenge: 7-methyl-4-nitro-1H-indole and its Potential Impurities

The synthesis of 7-methyl-4-nitro-1H-indole, a substituted nitroaromatic indole, presents a significant challenge in controlling regioselectivity. Direct nitration of a methylindole core can lead to a variety of positional isomers (e.g., nitration at the 3, 5, or 6 positions) and potentially dinitrated products, which constitute the primary impurity profile.[6] Furthermore, residual starting materials, reagents, and degradation products from exposure to light, heat, or pH extremes must be considered.

Given the non-volatile and thermally labile nature of many indole derivatives, HPLC is the most widely used and powerful technique for purity assessment.[1][7] Its versatility in separating a wide range of compounds based on polarity makes it the cornerstone of quality control in this context.

Part 1: The Primary Workhorse - A Validated RP-HPLC Method

We will develop and validate a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector. RP-HPLC is chosen for its excellent resolving power for non-polar to moderately polar compounds like substituted indoles.[8] The PDA detector provides the ability to assess peak purity and develop methods for multiple components at their respective optimal wavelengths.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector (e.g., Agilent 1290 or Waters Alliance).[9]

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

2. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size. This is a standard, robust choice for separating indole derivatives.[8][10]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid helps to protonate silanol groups and the analyte, leading to sharper, more symmetrical peaks.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (re-equilibration) A gradient is essential to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm and 340 nm. A primary wavelength (e.g., 254 nm) is used for general detection, while a secondary wavelength near the nitroaromatic absorbance maximum (around 340-350 nm) can offer selectivity.[10]

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve 7-methyl-4-nitro-1H-indole reference standard in the diluent to a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12]

HPLC Method Validation Workflow

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[13] It is a systematic evaluation of the method's performance characteristics as mandated by ICH Q2(R2).[2][3]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spiking/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Rob Robustness (Varied Parameters) LOD_LOQ->Rob Routine Routine Purity Testing Rob->Routine

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria based on ICH guidelines.

Parameter Experimental Approach Acceptance Criteria Rationale
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[4]The peak for 7-methyl-4-nitro-1H-indole should be free of interference from other components. Peak purity index (from PDA) should be >0.995.Ensures the method accurately measures the analyte without interference from impurities, degradants, or matrix components.
Linearity Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999.[14]Demonstrates a direct proportional relationship between analyte concentration and detector response.
Range Derived from linearity studies.The range for which the method is shown to be accurate, precise, and linear. For impurities, this is typically from the reporting threshold to 120% of the specification.[13]Defines the concentration interval where the method can be reliably used.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[15]Mean recovery should be within 98.0% to 102.0%.[10]Measures the closeness of the experimental value to the true value.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by different analysts, on different days, with different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for the main component; ≤ 5.0% for impurities.Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.
Limit of Detection (LOD) Determined by the signal-to-noise (S/N) ratio.S/N ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined by the signal-to-noise (S/N) ratio.S/N ratio of 10:1.[16]The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., ±0.2 mL/min flow rate, ±2°C column temp, ±2% mobile phase composition).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant change in results.Demonstrates the method's reliability during normal use despite minor variations in operating conditions.

Part 2: An Alternative and Complementary Technique - GC-MS

While HPLC is the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[1][7] For 7-methyl-4-nitro-1H-indole, this could include residual solvents or certain thermally stable synthetic byproducts.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC-MS system with an autosampler and a mass selective detector.

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

3. Data Analysis: The total ion chromatogram (TIC) is analyzed to separate all components. The mass spectrum of each peak is then used for identification by comparing it against a spectral library (e.g., NIST). Relative purity can be estimated by the area percentage of the main peak.

Part 3: Comparative Analysis - HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analyte's properties and the specific analytical goals. For comprehensive purity profiling of 7-methyl-4-nitro-1H-indole, these techniques are often complementary.

Decision Framework for Method Selection

G start Purity Analysis of 7-methyl-4-nitro-1H-indole q1 Is the analyte/impurity thermally stable & volatile? start->q1 hplc Primary Method: RP-HPLC with UV/PDA q1->hplc No / Unknown gcms Alternative/Complementary Method: GC-MS q1->gcms Yes desc_hplc Ideal for non-volatile, thermally labile compounds. Excellent for isomers. Quantitative accuracy. hplc->desc_hplc desc_gcms Ideal for volatile impurities (e.g., residual solvents). Provides structural information (MS). Requires thermal stability. gcms->desc_gcms

Caption: Decision framework for analytical method selection.

Head-to-Head Performance Comparison
Feature RP-HPLC with PDA Detection GC-MS
Analyte Applicability Wide range of compounds, especially non-volatile and thermally labile molecules like most indole derivatives. Excellent for separating positional isomers.Limited to thermally stable and volatile/semi-volatile compounds. Potential for on-column degradation of sensitive analytes.
Primary Use Case Quantitative purity determination, impurity profiling, stability testing.Identification of unknown volatile impurities, residual solvent analysis.
Detection UV-Vis absorbance (PDA provides spectral data for peak purity). Highly sensitive for chromophoric compounds.Mass-to-charge ratio. Provides structural information and definitive identification.
Quantitation Excellent quantitative accuracy and precision with external standards.[17]Can be quantitative but often used for semi-quantitative area percentage analysis unless specific standards are used.
Resolution High resolving power, easily tunable by adjusting mobile phase composition and gradient.Very high resolving power, especially with long capillary columns.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, which adds complexity.
Regulatory Acceptance The most common and accepted method for pharmaceutical purity and assay testing.[1][7]Well-accepted for specific applications like residual solvent testing (ICH Q3C).

Conclusion

For the comprehensive purity assessment of 7-methyl-4-nitro-1H-indole, a validated Reversed-Phase HPLC method is the indispensable primary tool. Its robustness, high resolving power for isomers, and exceptional quantitative performance make it ideal for routine quality control and stability testing in a regulated environment. The validation process, executed according to ICH guidelines, provides a high degree of assurance that the method is fit for its purpose.

GC-MS serves as a critical complementary technique. While not the primary choice for the main analyte, its power lies in identifying and quantifying volatile impurities that HPLC might miss. A dual-method approach, employing HPLC for primary purity and GC-MS for specific volatile impurity analysis, represents a scientifically sound and comprehensive strategy for ensuring the quality and safety of 7-methyl-4-nitro-1H-indole for research and development.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?. Retrieved from [Link]

  • European Medicines Agency. (2006, June). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.
  • MDPI. (2025, April 2). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

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Validation

mass spectrometry fragmentation patterns of 7-methyl-4-nitro-1H-indole

Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methyl-4-nitro-1H-indole From the perspective of a Senior Application Scientist, the structural elucidation of nitroaromatics requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methyl-4-nitro-1H-indole

From the perspective of a Senior Application Scientist, the structural elucidation of nitroaromatics requires more than just matching peaks to a library; it demands a fundamental understanding of gas-phase thermodynamics. 7-methyl-4-nitro-1H-indole is a privileged scaffold in medicinal chemistry and a recognized chromophore in complex secondary organic aerosols[1]. However, the analytical characterization of this compound is notoriously sensitive to the chosen mass spectrometry (MS) technique. Nitroindole derivatives are highly relevant in modern mass spectrometry, even serving as dual-polarity matrices for MALDI applications due to their unique ionization properties[2].

This guide objectively compares the performance of Electron Ionization (EI), Collision-Induced Dissociation (CID), and Higher-energy Collisional Dissociation (HCD) for characterizing 7-methyl-4-nitro-1H-indole. By detailing the causality behind these fragmentation pathways, this guide provides a self-validating framework to optimize your MS workflows.

Mechanistic Causality: The Gas-Phase Behavior of Nitroindoles

The fragmentation of 7-methyl-4-nitro-1H-indole (Exact Mass: 176.0586 Da) is governed by competing gas-phase reactions localized at the C4-nitro group, followed by the degradation of the indole core[3]. Understanding these pathways is critical for selecting the correct quantitative transitions.

  • Nitro-Nitrite Isomerization (Loss of NO•): Under lower activation energies, the nitro group (-NO₂⁺) undergoes a unimolecular rearrangement to a nitrite ester (-ONO⁺). Subsequent homolytic cleavage yields a diagnostic [M - 30]⁺ or [M+H - 30]⁺ fragment, leaving a phenoxy-like oxygen on the indole ring. This 30 Da neutral loss is a primary diagnostic pathway for many nitrogenous and nitroso compounds[4].

  • Direct Cleavage (Loss of NO₂•): Higher energy collisions bypass the rearrangement transition state, favoring the direct homolytic cleavage of the C-N bond. This results in the loss of the intact nitro radical (-46 Da)[1].

  • Absence of the "Ortho Effect": In many nitroaromatics, an "ortho effect" drives the loss of a hydroxyl radical (•OH) if a methyl group is positioned adjacent to the nitro group[5]. However, in 7-methyl-4-nitro-1H-indole, the methyl (C7) and nitro (C4) groups are situated para to each other across the benzene ring. Consequently, this •OH loss pathway is sterically forbidden, funneling the ion current exclusively into the NO• and NO₂• pathways.

  • Indole Ring Opening: Following the loss of the nitro group, the pyrrole ring of the indole core typically expels hydrogen cyanide (HCN, -27 Da), a hallmark of indole fragmentation[3].

fragmentation M [M+H]+ m/z 177.066 7-methyl-4-nitro-1H-indole F1 [M+H - NO]+ m/z 147.066 Nitro-Nitrite Isomerization M->F1 - NO• (-30 Da) Low Energy F2 [M+H - NO2]+ m/z 131.073 Simple Cleavage M->F2 - NO2• (-46 Da) High Energy F3 [M+H - NO - CO]+ m/z 119.071 Ring Contraction F1->F3 - CO (-28 Da) F4 [M+H - NO2 - HCN]+ m/z 104.062 Indole Ring Cleavage F2->F4 - HCN (-27 Da)

Caption: Gas-phase fragmentation pathways of 7-methyl-4-nitro-1H-indole under tandem mass spectrometry.

Comparative Performance of MS Techniques

Different mass spectrometry techniques impart varying degrees of internal energy to the precursor ion, drastically altering the observed fragmentation spectra.

  • EI-MS (70 eV): Delivers instantaneous, high-energy electron impacts. It produces a radical cation (M⁺•) and extensive fragmentation, making it ideal for library matching but less suited for trace quantitation in complex matrices.

  • ESI-MS/MS (CID): Utilizes stepwise vibrational excitation in a collision cell (e.g., triple quadrupole). It favors the lower-energy nitro-nitrite rearrangement (loss of NO•).

  • ESI-MS/MS (HCD): Used in Orbitrap systems, HCD deposits higher kinetic energy in a single-step collisional process without a low-mass cutoff. This drives the molecule directly toward the higher-energy homolytic cleavage (-NO₂•) and subsequent shattering of the indole core.

Table 1: Technological Comparison for Nitroindole Analysis
FeatureElectron Ionization (EI-MS)ESI-MS/MS (CID)ESI-MS/MS (HCD)
Ionization Type Hard (70 eV)Soft (Protonation)Soft (Protonation)
Precursor Ion Radical Cation (M⁺•) m/z 176Protonated Molecule [M+H]⁺ m/z 177Protonated Molecule [M+H]⁺ m/z 177
Primary Fragments m/z 146, 130, 103m/z 147, 131m/z 131, 104, 77
Energy Deposition High, instantaneousLow, stepwise vibrationalHigh, single-step collisional
Best Application GC-MS Library matchingTargeted LC-MS quantitation (MRM)High-resolution structural elucidation
Table 2: Quantitative Fragment Distribution (Predicted Relative Abundance)
Fragment AssignmentNeutral LossEI-MS (70 eV)ESI-CID (15 eV)ESI-HCD (35 eV)
[M+H]⁺ / M⁺• None40%100%10%
[M - NO]⁺ -30 Da85%75%20%
[M - NO₂]⁺ -46 Da100% (Base)30%100% (Base)
[M - NO - CO]⁺ -58 Da45%15%60%
[M - NO₂ - HCN]⁺ -73 Da60%<5%85%

Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

To ensure reproducibility across different quadrupole and TOF platforms, the following protocol incorporates a self-validating System Suitability Test (SST).

workflow S1 1. Sample Prep 100 ng/mL S2 2. System Suitability Validate NO/NO2 Ratio S1->S2 S3 3. LC Separation Isomer Resolution S2->S3 Ratio > 1.0 Pass S4 4. ESI-MS/MS CID/HCD Acquisition S3->S4 S5 5. Data Analysis Fragment Annotation S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for nitroindole characterization.

Phase 1: System Suitability and Collision Energy Calibration (The Self-Validating Step)
  • Causality: The nitro-nitrite rearrangement is a low-energy transition state. If the mass spectrometer's collision cell is miscalibrated (e.g., applying too much kinetic energy), the ratio of m/z 147 to m/z 131 will artificially skew toward m/z 131, leading to poor MRM sensitivity for the NO• loss transition. This step ensures thermodynamic consistency before sample analysis.

  • Prepare a 50 ng/mL solution of a standard nitroindole (e.g., 5-nitroindole) in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Inject the standard via syringe pump and apply a collision energy (CE) ramp from 10 eV to 40 eV.

  • Validation Check: The system is deemed suitable only if the ratio of [M+H - NO]⁺ to [M+H - NO₂]⁺ crosses 1.0 at approximately 20-25 eV. If direct cleavage dominates at low CE, the collision cell gas pressure or voltage calibration requires immediate adjustment.

Phase 2: Sample Preparation
  • Dissolve 7-methyl-4-nitro-1H-indole in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: Matching the sample diluent to the initial LC conditions prevents solvent-induced peak broadening and ensures sharp peak shapes.

Phase 3: LC-MS/MS Acquisition
  • Causality: A slow gradient is employed to separate the target from potential positional isomers (e.g., 7-methyl-5-nitro-1H-indole), which share identical m/z and fragmentation patterns but differ slightly in dipole moment and retention time[1].

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: A (Water + 0.1% FA), B (Acetonitrile + 0.1% FA).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Ionization: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.

  • Fragmentation: Isolate precursor m/z 177.066. Acquire MS/MS spectra at CE 15 eV (to maximize the m/z 147 transition) and CE 35 eV (to maximize the m/z 131 and m/z 104 transitions).

Sources

Comparative

Benchmarking 7-Methyl-4-nitro-1H-indole: A Comparative Guide for Advanced Indole Scaffold Synthesis

Executive Summary Indole scaffolds are privileged structures in medicinal chemistry, serving as the core for countless therapeutics ranging from kinase inhibitors to neurological agents. 7-Methyl-4-nitro-1H-indole is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole scaffolds are privileged structures in medicinal chemistry, serving as the core for countless therapeutics ranging from kinase inhibitors to neurological agents. 7-Methyl-4-nitro-1H-indole is a highly specialized building block that offers unique regiocontrol and electronic properties compared to its simpler analogs, such as 4-nitroindole and 7-methylindole. This guide benchmarks its performance, detailing how the synergistic effects of the 7-methyl and 4-nitro substituents dictate its reactivity, stability, and utility in synthesizing complex therapeutics.

Structural Rationale & Mechanistic Causality

The synthetic utility of 7-methyl-4-nitro-1H-indole is governed by the push-pull electronic dynamics and steric shielding of its specific substituents:

  • 4-Nitro Group (Electronic Deactivation & Synthetic Handle): The strongly electron-withdrawing nitro group at the C4 position decreases the overall electron density of the indole core. This subtly reduces its susceptibility to oxidative degradation compared to unsubstituted indoles, enhancing shelf stability 1[1]. More importantly, it serves as a masked amine. Downstream reduction of the 4-nitro group yields 4-amino-7-methyl-1H-indole, a critical pharmacophore for establishing hydrogen-bond donor interactions in drug-target binding pockets 2[2].

  • 7-Methyl Group (Steric Shielding & Regiocontrol): The presence of a methyl group at the C7 position introduces significant steric bulk adjacent to the N1 nitrogen. Mechanistically, this steric hindrance can slow down or dictate the regioselectivity of transition-metal-catalyzed N-functionalizations (e.g., aza-Wacker oxidations), as the C7 substituent impedes the coordination of the indole nitrogen to metal centers like Palladium3[3]. However, it also acts as a weak electron-donating group, partially offsetting the deactivating effect of the 4-nitro group and maintaining sufficient nucleophilicity at the C3 position for electrophilic aromatic substitution (EAS)4[4].

Comparative Benchmarking

To objectively evaluate 7-methyl-4-nitro-1H-indole, we benchmark it against 4-nitroindole and 7-methylindole across key synthetic parameters.

Performance Metric7-Methyl-4-nitro-1H-indole4-Nitroindole[5][6]7-Methylindole[4][7]
C3-Nucleophilicity (EAS) Moderate (Balanced by push-pull substituents)Low (Deactivated by 4-NO₂ group)High (Prone to over-alkylation)
N1-Alkylation Efficiency Moderate (Sterically hindered by 7-CH₃)High (Unhindered N1 position)Moderate (Sterically hindered by 7-CH₃)
Downstream Amine Access Yes (via C4-Nitro reduction)Yes (via C4-Nitro reduction)No (Requires direct, harsh amination)
Oxidative Stability HighHighLow to Moderate
Cost & Availability Specialty building block (Higher cost)Widely available (Low cost)Widely available (Low cost)

Experimental Methodologies

To validate the utility of 7-methyl-4-nitro-1H-indole, the following self-validating protocols outline its downstream functionalization and reduction.

Protocol 1: Catalytic Reduction to 4-Amino-7-methyl-1H-indole

The reduction of the 4-nitro group is a critical step for accessing 4-amino derivatives. This protocol utilizes catalytic hydrogenation, which avoids the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl) that can sometimes lead to unwanted side reactions or polymerization8[8].

  • Preparation: Dissolve 7-methyl-4-nitro-1H-indole (1.0 mmol) in anhydrous methanol (10 mL) under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% Pd). Causality: Pd/C provides an active surface for H₂ dissociation, while the methanol solvent ensures high solubility of the nitroindole intermediate, facilitating rapid mass transfer9[9].

  • Hydrogenation: Purge the reaction vessel with Hydrogen gas (H₂) and maintain a balloon pressure (1 atm) at room temperature for 4-6 hours. (Note: Ammonium formate can be used as a safer hydrogen transfer agent under reflux if H₂ gas is unavailable).

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 2:1) until the complete disappearance of the yellow nitroindole spot and the appearance of a highly polar, UV-active amine spot.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-amino-7-methyl-1H-indole. Store under inert gas at -20°C to prevent oxidative degradation.

Protocol 2: Electrophilic C3-Functionalization (Amidation)

Despite the deactivating 4-nitro group, the C3 position remains the most nucleophilic carbon on the indole ring.

  • Activation: Dissolve 7-methyl-4-nitro-1H-indole (1.0 mmol) in anhydrous dichloromethane (DCM) at 0°C.

  • Electrophile Addition: Add an electrophilic N-[(benzenesulfonyl)oxy]amide derivative (1.2 mmol) and a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%)4[4]. Causality: The Lewis acid coordinates to the leaving group of the electrophile, enhancing its reactivity toward the moderately nucleophilic C3 position of the indole.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel flash chromatography to yield the 3-amido-7-methyl-4-nitroindole derivative.

Visualizing Synthetic Divergence

G SM 7-Methyl-4-nitro-1H-indole (Starting Material) N_Alk N1-Alkylation (Base, R-X) SM->N_Alk C3_Func C3-Functionalization (Electrophilic Substitution) SM->C3_Func Reduction Nitro Reduction (Pd/C, H2 or NH4HCO2) SM->Reduction Prod1 N-Alkyl-7-methyl- 4-nitroindole N_Alk->Prod1 Prod2 3-Substituted-7-methyl- 4-nitroindole C3_Func->Prod2 Prod3 4-Amino-7-methyl- 1H-indole Reduction->Prod3

Divergent synthetic pathways of 7-methyl-4-nitro-1H-indole toward advanced pharmacophores.

References

  • Chem-Impex. "4-Nitroindole.
  • CymitQuimica. "CAS 4769-97-5: 4-Nitroindole." CymitQuimica.
  • Benchchem. "Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide." Benchchem.
  • Passow, K. T., & Harki, D. A. "4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside..." PMC.
  • Miki, Y., et al.
  • ACS Publications.
  • ACS Publications. "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry.
  • Ortiz, G. X., et al. "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides." PMC.

Sources

Validation

comparative analysis of substituted nitroindoles vs 7-methyl-4-nitro-1H-indole

Comparative Analysis: Substituted Nitroindoles vs. 7-Methyl-4-nitro-1H-indole As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize downstream drug discovery workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: Substituted Nitroindoles vs. 7-Methyl-4-nitro-1H-indole

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize downstream drug discovery workflows. The indole scaffold is a ubiquitous, privileged structure in medicinal chemistry. Within this class, nitroindoles serve as highly versatile intermediates. The nitro group not only directs electrophilic and nucleophilic aromatic substitutions through its strong electron-withdrawing nature but also functions as a masked amine, readily reducible to yield aminoindoles for late-stage functionalization[1].

This guide provides an objective, data-driven comparison between general substituted nitroindoles (specifically 3-nitroindoles) and a highly specialized regioisomer: 7-methyl-4-nitro-1H-indole . We will examine their structural paradigms, synthetic methodologies, and applications in drug development.

Structural and Electronic Paradigm

Understanding the causality behind substituent effects is critical for predicting reactivity and receptor binding.

General Substituted Nitroindoles (e.g., 3-Nitroindoles): The 3-nitroindole core is a foundational precursor for synthesizing complex bioactive molecules, including the anti-diabetic agent N-(1H-indol-3-yl)-guanidine, cruciferous phytoalexins like isocyalexin A, and potent NMDA receptor ligands[2],[1]. The nitro group at the C3 position strongly withdraws electron density from the pyrrole ring. This alters the pKa of the indole N-H and deactivates the core towards further electrophilic attack, making it highly stable but requiring specialized catalytic methods for functionalization.

7-Methyl-4-nitro-1H-indole: In contrast, 7-methyl-4-nitro-1H-indole presents a unique bifunctional profile. The C4-nitro group deactivates the benzenoid ring, making it an excellent precursor for 4-aminoindoles—critical hinge-binding motifs in kinase inhibitor design. Simultaneously, the C7-methyl group introduces significant steric hindrance adjacent to the indole nitrogen[3]. From a mechanistic standpoint, this steric bulk restricts the rotational freedom of N-substituents and shields the N-H hydrogen bond donor. This shielding is frequently exploited to improve the target residence time, lipophilicity, and selectivity of kinase inhibitors.

Mechanistic Workflows & Pharmacophore Mapping

SynthesisWorkflow Start Starting Materials Method1 Pd-Catalyzed Coupling (Microwave) Start->Method1 Method2 Grignard Addition & Pb(OAc)4 Oxidation Start->Method2 Path1 3-Nitroindoles App1 Anti-diabetics & Phytoalexins Path1->App1 Path2 7-Methyl-4-nitro-1H-indole App2 Kinase Inhibitors Path2->App2 Method1->Path1 Method2->Path2

Workflow comparing the synthesis and application of 3-nitroindoles vs 7-methyl-4-nitro-1H-indole.

Pharmacophore Indole Indole Scaffold Sub1 3-Nitro Group (Strongly Withdrawing) Indole->Sub1 Sub2 4-Nitro Group (Reducible to 4-Amino) Indole->Sub2 Sub3 7-Methyl Group (Steric N-H Shielding) Indole->Sub3

Structural impacts of specific substitutions on the indole pharmacophore.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between synthesizing general 3-nitroindoles versus the specific 7-methyl-4-nitro-1H-indole regioisomer.

ParameterGeneral 3-Nitroindoles7-Methyl-4-nitro-1H-indole
Primary Synthetic Route Intramolecular arene-alkene coupling[1]Grignard addition followed by oxidation[3]
Catalyst / Reagent Pd(PPh3)4 (Microwave-assisted)[1]Methylmagnesium chloride / Pb(OAc)4[3]
Yield Profile Moderate to Good (Substrate dependent)[1]~42% (Total yield of regioisomer mixture)[3]
Regioselectivity Complete (Directed by enamine precursor)[1]Mixed (Yields 5:2 ratio of 5-Me to 7-Me isomers)[3]
Key Structural Attribute Electron-withdrawing C3 handleSteric N-H shielding & reducible C4-NO2
Downstream Applications NMDA ligands, Anti-diabetics[1]Kinase inhibitor scaffolds

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can troubleshoot deviations in real-time.

Protocol A: Microwave-Assisted Synthesis of 3-Nitroindoles[1]

Causality: Traditional nitration of indoles utilizes highly acidic conditions (e.g., nitrous acid, benzoyl nitrate), leading to poor regioselectivity and functional group degradation[1]. By pre-installing the nitro group on an enamine and utilizing a Pd-catalyzed C-H activation under microwave irradiation, we bypass electrophilic aromatic substitution entirely. Microwave heating rapidly overcomes the high activation barrier of the rate-limiting C-H insertion step.

  • Preparation: Dissolve the N-aryl β-nitroenamine precursor in a microwave-compatible solvent (e.g., DMF).

  • Catalyst Addition: Add 5-10 mol% of Pd(PPh3)4.

    • Self-Validation Check: The solution should exhibit a pale yellow hue, confirming the active Pd(0) species is in solution and not oxidized to Pd(II) black.

  • Irradiation: Subject the sealed vessel to microwave irradiation (typically 150 °C) for 10–20 minutes.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the highly conjugated, brightly UV-active enamine spot confirms successful cyclization.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to isolate the 3-nitroindole.

Protocol B: Regioselective Synthesis of 7-Methyl-4-nitro-1H-indole[3]

Causality: Direct electrophilic methylation of 4-nitroindole is unselective and prone to over-alkylation. Instead, a nucleophilic Grignard addition to the electron-deficient nitroarene system is employed. The bulky methylmagnesium chloride attacks the less sterically hindered positions (C5 and C7). Subsequent oxidation with Lead(IV) acetate (Pb(OAc)4) rearomatizes the system, permanently trapping the methyl group[3].

  • Grignard Addition: Dissolve 4-nitroindole in anhydrous THF containing HMPA. Cool the system to -30 °C using a salt-ice bath. Slowly add 3 equivalents of 3M methylmagnesium chloride.

    • Self-Validation Check: The solution will rapidly turn dark, indicating the formation of the anionic Meisenheimer-type intermediate.

  • Oxidative Rearomatization: Stir for 15 minutes at -30 °C, then rapidly introduce a solution of Pb(OAc)4 in CH2Cl2 and glacial acetic acid.

    • Self-Validation Check: A distinct color shift and mild exotherm indicate the oxidative rearomatization of the indole core.

  • Quenching & Separation: Remove from the cooling bath and stir at room temperature for 1 hour. Add ethylene glycol to quench excess oxidant. Filter the suspension and purify the crude product via silica gel chromatography (hexane/ethyl acetate = 4/1).

    • Note: This will yield a yellow solid mixture of 5-methyl-4-nitroindole and 7-methyl-4-nitroindole (typically a 5:2 ratio), which can be further separated or carried forward depending on the synthetic target[3].

References

  • [2] Efficient and Versatile Synthesis of Indoles from Enamines and Imines by Cross‐Dehydrogenative Coupling. Scite.ai. 2

  • [1] Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. PMC / NIH.gov. 1

  • [3] Supporting Information for Angew. Chem. Int. Ed. 2004. Wiley-VCH. 3

Sources

Comparative

A Senior Application Scientist's Guide to Validating Computational Docking Models for 7-methyl-4-nitro-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Imperative of Predictive Accuracy The indole scaffold is a cornerstone in medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Imperative of Predictive Accuracy

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including those with anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The compound 7-methyl-4-nitro-1H-indole, a specific derivative, represents a frontier for investigation. While direct experimental data on its biological targets are not extensively published, its structural motifs—a lipophilic methyl group and an electron-withdrawing nitro group—suggest a distinct pharmacological potential.[4]

Computational molecular docking is an indispensable tool for rapidly screening and prioritizing such novel compounds against protein targets.[5] However, the predictions of these in silico models are not infallible.[5] Their reliability hinges on rigorous validation. Without it, computational predictions are mere hypotheses, carrying a high risk of failure in subsequent, resource-intensive experimental stages.

This guide provides a comprehensive, multi-pillared framework for validating computational docking models, using 7-methyl-4-nitro-1H-indole as our focal point. As no publically available co-crystal structure exists for this specific ligand, we will operate under a common real-world scenario: establishing a robust, validated docking protocol for a novel compound against a hypothesized or known protein target. We will dissect the causality behind each validation step, ensuring that the described workflow is a self-validating system grounded in scientific integrity.

Pillar 1: Foundational Validation – Can the Model Recapitulate the Known Truth?

The most fundamental test of a docking protocol is its ability to reproduce a known, experimentally determined binding pose.[6] This process, known as redocking or self-docking, serves as the primary benchmark for the sampling algorithm and scoring function of the chosen software.[7] A failure at this stage invalidates the entire setup for more complex predictions.

Core Metric: Root Mean Square Deviation (RMSD)

The primary quantitative measure for redocking success is the Root Mean Square Deviation (RMSD) of atomic positions.[8] It calculates the average distance between the atoms of the docked ligand pose and the experimental (e.g., crystallographic) pose after optimal superimposition.[8][9] A successful redocking is typically defined by an RMSD value of less than 2.0 Ångströms (Å), as this threshold generally indicates that the key binding interactions have been correctly identified.[10][11]

Experimental Protocol: Redocking Workflow
  • Target-Ligand Selection : Obtain a high-resolution crystal structure of your target protein co-crystallized with a ligand that is structurally analogous to 7-methyl-4-nitro-1H-indole. This structure will serve as your ground truth. For this guide, we will hypothesize a kinase target, given the prevalence of indole-based kinase inhibitors.[12]

  • Protein Preparation : Prepare the protein structure. This is a critical step that involves adding hydrogen atoms, assigning correct protonation states to residues (especially histidines), and optimizing the hydrogen-bonding network.[6][13] This ensures a chemically realistic representation of the binding site.

  • Ligand Extraction & Preparation : Extract the co-crystallized ligand from the protein structure. Re-prepare this ligand by assigning charges and generating a valid 3D conformation. This removes any potential bias from its bound state.

  • Binding Site Definition : Define the docking grid or search space. This is typically a cubic box centered on the position of the extracted experimental ligand, ensuring the docking algorithm confines its search to the relevant active site.[6]

  • Docking Execution : Dock the prepared ligand back into the prepared protein using your chosen software (e.g., AutoDock Vina, Glide, GOLD).[13][14][15] Generate a set number of binding modes (e.g., 10-20).

  • Pose Analysis & RMSD Calculation : Superimpose the top-ranked docked pose with the original experimental pose and calculate the heavy-atom RMSD.[16]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_validate Validation PDB Select Co-Crystal Structure (Protein + Analog Ligand) PrepP Prepare Protein (Add H, Assign Protonation) PDB->PrepP PrepL Extract & Prepare Ligand PDB->PrepL DefineSite Define Binding Site Grid PrepP->DefineSite RunDock Execute Redocking PrepL->RunDock DefineSite->RunDock CalcRMSD Superimpose & Calculate RMSD RunDock->CalcRMSD Result RMSD < 2.0 Å ? CalcRMSD->Result Success Protocol Validated Result->Success Yes Failure Protocol Invalid (Re-evaluate Parameters) Result->Failure No

Caption: Redocking workflow to validate pose prediction accuracy.

Comparative Data: Hypothetical Redocking Performance

The table below illustrates hypothetical results from a redocking experiment using three common docking programs. This data serves to compare their ability to reproduce the known binding pose of a structural analog.

Docking SoftwareTop-Ranked Pose RMSD (Å)Scoring FunctionNotes
AutoDock Vina [17]1.15Vina ScoreOpen-source, widely used, known for speed.[14][18]
Schrödinger Glide (SP) [19]0.89GlideScoreCommercial, high-accuracy, uses a hierarchical search.[20][21]
CCDC GOLD [13]0.98GoldScoreCommercial, known for handling ligand flexibility.[22][23]

Pillar 2: Assessing Screening Power – Can the Model Distinguish Friend from Foe?

A validated docking protocol must not only predict the correct pose but also differentiate true binding molecules (actives) from a vast sea of chemically similar but inactive molecules (decoys).[24] This is the essence of virtual screening. An enrichment study is the gold standard for validating this capability.[25]

Core Metrics: Enrichment Factor (EF) and ROC AUC
  • Enrichment Factor (EF) : Measures how much better the model is at finding active compounds compared to a random selection. An EF at 1% (EF1%) calculates the concentration of actives found in the top 1% of the ranked database compared to their overall concentration.[24][26] Higher EF values indicate better early enrichment, which is crucial for cost-effective screening.

  • Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) : The ROC curve plots the true positive rate against the false positive rate. The AUC provides a single value representing the model's ability to distinguish between actives and decoys across all ranking thresholds.[27] An AUC of 1.0 is a perfect classifier, while 0.5 is no better than random chance.[28]

Experimental Protocol: Enrichment Study Workflow
  • Library Assembly : Create a compound library consisting of:

    • Actives : A set of known active ligands for your protein target. These should be structurally diverse.

    • Decoys : A much larger set of molecules that are physically similar to the actives (e.g., same molecular weight, logP) but topologically distinct and presumed to be inactive. The Database of Useful Decoys, Enhanced (DUD-E) is an excellent resource for generating these.[27]

  • Ligand Preparation : Prepare all molecules in the library (actives and decoys) for docking, ensuring correct 3D structures and ionization states.

  • Virtual Screening : Dock the entire library against the prepared target protein using the protocol validated in Pillar 1.

  • Ranking : Rank all molecules based on their docking scores, from best (most favorable) to worst.

  • Metric Calculation : Use the ranked list and the list of known actives to calculate the EF (e.g., at 1%, 5%, 10%) and the ROC AUC.[28][29]

G cluster_prep Library & Target Preparation cluster_screen Screening & Evaluation cluster_metrics Performance Metrics Actives Assemble Known Actives Library Combine into Screen Library Actives->Library Decoys Generate Decoys (e.g., DUD-E) Decoys->Library V_Screen Run Virtual Screen (Dock Entire Library) Library->V_Screen Protein Prepare Target Protein Protein->V_Screen Rank Rank All Molecules by Score V_Screen->Rank Calculate Calculate Enrichment Metrics Rank->Calculate EF Enrichment Factor (EF) Calculate->EF AUC ROC AUC Calculate->AUC

Caption: Workflow for an enrichment study to validate screening power.

Comparative Data: Hypothetical Enrichment Performance

This table shows hypothetical enrichment results, comparing how well different docking programs can prioritize active compounds for our target.

Docking SoftwareEF at 1%ROC AUCNotes
AutoDock Vina 12.50.72Good performance for an open-source tool, suitable for large-scale initial screens.[26]
Schrödinger Glide (XP) 25.80.85Extra Precision (XP) mode is designed for higher accuracy and better enrichment.[15]
CCDC GOLD (ChemPLP) 21.30.81The ChemPLP scoring function is often effective for virtual screening.[13]

Pillar 3: Correlating Score with Potency – Does a Better Score Mean a Tighter Binder?

While docking scores are instrumental for ranking, they are not absolute binding free energies.[18] A crucial validation step is to determine if the scoring function can rank a series of known ligands in an order that correlates with their experimentally determined binding affinities (e.g., Ki, Kd, or IC50). A strong correlation provides confidence that the model can be used to prioritize potent compounds.

Core Metric: Coefficient of Determination (R²)

The correlation between docking scores and experimental binding affinities is typically assessed using the Pearson correlation coefficient (r) or, more commonly, the coefficient of determination (R²). An R² value closer to 1.0 indicates a stronger linear relationship, suggesting the scoring function is effectively capturing the energetic contributions to binding.

Experimental Protocol: Score-Affinity Correlation
  • Select Compound Series : Gather a set of at least 10-15 structurally related compounds with experimentally measured binding affinities against your target protein. This series should span a reasonable range of potencies (e.g., several orders of magnitude).

  • Dock Compound Series : Dock each compound into the target protein using your validated protocol.

  • Data Plotting : Create a scatter plot with the experimental binding affinity (typically as pKi or log(1/IC50)) on the y-axis and the computational docking score on the x-axis.

  • Statistical Analysis : Perform a linear regression analysis to calculate the R² value for the dataset.

Comparative Data: Hypothetical Score vs. Affinity Correlation

This table illustrates the expected outcome of a correlation study. Note that achieving a very high R² is challenging due to the inherent approximations in scoring functions.

Docking SoftwareScoring FunctionR² vs. Experimental pKiInterpretation
AutoDock Vina Vina Score0.55Moderate correlation, useful for rank-ordering but less precise for affinity prediction.[18]
Schrödinger Glide (XP) GlideScore0.68Good correlation, indicating the scoring function captures key binding determinants.
CCDC GOLD (GoldScore) GoldScore0.62Solid performance, demonstrating a reliable link between score and potency.

Conclusion: An Integrated Approach to Trustworthy Models

Validating a computational docking model is not a single step but a multi-faceted process. For a novel molecule like 7-methyl-4-nitro-1H-indole, where specific experimental data may be sparse, establishing a rigorously validated protocol is paramount before committing to synthesis and biological testing.

The three pillars described here—Pose Prediction Accuracy , Screening Power , and Score-Affinity Correlation —form a self-reinforcing framework. A model that can successfully reproduce a known binding pose (Pillar 1), distinguish active ligands from decoys (Pillar 2), and produce scores that correlate with experimental potency (Pillar 3) is a trustworthy and powerful tool. By systematically applying these validation principles, researchers can significantly increase the probability that their top in silico hits will become successful in vitro leads, accelerating the entire drug discovery pipeline.

References

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  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

Sources

Validation

GC-MS vs. LC-MS/MS for the Quantification of 7-Methyl-4-nitro-1H-indole: A Technical Comparison Guide

For researchers and drug development professionals, the accurate quantification of indole derivatives is a critical analytical bottleneck. 7-Methyl-4-nitro-1H-indole (MW: ~176.17 g/mol ) presents a unique analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate quantification of indole derivatives is a critical analytical bottleneck. 7-Methyl-4-nitro-1H-indole (MW: ~176.17 g/mol ) presents a unique analytical challenge: it is a semi-volatile, intermediate-polarity aromatic compound featuring a highly electronegative and thermally labile nitro group.

Choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates not only the sensitivity of your assay but also its susceptibility to matrix effects and thermal artifacts[1]. This guide objectively compares both platforms, providing field-proven methodologies, causality-driven protocols, and quantitative data to optimize your analytical workflows.

Analyte Profiling & Ionization Chemistry

To design a robust assay, we must first understand the physicochemical behavior of 7-methyl-4-nitro-1H-indole:

  • Volatility vs. Thermal Stability: While its low molecular weight makes it amenable to GC separation, the -NO₂ group is prone to thermal reduction or decomposition at temperatures exceeding 250°C[2].

  • Ionization Dynamics: In LC-MS, neutral nitroaromatics lack easily ionizable acidic or basic protons, making standard Electrospray Ionization (ESI) highly inefficient. However, the electronegative nitro group readily undergoes non-dissociative electron capture to form stable radical anions ([M]•⁻)[3]. Consequently, Atmospheric Pressure Chemical Ionization (APCI) in negative mode routinely yields up to a 20-fold increase in detector response compared to ESI for nitroaromatics[4].

Quantitative Data Comparison

The following table synthesizes expected performance metrics for 7-methyl-4-nitro-1H-indole across different MS platforms, grounded in validated methodologies for structurally analogous nitroaromatics and nitroindoles[2],[5].

Performance ParameterGC-MS (EI-SIM)GC-MS (NCI-SIM)LC-MS/MS (APCI- Negative)LC-MS/MS (ESI- Negative)
Limit of Detection (LOD) 1.0 – 5.0 ng/mL0.05 – 0.5 ng/mL0.1 – 0.5 ng/mL5.0 – 20.0 ng/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude4 – 5 orders of magnitude3 orders of magnitude
Thermal Degradation Risk Moderate (Inlet dependent)Moderate (Inlet dependent)NoneNone
Matrix Effect Susceptibility LowLow to ModerateModerateHigh (Ion Suppression)
Optimal Application Clean matrices, structural confirmationTrace environmental screeningHigh-throughput bioanalysisNot recommended

Decision Workflow

Use the following decision matrix to select the optimal platform based on your sample matrix and throughput requirements[6].

Workflow Start Target: 7-methyl-4-nitro-1H-indole Decision Assess Sample Matrix & Throughput Start->Decision Path1 Clean Matrix / High Resolution Decision->Path1 Volatile/Simple Path2 Complex Matrix / High Throughput Decision->Path2 Labile/Biological GC GC-MS (EI or NCI) Maintain Inlet < 250°C Path1->GC LC LC-MS/MS (APCI-) Electron Capture Ionization Path2->LC Out1 Quantification: SIM Mode GC->Out1 Out2 Quantification: MRM Mode LC->Out2

Decision matrix for selecting GC-MS vs LC-MS/MS for 7-methyl-4-nitro-1H-indole quantification.

Experimental Protocols & System Self-Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every critical parameter is paired with its underlying chemical causality.

Method A: GC-MS (Electron Ionization) Workflow

Best for: Environmental samples, raw material impurity profiling, and highly volatile matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Step: Spike 1 mL of aqueous sample with 10 µL of ¹³C₆-labeled internal standard (IS). Extract with 2 mL of dichloromethane (DCM). Evaporate the organic layer under nitrogen and reconstitute in 100 µL of hexane.

    • Causality: DCM efficiently partitions the semi-polar nitroindole away from highly polar matrix interferents. The isotopically labeled IS corrects for extraction losses, making the recovery calculation self-validating.

  • Injection Parameters:

    • Step: Inject 1 µL in splitless mode using a ultra-inert deactivated liner. Strictly maintain the inlet temperature at 220°C.

    • Causality: Nitroaromatics are highly susceptible to thermal degradation. Temperatures above 250°C will catalyze the reduction of the -NO₂ group to an amine (-NH₂), destroying assay linearity and sensitivity[2].

  • Chromatographic Separation:

    • Step: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Ramp oven from 80°C to 280°C at 15°C/min.

  • Detection (SIM Mode):

    • Step: Operate at 70 eV. Monitor the quantifier ion at m/z 176 ([M]⁺) and the qualifier ion at m/z 130 ([M-NO₂]⁺).

    • Self-Validation: The system automatically flags any sample where the 176/130 m/z ratio deviates by more than ±15% from the calibration standard, ensuring peak purity and absence of co-eluting matrix interference.

Method B: LC-MS/MS (APCI Negative) Workflow

Best for: Pharmacokinetic (PK) studies, complex biological matrices (plasma/serum), and high-throughput screening[6].

  • Sample Preparation (Protein Precipitation):

    • Step: To 50 µL of plasma, add 10 µL of ¹³C₆-IS and 150 µL of ice-cold acetonitrile. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an autosampler vial.

    • Causality: Acetonitrile rapidly denatures plasma proteins while keeping the target analyte highly soluble.

  • Chromatographic Separation:

    • Step: Inject 5 µL onto a C18 UPLC column (1.7 µm, 50 × 2.1 mm). Run a 4-minute gradient from 10% to 90% Methanol in Water (both containing 0.1% formic acid).

    • Causality: The short UPLC column and steep organic gradient ensure a sharp, symmetrical peak, maximizing the signal-to-noise ratio for high-throughput demands.

  • Ionization (APCI Negative Mode):

    • Step: Utilize an APCI source with a corona discharge current of 3-5 µA and a vaporizer temperature of 350°C.

    • Causality: Standard ESI relies on liquid-phase deprotonation, which fails for neutral indoles. APCI creates a plasma where the highly electronegative nitro group captures thermal electrons (non-dissociative electron capture), efficiently yielding the [M]•⁻ radical anion at m/z 176[3],[4].

  • Detection (Multiple Reaction Monitoring - MRM):

    • Step: Monitor the transitions m/z 176.0 → 146.0 (loss of NO, Quantifier) and m/z 176.0 → 130.0 (loss of NO₂, Qualifier).

    • Self-Validation: The exact co-elution of the ¹³C₆-IS with the target analyte perfectly compensates for any ionization suppression occurring in the APCI source, validating the quantitative accuracy of the run.

Conclusion & Recommendations

For the quantification of 7-methyl-4-nitro-1H-indole, the choice of analytical platform must be dictated by the sample matrix and the specific ionization chemistry of the nitro group.

  • If you are operating in drug development or bioanalysis , LC-MS/MS utilizing APCI in negative mode is the superior choice. It bypasses the thermal lability of the nitro group and leverages electron capture for exceptional sensitivity[4].

  • If you are conducting environmental monitoring or impurity profiling in clean matrices, GC-MS remains a highly robust tool, provided that inlet temperatures are strictly controlled to prevent thermal artifacts[2],[7].

References
  • [1] Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Arome Science. URL:[Link]

  • [6] Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma. URL: [Link]

  • [3] ResearchGate. "LC-Electron capture APCI-MS for the determination of nitroaromatic compouds." ResearchGate. URL: [Link]

  • [4] Cassada, D. A., et al. "Sensitive determination of RDX, nitroso-RDX metabolites, and other munitions in ground water by solid-phase extraction and isotope dilution liquid chromatography-atmospheric pressure electro-spray ionization mass spectrometry." PubMed (J Chromatogr A). URL:[Link]

  • [7] Copernicus ACP. "Molecular analysis of secondary organic aerosol and brown carbon from the oxidation of indole." Copernicus. URL: [Link]

Sources

Comparative

Mechanistic Divergence: Agrochemical vs. Pharmaceutical Applications

Evaluating Biological Activity of 7-Methyl-4-nitro-1H-indole Analogs: A Comparative Guide The 7-methyl-4-nitro-1H-indole scaffold represents a highly privileged, yet synthetically challenging, pharmacophore in both agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Biological Activity of 7-Methyl-4-nitro-1H-indole Analogs: A Comparative Guide

The 7-methyl-4-nitro-1H-indole scaffold represents a highly privileged, yet synthetically challenging, pharmacophore in both agrochemical and pharmaceutical development. The presence of the electron-withdrawing nitro group at the C4 position fundamentally alters the electronic landscape of the indole ring, dampening its intrinsic nucleophilicity while unlocking unique binding interactions. As a Senior Application Scientist, I have evaluated numerous indole derivatives, and the 4-nitroindole analogs consistently demonstrate divergent, highly specific biological activities—ranging from potent phytotoxicity in thaxtomin analogs to selective Protein Kinase C (PKC) activation in indolactam derivatives[1][2].

This guide objectively compares the biological performance of 7-methyl-4-nitro-1H-indole analogs against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

The functional utility of the 4-nitroindole core is dictated by its structural presentation and the biological system .

  • Phytotoxic Agents (Thaxtomin Analogs): In the context of herbicides, the 4-nitroindole fragment is non-negotiable for phytotoxicity. It acts by inhibiting plant cellulose biosynthesis. Analogs lacking the nitro group exhibit a near-complete loss of herbicidal efficacy, demonstrating that the electronic properties of the nitro group are essential for target engagement[1].

  • Kinase Modulators (Indolactam-V10 Analogs): Conversely, in mammalian systems, 4-nitroindole serves as a precursor for indolactam-V derivatives. By incorporating a hexyl group and expanding the lactam ring (e.g., 1-hexylindolactam-V10), researchers exploit CH/π interactions between the indole ring and the PKC C1 domain. This structural tuning achieves selective translocation of novel PKC (nPKC) isozymes over conventional PKCs[2].

Pathway cluster_0 Agrochemical (Thaxtomin Analogs) cluster_1 Pharmaceutical (Indolactam Analogs) Indole 4-Nitro-1H-indole Scaffold Cellulose Cellulose Biosynthesis Inhibition Indole->Cellulose Plant Targets PKC nPKC C1 Domain Binding Indole->PKC Mammalian Cells Phyto Phytotoxicity (Herbicidal Action) Cellulose->Phyto Transloc PKC Translocation & Activation PKC->Transloc

Divergent biological pathways of 4-nitroindole analogs in plant and mammalian systems.

Quantitative Performance Comparison

To benchmark the 7-methyl-4-nitro-1H-indole analogs, we must evaluate their performance metrics against standard benchmarks in their respective functional domains.

Compound Class / AnalogPrimary Biological TargetActivity Metric (IC50 / EC50)Selectivity Profile
Thaxtomin C (Natural) Plant Cellulose Synthesis187.5 g/ha (in vivo efficacy)Broad-spectrum herbicidal[1]
Des-nitro Thaxtomin Plant Cellulose Synthesis>1000 g/ha (Inactive)None (Demonstrates nitro dependency)
1-Hexylindolactam-V10 nPKC C1 Domain0.1 – 1.0 μMHigh (Prefers nPKC over cPKC)[2]
Indolactam-V (Standard) General PKC C1 Domain~10 nMLow (Activates both nPKC and cPKC)
4-Nitrotryptophan TrpB Enzyme (Biocatalysis)>80% Conversion YieldSpecific to TrpB E104 mutant[3]

Self-Validating Experimental Methodologies

A critical bottleneck in evaluating 7-methyl-4-nitro-1H-indole analogs is their synthesis and subsequent biological validation. The electron-withdrawing nature of the nitro group makes traditional chemical synthesis low-yielding. Below are field-proven, self-validating protocols for biocatalytic synthesis and biological evaluation.

Protocol 1: Biocatalytic Synthesis via Engineered TrpB

Causality & Rationale: The indole nitrogen in 4-nitroindole is a poor nucleophile due to the C4-nitro group. If wild-type TrpB is used, the amino-acrylate intermediate undergoes hydrolytic decomposition to pyruvate before the indole can react. By utilizing the TrpB E104 mutant, the active site is structurally altered to protect the amino-acrylate from degradation, forcing the reaction with the stubborn nitroindole substrate[3]. Self-Validation Mechanism: The protocol includes a parallel reaction with wild-type TrpB. If the wild-type yields product, the substrate is not genuinely electron-deficient, indicating a potential structural error in the starting material.

Step-by-Step Workflow:

  • Preparation: Prepare a 50 mM potassium phosphate buffer (pH 8.0) containing 20 mM L-serine and 10 mM 7-methyl-4-nitro-1H-indole.

  • Enzyme Addition: Add 10 μM of purified Pyrococcus furiosus TrpB E104 mutant to the reaction vessel. In a parallel control vessel, add 10 μM wild-type TrpB.

  • Incubation: Incubate the reactions at 75°C for 12 hours. The high temperature leverages the thermostability of the P. furiosus enzyme to increase substrate solubility.

  • Quenching & Analysis: Quench the reaction with 1 volume of methanol. Centrifuge at 10,000 x g for 10 minutes.

  • Validation: Analyze the supernatant via HPLC (C18 column, gradient acetonitrile/water). The E104 mutant should show >80% conversion to the tryptophan analog, while the wild-type control should yield <5%[3].

Protocol 2: PKC Translocation Assay for Indolactam Analogs

Causality & Rationale: To evaluate the biological activity of synthesized indolactam analogs, we measure PKC translocation rather than mere in vitro binding. Translocation from the cytosol to the plasma membrane is the definitive hallmark of kinase activation in living cells. Self-Validation Mechanism: We co-transfect cells with GFP-tagged novel PKC (nPKC) and RFP-tagged conventional PKC (cPKC). A truly selective 1-hexylindolactam-V10 analog will only translocate the GFP signal, providing an internal, single-cell control for selectivity[2].

Step-by-Step Workflow:

  • Cell Culture: Seed HeLa cells in glass-bottom 35mm dishes and culture until 70% confluent.

  • Transfection: Co-transfect cells with plasmids encoding GFP-nPKC (e.g., PKCδ) and RFP-cPKC (e.g., PKCα) using a standard lipofection reagent. Incubate for 24 hours.

  • Starvation: Replace media with serum-free DMEM for 4 hours to establish a baseline cytosolic localization of both kinases.

  • Treatment: Treat cells with 0.5 μM of the 7-methyl-4-nitro-1H-indole derived indolactam analog.

  • Imaging & Quantification: Perform live-cell confocal microscopy. Quantify the membrane-to-cytosol fluorescence ratio for both GFP and RFP channels over 30 minutes. Selective analogs will exhibit a >3-fold increase in GFP membrane localization with no significant change in RFP localization[2].

Workflow Substrate Nitroindole Derivatives Biocat TrpB E104 Mutant Biocatalysis Substrate->Biocat Serine Purify HPLC Purification Biocat->Purify Yield >80% Assay HeLa Cell PKC Translocation Purify->Assay 0.5 μM Quant Confocal Quantification Assay->Quant

Workflow for biocatalytic synthesis and biological evaluation of nitroindole analogs.

References

  • Synthesis and biological evaluations of a series of thaxtomin analogues - PubMed. Available at: 1

  • Synthesis, Conformational Analysis, and Biological Evaluation of 1-Hexylindolactam-V10 as a Selective Activator for Novel Protein Kinase C Isozymes - Journal of Medicinal Chemistry, ACS Publications. Available at: 2

  • Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - Journal of the American Chemical Society. Available at:3

Sources

Validation

Comprehensive Spectroscopic Validation Guide: 7-Methyl-4-nitro-1H-indole vs. Regioisomer Alternatives

The synthesis and analytical validation of substituted indoles remain critical bottlenecks in early-stage drug discovery. Specifically, the introduction of alkyl groups onto nitroindoles often yields complex regioisomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and analytical validation of substituted indoles remain critical bottlenecks in early-stage drug discovery. Specifically, the introduction of alkyl groups onto nitroindoles often yields complex regioisomeric mixtures due to competing electronic and steric directing effects. This guide provides an objective, comparative analysis of synthesis routes and spectroscopic validation techniques for 7-methyl-4-nitro-1H-indole , contrasting its analytical profile directly against its primary synthetic byproduct, 5-methyl-4-nitro-1H-indole .

The Regioselectivity Challenge in Synthesis

When synthesizing 7-methyl-4-nitro-1H-indole, chemists typically choose between two primary pathways, each presenting distinct analytical challenges:

  • Route A: Direct Nucleophilic Alkylation (The Regioisomer Challenge) Direct addition of methylmagnesium chloride to 4-nitroindole, followed by oxidation (e.g., with Pb(OAc)₄), relies on the electron-withdrawing nature of the C4-nitro group to activate the ring[1]. However, this nucleophilic attack occurs at both the C5 (ortho-like) and C7 (para-like) positions. Due to complex transition-state electronics, this yields a crude mixture heavily favoring the unwanted 5-methyl-4-nitroindole over the target 7-methyl-4-nitroindole in a 5:2 ratio[1].

  • Route B: Modified Leimgruber-Batcho Synthesis (The Regiospecific Alternative) To bypass isomer separation, a bottom-up approach starting from 2-methyl-6-nitrobenzaldehyde can be employed. Through Knoevenagel condensation with an active methylene compound followed by reductive cyclization, the 7-methyl-4-nitroindole core is constructed regiospecifically[2]. While this avoids isomer contamination, it requires rigorous validation to ensure complete cyclization and absence of unreacted intermediates[2].

G A Route A: 4-nitroindole (Direct Alkylation) B CH3MgCl, THF Pb(OAc)4 Oxidation A->B Grignard Addition C Crude Mixture (5-Methyl & 7-Methyl Isomers) B->C 5:2 Regioisomer Ratio F Silica Gel Chromatography (Hexane/EtOAc) C->F Purification D Route B: 2-Methyl-6-nitrobenzaldehyde (Leimgruber-Batcho) E Knoevenagel Condensation & Reductive Cyclization D->E Regiospecific Synthesis G Isolated 7-methyl-4-nitro-1H-indole (Target Product) E->G Direct Isolation F->G Isomer Separation H Orthogonal Spectroscopic Validation (1H NMR, HMBC, HRMS, IR) G->H Analytical Confirmation

Synthesis routes and validation workflow for 7-methyl-4-nitro-1H-indole.

Comparative Spectroscopic Validation

Because Route A produces structurally similar isomers with identical molecular weights, standard low-resolution techniques are insufficient. A self-validating analytical workflow must employ orthogonal spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to confirm the exact empirical formula (C₉H₈N₂O₂). Both the 7-methyl and 5-methyl isomers will exhibit an identical theoretical molecular ion mass ( M+ ) of 176.0586[1]. While HRMS (DEI) definitively proves that alkylation occurred, it possesses zero diagnostic value for differentiating the regioisomers.

1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)

1D NMR provides the first layer of structural differentiation.

  • Methyl Shift Causality: The methyl protons in the 7-position reside in a slightly different magnetic anisotropic cone generated by the indole nitrogen and the adjacent aromatic ring current, causing them to resonate slightly more upfield (δ 2.61 ppm)[3] compared to the 5-methyl protons (δ 2.68 ppm)[1].

  • Aromatic Splitting: The 7-methyl isomer exhibits a distinct doublet at δ 7.07 (J=8 Hz) and δ 8.09[3], whereas the 5-methyl isomer shows doublets at δ 7.10 (J=10 Hz) and δ 7.53 (J=10 Hz)[1]. The difference in J -coupling constants is a direct result of the varying spatial relationships (ortho vs. meta coupling) between the remaining aromatic protons.

2D NMR (HMBC) - The Definitive Proof

To establish absolute regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range (typically 2- to 3-bond, 2JCH​ and 3JCH​ ) couplings between protons and carbons.

  • In the 5-methyl isomer, the methyl protons will show strong 3J correlations to C4 and C6[1].

  • In the 7-methyl isomer, the methyl protons will correlate to the bridgehead carbon (C8) and C6, definitively mapping the methyl group to the 7-position adjacent to the indole nitrogen.

Quantitative Data Comparison

The following table summarizes the benchmark spectroscopic data used to distinguish the target product from its primary alternative isomer.

Spectroscopic Parameter7-Methyl-4-nitro-1H-indole5-Methyl-4-nitro-1H-indoleDiagnostic Value
¹H NMR (Methyl Group) δ 2.61 (3H, s)δ 2.68 (3H, s)Moderate (Small chemical shift difference)
¹H NMR (Aromatic H) δ 7.07 (1H, d, J=8Hz), 8.09 (1H, d)δ 7.10 (1H, d, J=10Hz), 7.53 (1H, d, J=10Hz)High (Distinct coupling constants mapping substitution)
¹H NMR (Indole NH) δ 8.51 (1H, br. s)δ 8.59 (1H, s)Low (Highly concentration/solvent dependent)
HRMS (DEI, M+ ) m/z 176.0579 (Found)m/z 176.0579 (Found)None for isomer differentiation; Critical for formula
Melting Point 173.5 - 174.0 °CN/A (Often isolated as a foam/oil)Moderate
HMBC (2D NMR) 3J coupling to C6, C8 3J coupling to C4, C6Critical (Definitive regiochemical assignment)

(Data aggregated from peer-reviewed characterizations[3],[1])

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: Synthesis and Chromatographic Isolation (Route A)

Causality note: The reaction is cooled to -30 °C to control the highly exothermic Grignard addition and prevent over-alkylation.

  • Alkylation: Dissolve 4-nitroindole (30.0 mmol) in anhydrous THF (270 mL) and HMPA (12 mL). Cool the solution to –30 °C using a salt-ice bath[1].

  • Grignard Addition: Slowly add 3 M methylmagnesium chloride (30 mL, 90 mmol) dropwise. Stir the dark solution for 15 minutes[1].

  • Oxidation: Pour in a pre-mixed solution of Pb(OAc)₄ (14.8 g, 33.3 mmol), CH₂Cl₂ (110 mL), and glacial acetic acid (1.8 mL). Leave in the cold bath for 5 minutes, then warm to room temperature and stir for 1 hour[1].

  • Quench & Filter: Add ethylene glycol (7.3 mL) to quench excess oxidant, stir for 1 hour, and filter the suspension[1].

  • Chromatographic Separation: Load the crude yellow solid onto a silica gel column. Elute using a Hexane/Ethyl Acetate (4:1 v/v) gradient[1].

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The 5-methyl and 7-methyl isomers will elute as distinct bands. Pool and concentrate the fractions corresponding to the minor product to isolate 7-methyl-4-nitroindole.

Protocol 2: NMR Acquisition and Internal Calibration

Causality note: Chemical shifts are highly sensitive to magnetic field drift. A self-validating NMR protocol requires internal referencing to the solvent peak to ensure the δ 2.61 vs δ 2.68 ppm difference is real and not an instrumental artifact.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Tune and match the probe on a 500 MHz NMR spectrometer (e.g., Varian Inova-500 or Bruker Avance)[1].

  • Calibration: Acquire the 1D ¹H spectrum. Manually reference the residual non-deuterated chloroform peak to exactly δ 7.26 ppm, or the TMS peak to δ 0.00 ppm.

  • 2D Acquisition: For the HMBC spectrum, set the long-range coupling delay to optimize for J = 8 Hz (typically ~62.5 ms), which is standard for aromatic systems. Process the 2D matrix with a sine-bell squared window function for optimal resolution of the cross-peaks.

References

  • Tetrahedron Letters (1990). Synthesis and Spectroscopic Data of 7-methyl-4-nitroindole. Scribd Archive.
  • Angewandte Chemie International Edition (2004). Supporting Information: Synthesis and characterization of 5-methyl-4-nitroindole and regioisomers. Wiley-VCH.
  • BenchChem Application Notes. 2-Methyl-6-nitrobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis (Modified Leimgruber-Batcho Synthesis).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 7-Methyl-4-nitro-1H-indole

Executive Summary & Chemical Profile 7-Methyl-4-nitro-1H-indole (CAS: 10553-07-8) is a specialized building block frequently utilized in drug discovery and synthetic chemistry[1]. Due to the presence of the nitroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

7-Methyl-4-nitro-1H-indole (CAS: 10553-07-8) is a specialized building block frequently utilized in drug discovery and synthetic chemistry[1]. Due to the presence of the nitroaromatic moiety, this compound presents specific acute toxicity and environmental hazards that necessitate stringent operational and disposal protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe handling and RCRA-compliant disposal of this chemical.

Hazard Assessment & Mechanistic Causality

To safely manage 7-methyl-4-nitro-1H-indole, one must understand the causality behind its hazard classifications:

  • Acute Toxicity & Mutagenicity: The nitro group (-NO2) on the indole ring can undergo enzymatic reduction in biological systems, generating reactive nitroso and hydroxylamine intermediates. These species can induce oxidative stress and form DNA adducts, classifying the compound as a suspected mutagen and an acute toxicant via oral, dermal, and inhalation routes[1][2].

  • Environmental Persistence: Nitroindoles exhibit exceptionally low aqueous solubility. If improperly disposed of in standard municipal sinks, they will not degrade efficiently in standard wastewater treatment plants, leading to soil and aquatic bioaccumulation[3].

  • Combustion Hazards: Incineration of nitrogen-rich compounds (the indole amine and the nitro group) generates toxic nitrogen oxides (NOx). Therefore, disposal facilities must be equipped with specialized NOx scrubbing systems[2][3].

Pre-Disposal Operational Safety

Before generating waste, ensure all handling follows strict engineering controls and Personal Protective Equipment (PPE) standards.

Table 1: Required Safety Parameters for 7-Methyl-4-nitro-1H-indole

Control CategorySpecificationMechanistic Rationale
Engineering Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of aerosolized crystalline powder, mitigating acute inhalation toxicity risks.
Eye/Face PPE ANSI Z87.1-compliant safety gogglesMandated by OSHA 29 CFR 1910.133 to protect against fine powder and solvent splashes[4].
Hand PPE Nitrile gloves (double-gloved for solutions)Prevents dermal absorption. Solvents like DMSO can act as carrier vehicles, increasing skin permeability.
Storage Sealed, light-resistant containers under inert gas (Argon/N 2​ )Prevents oxidative degradation and moisture accumulation prior to disposal.

Step-by-Step Disposal Workflows

Chemical waste generators must determine whether discarded chemicals are classified as hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA)[5]. For academic and research laboratories, accumulation and disposal should align with 40 CFR Part 262 (and Subpart K, if adopted by the institution)[6].

Workflow A: Solid Waste (Unused Powder, Crystals, or Spills)
  • Containment: Carefully sweep or scoop the solid waste using non-sparking tools to avoid dust generation.

  • Primary Packaging: Transfer the solid into a chemically compatible, sealable container (e.g., a wide-mouth amber glass jar with a PTFE-lined cap).

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Toxic Solid Waste: Contains 7-Methyl-4-nitro-1H-indole (Nitroaromatic)". Do not rely solely on chemical formulas.

  • Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring the total volume does not exceed 55 gallons of hazardous waste[6].

Workflow B: Liquid Waste (Reaction Mixtures and Stock Solutions)

Nitroindoles are typically dissolved in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM) during synthesis.

  • Segregation (Critical Step): Separate liquid waste into "Halogenated" and "Non-Halogenated" streams.

    • Causality: Halogenated solvents (like DCM) require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated DMSO waste into a halogenated stream drastically increases disposal costs and environmental risks.

  • Transfer: Use a closed-funnel system to transfer the solution into a designated, compatible HDPE or glass waste carboy.

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture potential leaks.

Workflow C: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and heavily soiled gloves into a designated, puncture-resistant chemical waste bag.

  • Double-Bagging: Double-bag the waste to prevent volatile emissions or powder leakage during transit.

  • Disposal: Route through your Environmental Health and Safety (EHS) department for high-temperature incineration via a licensed waste carrier[7].

Spill Response & Decontamination Protocol

In the event of an accidental release before the chemical enters the waste stream:

  • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

  • Suppress Dust: Do not dry sweep. Lightly moisten the spill with a compatible solvent (e.g., a small amount of isopropanol) to suppress aerosolization of the nitroindole powder[7].

  • Absorb: Use an inert absorbent pad or silica gel to collect the moistened material[7].

  • Decontaminate: Wash the affected surface with a soap and water solution, followed by an alcohol wipe, disposing of all materials via Workflow C .

Disposal Workflow Visualization

G Start 7-Methyl-4-nitro-1H-indole Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Liquid Liquid Solution (e.g., DMSO/DCM) Decision1->Liquid Consumables Contaminated PPE / Consumables Decision1->Consumables SolidDisp Seal in compatible secondary container. Label as 'Toxic Solid' Solid->SolidDisp LiquidDisp Segregate into Halogenated vs. Non-Halogenated Liquid->LiquidDisp ConsumablesDisp Double-bag in hazardous waste bags Consumables->ConsumablesDisp EHSClearance EHS / Licensed Waste Carrier Pickup SolidDisp->EHSClearance LiquidDisp->EHSClearance ConsumablesDisp->EHSClearance Incineration High-Temperature Incineration (with NOx scrubbers) EHSClearance->Incineration

Figure 1: Decision tree for 7-methyl-4-nitro-1H-indole waste segregation and disposal.

References

  • NextSDS. "1H-Indole, 7-Methyl-4-nitro- — Chemical Substance Information." NextSDS Database. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." U.S. Department of Labor.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA.[Link]

Sources

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Feasible Synthetic Routes

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7-methyl-4-nitro-1H-indole
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7-methyl-4-nitro-1H-indole
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